Sepantronium Bromide
Description
This compound is a small-molecule proapoptotic agent with potential antineoplastic activity. This compound selectively inhibits survivin expression in tumor cells, resulting in inhibition of survivin antiapoptotic activity (via the extrinsic or intrinsic apoptotic pathways) and tumor cell apoptosis. Survivin, a member of the inhibitor of apoptosis (IAP) gene family, is expressed during embryonal development and is absent in most normal, terminally differentiated tissues; upregulated in a variety of human cancers, its expression in tumors is associated with a more aggressive phenotype, shorter survival times, and a decreased response to chemotherapy.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
See also: Sepantronium (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.BrH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIYUDDJPRGKNJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228817 | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781661-94-7 | |
| Record name | Sepantronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781661-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0781661947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5Q4J1CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sepantronium Bromide (YM155): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium Bromide, also known as YM155, is a potent small-molecule survivin suppressant that has demonstrated significant anti-cancer activity in a wide range of preclinical models. This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its efficacy, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action through signaling pathway diagrams.
Discovery and Background
This compound (YM155) was identified by Astellas Pharma Inc. through high-throughput screening of chemical libraries for inhibitors of the survivin gene promoter.[1] It is an imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃.[2] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][3] By selectively inhibiting survivin expression, this compound induces apoptosis and inhibits cell proliferation in cancer cells, making it a promising therapeutic agent.[3]
Efficacy of this compound
The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies across various cancer types.
In Vitro Efficacy
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| HeLa-SURP-luc | Cervical Cancer | 0.54 | [4] |
| PC-3 | Prostate Cancer | 2.3 - 11 | [4][5] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [4] |
| DU145 | Prostate Cancer | 2.3 - 11 | [4][5] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [5] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [5] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [4][5] |
| A375 | Melanoma | 2.3 - 11 | [5] |
| Neuroblastoma (various) | Neuroblastoma | 8 - 212 | [2] |
| Pediatric AML (median) | Acute Myeloid Leukemia | 38 | [6] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition and regression upon treatment with this compound.
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference(s) |
| PC-3 Xenografts | Prostate Cancer | 3 and 10 mg/kg, continuous infusion | Complete tumor growth inhibition | [4][5] |
| PC-3 Orthotopic | Prostate Cancer | 5 mg/kg, continuous infusion | 80% tumor growth inhibition | [4][5] |
| H460/Calu6 Xenografts | NSCLC | Combination with γ-radiation | Potent antitumor activity | [5] |
| Gastric Cancer Xenograft | Gastric Cancer | 5 mg/kg/day for 7 days, infusion | Marked inhibition of tumor growth | [7] |
| Neuroblastoma Xenograft | Neuroblastoma | Not specified | 3-fold inhibition of tumor burden | [2] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, likely due to proprietary reasons, the general approach involves the synthesis of an imidazolium-based core structure followed by specific substitutions. The chemical name is 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide.[1] The synthesis of analogs and related imidazolium salts has been described, suggesting a multi-step process involving the formation of a naphthoquinone-imidazole intermediate followed by quaternization of the imidazole nitrogen.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its anti-cancer effects by suppressing the expression of survivin. This leads to the induction of apoptosis and inhibition of cell division. Recent studies have revealed a more complex mechanism of action.
Survivin Suppression and Apoptosis Induction
This compound was initially identified as an inhibitor of the survivin gene promoter.[1] It downregulates survivin at both the mRNA and protein levels.[2] The reduction in survivin, an inhibitor of apoptosis, leads to the activation of caspases and the induction of programmed cell death (apoptosis).[2]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. researchgate.net [researchgate.net]
Sepantronium Bromide physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Sepantronium Bromide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties, mechanism of action, and key experimental protocols related to this compound (YM155), a potent small-molecule survivin suppressant.
Core Physicochemical Properties
This compound is an imidazolium-based compound with significant anti-neoplastic properties. Its fundamental physicochemical characteristics are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide |
| Molecular Formula | C₂₀H₁₉BrN₄O₃ |
| Molecular Weight | 443.29 g/mol |
| CAS Number | 781661-94-7 |
| Solubility | DMSO: 55 mg/mL (124.07 mM)Ethanol: 6 mg/mLWater: 50 mg/mL (112.79 mM; requires sonication) |
| Appearance | Solid |
Mechanism of Action
This compound primarily functions as a potent suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with a more aggressive phenotype and resistance to chemotherapy. The drug was initially identified through high-throughput screening for its ability to inhibit the promoter activity of the survivin gene.
The core mechanism involves the transcriptional suppression of the survivin gene. More recent studies have elucidated that the primary mode of action is the generation of reactive oxygen species (ROS) within the mitochondria. This increase in ROS is considered the initial event, leading to secondary effects such as the suppression of survivin and DNA damage, which collectively contribute to the cytotoxic effects of the drug on cancer cells.
This compound's downstream effects include the induction of apoptosis, as evidenced by the increased activity of caspases, and in some cases, non-apoptotic cell death. It has been shown to down-regulate survivin at both the mRNA and protein levels.
YM155 (Sepantronium Bromide): A Technical Guide on its Core Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM155, also known as Sepantronium Bromide, is a potent small molecule initially identified as a suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Extensive research has revealed its multifaceted mechanism of action, extending beyond survivin inhibition to include the targeting of topoisomerase IIα, thereby inducing DNA damage and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the chemical properties, core mechanisms, and key experimental findings related to YM155. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Identity
IUPAC Name: 1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;bromide[5][6]
Chemical Structure:
Caption: Chemical structure of YM155 (this compound).
SMILES: CC1=--INVALID-LINK--CC4=NC=CN=C4.[Br-][6]
Core Mechanisms of Action
YM155 exerts its anti-cancer effects through a dual mechanism, primarily targeting survivin expression and inhibiting topoisomerase IIα activity.
Survivin Suppression
YM155 was first identified as a potent suppressant of survivin (BIRC5), a protein that is overexpressed in many cancers and is associated with resistance to apoptosis and chemotherapy.[1][2] YM155 inhibits the promoter activity of the survivin gene, leading to decreased mRNA and protein levels.[6] This downregulation of survivin sensitizes cancer cells to apoptotic stimuli.
Topoisomerase IIα Inhibition
More recent studies have elucidated a critical role for YM155 as a catalytic inhibitor of topoisomerase IIα.[3][4] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase IIα, YM155 induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[3][4]
Signaling Pathways Modulated by YM155
The anti-neoplastic activity of YM155 is mediated through its influence on several key signaling pathways.
Caption: Signaling pathways modulated by YM155.
EGFR/MAPK Signaling Pathway
YM155 has been shown to downregulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival.[7] This leads to the inhibition of downstream effectors in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, ultimately suppressing cancer cell growth.[7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. YM155 has been reported to inhibit NF-κB signaling, which may contribute to its pro-apoptotic effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of YM155.
Table 1: In Vitro Cytotoxicity of YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 2.3 - 11 | [2] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [2] |
| DU145 | Prostate Cancer | 2.3 - 11 | [2] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [2] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [2] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [2] |
| A375 | Melanoma | 2.3 - 11 | [2] |
| HL-60 | Leukemia | 0.3 | |
| U937 | Leukemia | 0.8 |
Table 2: Effect of YM155 on Apoptosis and Protein Expression
| Cell Line | Treatment | Effect | Reference |
| ARPE-19 | 100 nmol/L YM155 for 12h | 2.5% ± 0.1% apoptosis, 5.4% ± 0.1% necrosis | [7] |
| PANC-1 | YM155 (dose-dependent) | Decreased survivin expression | |
| Gastric Cancer Cells | 20 nM YM155 for 24h | Increased cleavage of caspase-3, -7, -9, -8, and PARP |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of YM155.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of YM155 for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with YM155, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-survivin, anti-p-EGFR, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with YM155 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Topoisomerase IIα Decatenation Assay
-
Reaction Setup: Prepare a reaction mixture containing kDNA (catenated kinetoplast DNA), reaction buffer, ATP, and varying concentrations of YM155.
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well.
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of YM155.
Caption: A typical experimental workflow for investigating YM155.
Conclusion
YM155 is a promising anti-cancer agent with a well-defined chemical structure and a dual mechanism of action involving survivin suppression and topoisomerase IIα inhibition. Its ability to modulate key signaling pathways such as EGFR/MAPK and NF-κB further underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the anti-neoplastic properties of YM155. Continued investigation into its complex mechanisms and potential combination therapies is warranted to fully realize its clinical utility.
References
- 1. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. kumc.edu [kumc.edu]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Sepantronium Bromide (YM155): A Technical Guide to its Core Mechanism of Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a transcriptional suppressant of the anti-apoptotic protein survivin. While it demonstrated promising preclinical activity, its performance in clinical trials has been mixed, prompting a deeper investigation into its true mode of action.[1][2][3][4] Recent research has elucidated that the primary mechanism driving the cytotoxic effects of this compound is not the direct suppression of survivin, but rather the generation of reactive oxygen species (ROS).[1][2][3] This guide provides an in-depth technical overview of this core mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
The Central Role of Reactive Oxygen Species (ROS) Generation
Contrary to its initial development as a specific survivin suppressant, this compound's primary mode of action is now understood to be the induction of extensive oxidative stress through the generation of ROS.[4] This ROS production is not only a precursor to DNA damage but is also the direct cause of survivin suppression.[1][2][3]
Studies have identified two main pathways for YM155-induced ROS generation:
-
Mitochondrial ROS Production: this compound triggers ROS production specifically within the mitochondria, leading to disruption of the mitochondrial membrane potential.[1][2][3]
-
Redox Cycling: As a quinone-based compound, YM155 can undergo redox cycling, a process that generates ROS.[1][5] Interestingly, this process can lead to oxidative DNA cleavage even under hypoxic conditions, as it does not strictly require oxygen.[5]
The generation of ROS is the primary event that initiates a cascade of downstream effects, including DNA damage and the modulation of key signaling pathways that ultimately lead to cell death.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (YM155) on ROS levels and cell viability across different cancer cell lines.
Table 1: Effect of YM155 on Intracellular ROS Levels
| Cell Line | YM155 Concentration | Treatment Time | Fold Increase in ROS (vs. Control) | Measurement Assay | Reference |
| MCF-7 (Breast Cancer) | Not Specified | 3 hours | Significant Increase | Not Specified | [4] |
| Anaplastic Thyroid Cancer Cells | 100 nM | 1 hour | Significant Increase | H2DCFDA | [6] |
| MDA-MB-231 (TNBC) | Not Specified | Not Specified | Significant Increase | MitoSOX (Mitochondrial ROS) | [7] |
Table 2: Cytotoxicity (IC50) of YM155 in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (72h treatment) | Reference |
| BT-20 | TNBC | ~10 nM | [8] |
| MDA-MB-468 | TNBC | ~15 nM | [8] |
| MDA-MB-231 | TNBC | ~25 nM | [8] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of YM155-Induced ROS and Survivin Suppression
This compound initiates its action by increasing intracellular ROS. This oxidative stress inhibits the PI3K/AKT signaling pathway. The inhibition of AKT prevents the phosphorylation of Forkhead Box O (FoxO) transcription factors. Unphosphorylated FoxO translocates to the nucleus, where it acts to suppress the transcription of its target gene, BIRC5, which encodes for survivin. This entire cascade establishes ROS as the primary trigger for the downstream suppression of survivin.[1][2]
References
- 1. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Adaptation to chronic exposure to this compound (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinone-Based Antitumor Agent this compound (YM155) Causes Oxygen-Independent Redox-Activated Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Opposing Interplay between Nuclear Factor Erythroid 2-Related Factor 2 and Forkhead BoxO 1/3 is Responsible for this compound’s Poor Efficacy and Resistance in Cancer cells: Opportunity for Combination Therapy in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
YM155: A Transcriptional Inhibitor of Survivin - A Technical Guide
Introduction
YM155, also known as sepantronium bromide, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3][4] Survivin is highly expressed in most human cancers while being almost undetectable in normal adult tissues, making it a compelling target for cancer therapy.[1][2][5][6] YM155 was identified through high-throughput screening using a survivin gene promoter-luciferase reporter system.[1][6][7] It has demonstrated potent antitumor activities in a variety of human cancer models by inhibiting the transcription of the BIRC5 gene, which encodes for survivin.[1][7][8][9] This technical guide provides an in-depth overview of YM155, focusing on its mechanism of action as a transcriptional inhibitor of survivin, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Transcriptional Inhibition of Survivin
YM155 selectively suppresses the expression of survivin at both the mRNA and protein levels.[1][8] Its primary mechanism of action is the inhibition of survivin gene transcription.[1][4]
Interaction with the Survivin Promoter and Transcription Factors
Studies have shown that YM155's inhibitory effects are largely mediated through the 269 bp core promoter region of the survivin gene.[1][4] The molecule disrupts the binding of key transcription factors to this promoter region.
-
Interleukin Enhancer-binding Factor 3 (ILF3/NF110): YM155 directly binds to the transcription factor ILF3 (specifically the NF110 isoform).[2][3][10] Overexpression of ILF3/NF110 enhances survivin promoter activity, and this enhancement is attenuated by YM155 in a concentration-dependent manner.[2][3] This suggests that ILF3/NF110 is a physiological target of YM155 for survivin suppression.[2][3] YM155 also induces the disruption of the ILF3/p54(nrb) complex, which is required for survivin expression.[10]
-
Specificity Protein 1 (Sp1): YM155 has been shown to abrogate the binding of nuclear proteins to the -149 to -71 region of the survivin core promoter, where Sp1 is a major candidate.[1][4] YM155 treatment induces the re-subcellular localization of Sp1 without inhibiting its expression.[1][4] Forced expression of Sp1 can neutralize the YM155-mediated downregulation of survivin promoter activity, highlighting the pivotal role of Sp1 in YM155's mechanism.[1][4]
The following diagram illustrates the proposed mechanism of YM155 in inhibiting survivin transcription.
References
- 1. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin Enhancer-binding Factor 3/NF110 Is a Target of YM155, a Suppressant of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin enhancer-binding factor 3/NF110 is a target of YM155, a suppressant of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 6. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (YM155) induces disruption of the ILF3/p54(nrb) complex, which is required for survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Sepantronium Bromide (YM155): A Technical Guide to its Cell Cycle-Independent Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a survivin suppressant.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] While YM155 does inhibit survivin expression, a growing body of evidence reveals that its potent anti-tumor activity often occurs through mechanisms independent of the cell cycle and, in many cases, independent of survivin suppression itself.[4] This technical guide provides an in-depth overview of the cell cycle-independent effects of this compound, focusing on its multifaceted mechanisms of action that include the induction of DNA damage, generation of reactive oxygen species (ROS), modulation of autophagy, and downregulation of the anti-apoptotic protein Mcl-1.
Core Mechanisms of Action
Recent studies have elucidated that the primary mode of action for this compound may not be the direct suppression of survivin, but rather the induction of cellular stress through various pathways. The cytotoxic effects are often observed at concentrations lower than those required for significant survivin downregulation.[4]
Induction of DNA Damage and Oxidative Stress
A primary and potent effect of this compound is the induction of DNA damage.[4] This genotoxic effect is closely linked to the generation of reactive oxygen species (ROS) within the mitochondria.[5][6] The proposed mechanism involves YM155 undergoing redox cycling, leading to the production of ROS, which in turn causes extensive DNA cleavage.[5] This DNA damage triggers a DNA damage response (DDR), activating pathways involving ATR, ATM, Chk1, and Chk2, ultimately leading to apoptosis.[4] Some studies suggest that YM155 can act as a DNA intercalating agent, further contributing to its genotoxic effects, and this activity is dependent on the expression of the solute carrier protein SLC35F2, which imports the drug into the cell.[7]
Modulation of Autophagy
This compound is a known inducer of autophagy in various cancer cell lines.[8][9] Autophagy is a cellular process of "self-eating" that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of YM155 treatment, the induction of autophagy is often linked to apoptosis.[10] The mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway.[11] In some instances, YM155-induced autophagy is a prerequisite for apoptosis, as inhibition of autophagy can rescue cells from YM155-induced cell death.[8] However, the interplay between autophagy and apoptosis in response to YM155 is complex and can be cell-type dependent.
Downregulation of Mcl-1
A critical cell cycle-independent effect of this compound is the downregulation of the anti-apoptotic protein Mcl-1.[12][13] Mcl-1 is a member of the Bcl-2 family and its overexpression is a common mechanism of drug resistance in cancer. YM155 has been shown to suppress Mcl-1 expression at the transcriptional level.[14] In multiple myeloma and other cancers, the downregulation of Mcl-1, rather than survivin, has been identified as the pivotal downstream event leading to YM155-induced apoptosis.[12][13] This effect is particularly significant as it suggests a therapeutic strategy for cancers that are dependent on Mcl-1 for survival.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 3.73 | [11] |
| A2780/Taxol | Ovarian Cancer | 321.31 | [11] |
| Kasumi-1 | Pediatric AML | 10 - 53 | [8] |
| MV4-11 | Pediatric AML | 10 - 53 | [8] |
| THP-1 | Pediatric AML | 10 - 53 | [8] |
| CMK | Pediatric AML | 10 - 53 | [8] |
| BFTC905 | Bladder Cancer | ≤20 | [5] |
| BFTC909 | Bladder Cancer | ≤20 | [5] |
| TSGH8301 | Bladder Cancer | ≤20 | [5] |
| T24 | Bladder Cancer | ≤20 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 32 | [6] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [15] |
| KMS12 | Multiple Myeloma | 6.7 | [16] |
| KMS11 | Multiple Myeloma | 2.6 | [16] |
| U266 | Multiple Myeloma | 1.9 | [16] |
Table 2: Effects of this compound (YM155) on Protein Expression
| Cell Line | Protein | Effect | Fold Change/Details | Reference |
| SH-SY5Y | Survivin | Downregulation | ~4-fold reduction | [15] |
| Multiple Myeloma Cells | Mcl-1 | Downregulation | Profoundly suppressed after 6h | [16] |
| Glioma Cells | Mcl-1 | Downregulation | Dose-dependent | [10] |
| Glioma Cells | Noxa | Upregulation | Dose-dependent | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's cell cycle-independent effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (YM155) for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[2][17][18]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1][4][7]
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[9][12][13][19]
DNA Damage Assay (Comet Assay)
Objective: To detect and quantify DNA strand breaks induced by this compound.
Protocol:
-
Treat cells with this compound.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure the tail length and intensity.[3][20][21][22][23]
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)
Objective: To measure the intracellular generation of ROS following this compound treatment.
Protocol:
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or a similar probe.
-
Treat the cells with this compound.
-
Intracellular esterases cleave the diacetate group, and ROS oxidize the non-fluorescent H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometry. The intensity of the fluorescence is proportional to the amount of ROS produced.[24][25][26][27][28]
Autophagy Assay (LC3 Turnover Assay)
Objective: To monitor the autophagic flux induced by this compound.
Protocol:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Lyse the cells and perform Western blotting for LC3.
-
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II).
-
An increase in the amount of LC3-II upon treatment with a lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.[29][30][31][32]
Western Blotting
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Survivin, Mcl-1, LC3).
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the changes in mRNA expression of target genes (e.g., BIRC5 for survivin, MCL1) after this compound treatment.
Protocol:
-
Treat cells with this compound and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Visualizations of Signaling Pathways and Workflows
Caption: YM155-induced DNA damage pathway.
Caption: YM155-induced autophagy pathway.
Caption: YM155 regulation of Mcl-1.
Caption: Experimental workflow for YM155.
Conclusion
This compound (YM155) is a multifaceted anti-cancer agent with significant cell cycle-independent effects. While initially identified as a survivin suppressant, its primary mechanisms of action in many cancer types appear to be the induction of DNA damage through ROS generation, the modulation of autophagy, and the critical downregulation of the anti-apoptotic protein Mcl-1. These interconnected pathways converge to induce apoptosis, often at concentrations where survivin expression is not substantially affected. For researchers and drug development professionals, understanding these diverse, off-target effects is crucial for the rational design of clinical trials, the identification of responsive patient populations, and the development of effective combination therapies. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and potential clinical application of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Alkaline Comet Assay to Detect DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 4. kumc.edu [kumc.edu]
- 5. Therapeutic potential of this compound YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. ashpublications.org [ashpublications.org]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Mcl-1 downregulation by YM155 contributes to its synergistic anti-tumor activities with ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. himedialabs.com [himedialabs.com]
- 20. researchtweet.com [researchtweet.com]
- 21. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 27. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Early Preclinical Studies of Sepantronium Bromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a small imidazolium-based compound that has been investigated for its potent anticancer activities. Initially identified as a survivin suppressant, its mechanism of action has been a subject of extensive preclinical research. This document provides a detailed technical guide on the early preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound was first identified through high-throughput screening as an inhibitor of the survivin gene promoter.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] The primary proposed mechanism of this compound involves the transcriptional suppression of survivin.[1][4] This leads to a decrease in both survivin mRNA and protein levels, ultimately promoting apoptosis in cancer cells.[1][5]
Further studies have revealed a more complex mechanism of action. This compound has been shown to induce the generation of reactive oxygen species (ROS) in mitochondria, which contributes to its cytotoxic effects and the secondary suppression of survivin.[6] Additionally, some research suggests that this compound acts as a DNA damaging agent, impairing DNA synthesis and delaying the repair of DNA double-strand breaks.[7] This effect may be independent of its action on survivin.[7] The compound has also been found to down-regulate the anti-apoptotic protein Mcl-1, particularly in multiple myeloma cells, which is a critical factor in its efficacy in this cancer type.[8][9]
Signaling Pathway
Caption: Proposed mechanisms of action for this compound (YM155).
In Vitro Studies
A broad range of in vitro studies have demonstrated the potent cytotoxic and pro-apoptotic activity of this compound in various cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| HeLa-SURP-luc | Cervical Cancer | 0.54 | Survivin Promoter Activity | [10] |
| PC-3 | Prostate Cancer | 2.3 - 11 | Sulforhodamine B | [10] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | Sulforhodamine B | [10] |
| DU145 | Prostate Cancer | 2.3 - 11 | Sulforhodamine B | [10] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | Sulforhodamine B | [10] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | Sulforhodamine B | [10] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | Sulforhodamine B | [10] |
| A375 | Melanoma | 2.3 - 11 | Sulforhodamine B | [10] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | Not Specified | [2] |
| SCC9 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition | MTT Assay | [11] |
Experimental Protocols
Cell Viability Assessment (Sulforhodamine B Assay) [10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5-40 × 10³ cells per well.
-
Drug Treatment: this compound, dissolved in DMSO, is added to the cells at various concentrations. The cells are incubated for 48 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader to determine the cell count.
Apoptosis Detection (TUNEL Assay) [4]
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound and/or platinum compounds for 24 or 48 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescein-dUTP.
-
Microscopy: The coverslips are mounted on slides and observed under a fluorescence microscope to detect apoptotic cells, which will show green fluorescence.
Experimental Workflow: In Vitro Analysis
Caption: A generalized workflow for the in vitro evaluation of this compound.
In Vivo Studies
Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of this compound.
Quantitative Data: In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with PC-3 xenografts | Prostate Cancer | 3 and 10 mg/kg | Complete inhibition of tumor growth | [10] |
| Nude mice with PC-3 orthotopic xenografts | Prostate Cancer | 5 mg/kg | 80% tumor growth inhibition | [10] |
| Nude mice with H460 or Calu6 xenografts | Non-Small Cell Lung Cancer | Combination with γ-radiation | Significant antitumor activity | [10] |
| Xenograft mouse model | Neuroblastoma | Not specified | ~3-fold inhibition of tumor burden vs. control | [2] |
| MDA-MB-231-Luc-D3H2-LN orthotopic model | Triple-Negative Breast Cancer | Continuous infusion | Reduced spontaneous metastases and prolonged survival | [12] |
Experimental Protocols
Xenograft Tumor Model [10][12]
-
Cell Implantation: Human cancer cells (e.g., PC-3, H460) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound is administered to the mice, typically via continuous intravenous infusion. Dosing and schedule vary depending on the study.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of biomarkers such as survivin expression.
Conclusion
The early preclinical studies of this compound have established its potential as an anticancer agent with a multifaceted mechanism of action. While initially characterized as a survivin suppressant, subsequent research has highlighted its role in inducing oxidative stress and DNA damage. The potent in vitro and in vivo activity across a range of cancer models has provided a strong rationale for its clinical development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. Further investigation into the precise molecular targets and mechanisms of resistance will be crucial for optimizing the therapeutic application of this compound.
References
- 1. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 6. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Sepantronium Bromide (YM155): A Technical Guide to its Impact on Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of Survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Overexpression of Survivin is a common feature in many human cancers and is associated with resistance to therapy and poor clinical outcomes.[1][3] YM155 has demonstrated significant anti-tumor activity in a wide range of cancer cell lines and preclinical models by inducing apoptosis.[1][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates apoptotic signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells. Cancer cells often evade apoptosis through various mechanisms, a key one being the overexpression of anti-apoptotic proteins like Survivin.[1][2] Survivin, encoded by the BIRC5 gene, is unique among the IAP family members for its dual role in both inhibiting apoptosis and regulating cell division.[1][3]
This compound (C₂₀H₁₉BrN₄O₃) is an imidazolium-based compound first identified for its ability to suppress the expression of Survivin.[3][5] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, leading to decreased Survivin protein levels and subsequent induction of apoptosis in cancer cells.[1][3] This makes YM155 a promising therapeutic agent for various malignancies.[1][2][3][6]
Core Mechanism of Action: Targeting Survivin and Beyond
The primary anti-cancer effect of this compound is attributed to its ability to downregulate Survivin at both the mRNA and protein levels.[1][3] This depletion of Survivin disrupts its anti-apoptotic functions, thereby sensitizing cancer cells to apoptotic stimuli.
Beyond Survivin suppression, YM155 exhibits a multi-faceted mechanism of action that contributes to its pro-apoptotic efficacy:
-
Induction of DNA Damage: YM155 has been shown to cause DNA double-strand breaks, indicated by the phosphorylation of histone H2AX (γ-H2AX).[1][5][7] This DNA damage can trigger intrinsic apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The cytotoxic effects of YM155 are also linked to its ability to induce oxidative stress through the generation of ROS, which can lead to mitochondrial dysfunction and apoptosis.[8][9][10]
-
Modulation of Bcl-2 Family Proteins: YM155 treatment alters the expression of several members of the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway.[6] It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic BH3-only proteins NOXA and PUMA.
-
Activation of Caspases: By inhibiting Survivin, YM155 relieves the suppression of caspases, the key executioners of apoptosis.[4][6] Specifically, it leads to the activation of initiator caspases like Caspase-9 and effector caspases like Caspase-3.[4][9]
-
Upregulation of Death Receptors: In some cancer types, such as pancreatic cancer, YM155 has been found to increase the expression of Death Receptor 5 (DR5), suggesting an involvement of the extrinsic apoptosis pathway.[11]
Signaling Pathways Modulated by this compound
This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, although its influence on the extrinsic (death receptor) pathway has also been noted.
Intrinsic Apoptosis Pathway
The intrinsic pathway is initiated by intracellular stress signals such as DNA damage and oxidative stress, both of which can be induced by YM155.[1][5][8][10]
Caption: Intrinsic apoptosis pathway activated by this compound (YM155).
Extrinsic Apoptosis Pathway
While the intrinsic pathway is the primary route, YM155 can also influence the extrinsic pathway. In pancreatic cancer cells, YM155 treatment has been shown to upregulate Death Receptor 5 (DR5).[11] Ligation of DR5 by its ligand, TRAIL, leads to the activation of Caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.
Caption: Extrinsic apoptosis pathway influenced by this compound (YM155).
Quantitative Data on the Efficacy of this compound
The pro-apoptotic effects of YM155 have been quantified across numerous studies and cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SH-SY5Y | Neuroblastoma | 8 - 212 nM | [3] |
| NGP | Neuroblastoma | 8 - 212 nM | [3] |
| Paediatric AML | Acute Myeloid Leukemia | Median of 0.038 µM | [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1.82 µM (for 24 hours) | [6] |
| HEL | JAK2V617F-mutated cells | 1.0 µM (for 48 hours) | [12] |
| SET2 | JAK2V617F-mutated cells | 3.8 µM (for 48 hours) | [12] |
| LNZ308 | Glioma | 26 ± 5.5 nM | [13] |
| U87 | Glioma | Not specified, but similar to LNZ308 | [13] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Conditions | Fold Increase in Apoptosis | Reference |
| SH-SY5Y | Neuroblastoma | 5 µM | ~3.4-fold | [3] |
| NGP | Neuroblastoma | 5 µM | ~7.0-fold | [3] |
| SK-NEP-1 | Wilms Tumor | 50 nM for 12 hours | ~4.8-fold (31.5% vs 6.5%) | [4] |
| SK-NEP-1 | Wilms Tumor | 100 nM for 12 hours | ~6.9-fold (45.1% vs 6.5%) | [4] |
| ACT1 | Anaplastic Thyroid Cancer | 10-100 nM for 24 hours | Apoptosis induced | [7] |
| THJ16T | Anaplastic Thyroid Cancer | 10-100 nM for 24 hours | Apoptosis induced | [7] |
| S1T | Adult T-cell Leukemia/Lymphoma | Not specified | Caspase-dependent apoptosis | [14] |
| MT-1 | Adult T-cell Leukemia/Lymphoma | Not specified | Caspase-dependent apoptosis | [14] |
Table 3: Effect of this compound on Apoptosis-Related Gene and Protein Expression
| Gene/Protein | Function | Effect of YM155 | Cell Line(s) | Reference |
| BIRC5 (Survivin) | Anti-apoptotic | Downregulated (mRNA and protein) | Multiple | [1][3] |
| p53 | Tumor suppressor | Enhanced expression | SH-SY5Y, MOLT-4 | [3][6] |
| Bcl-2 | Anti-apoptotic | Decreased (mRNA) | MOLT-4 | [2][6] |
| NOXA | Pro-apoptotic (BH3-only) | Upregulated (mRNA) | SH-SY5Y | [3] |
| PUMA | Pro-apoptotic (BH3-only) | Upregulated (mRNA) | SH-SY5Y | [3] |
| Caspase-3 | Effector caspase | Increased expression/cleavage | MOLT-4, SK-NEP-1 | [4][6][14] |
| DR5 | Death receptor | Upregulated (mRNA and protein) | Panc-1, PC-3 | [11] |
| XIAP | Anti-apoptotic | Downregulated | Breast Cancer Cells | [15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.
Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[16][17]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS.[18] Detach the adherent cells using a gentle dissociation agent like trypsin.[18] Combine the cells from the medium and the detached monolayer. For suspension cells, simply collect the cells.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[19]
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: After treatment with YM155, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Survivin, Bcl-2, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of YM155 and a vehicle control.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound.
Caption: Experimental workflow for evaluating the pro-apoptotic effects of YM155.
Conclusion
This compound (YM155) is a potent inducer of apoptosis in a wide variety of cancer cells. Its primary mechanism involves the transcriptional suppression of the key anti-apoptotic protein, Survivin. However, its efficacy is amplified through a multi-pronged attack on cancer cell survival mechanisms, including the induction of DNA damage, generation of oxidative stress, and modulation of other critical apoptosis regulators like the Bcl-2 family proteins and caspases. The extensive preclinical data, including potent low nanomolar to micromolar IC50 values and significant induction of apoptosis, underscore the therapeutic potential of targeting Survivin with YM155. This technical guide provides a foundational understanding of the apoptotic pathways affected by YM155, offering valuable insights for researchers and clinicians in the field of oncology drug development. Further investigation into combination therapies and mechanisms of resistance will be crucial in optimizing the clinical application of this promising anti-cancer agent.
References
- 1. Targeting survivin with YM155 (this compound): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 4. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (YM155), A Small Molecule Survivin Inhibitor, Promotes Apoptosis by Induction of Oxidative Stress, Worsens the Behavioral Deficits and Develops an Early Model of Toxic Demyelination: In Vivo and In-Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of DNA damage by the anticancer agent this compound (YM155) - American Chemical Society [acs.digitellinc.com]
- 11. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YM155 suppresses cell proliferation and induces cell death in human adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Sepantronium Bromide (YM155): A Technical Guide to its DNA Damage Induction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium Bromide, also known as YM155, is a small molecule that was initially developed as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] While its role in survivin inhibition is established, a significant body of evidence now points towards DNA damage as a primary and critical mechanism of its anticancer activity.[2] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound induces DNA damage, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Core Mechanism of Action: Beyond Survivin Inhibition
Initially identified through a high-throughput screen for inhibitors of the survivin promoter, this compound demonstrated potent antitumor activities in preclinical models.[3] However, subsequent clinical trials revealed a lack of clear correlation between survivin expression levels and patient response to YM155, prompting a deeper investigation into its mechanism of action.[4] It is now understood that this compound's cytotoxicity is intricately linked to its ability to induce extensive DNA damage through several interconnected pathways.[2]
The primary mechanisms implicated in this compound-induced DNA damage include:
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to trigger the production of ROS, leading to oxidative stress and subsequent DNA lesions.[5]
-
Topoisomerase IIα Inhibition: The compound can inhibit the enzymatic function of Topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication and transcription, leading to the accumulation of DNA strand breaks.
-
DNA Intercalation: Some studies suggest that this compound may directly interact with DNA by intercalating between base pairs, distorting the DNA helix and triggering a DNA damage response.[6]
-
Impairment of DNA Repair Pathways: Evidence indicates that this compound can interfere with key DNA repair pathways, such as the ATR/ATM and Fanconi Anemia pathways, thereby exacerbating the effects of DNA damage.[7]
These mechanisms collectively contribute to the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptotic or other forms of programmed cell death.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data on the cytotoxic and DNA-damaging effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 2.3 - 11 | [3][8] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [8] |
| DU145 | Prostate Cancer | 2.3 - 11 | [8] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [8] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [8] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [8] |
| A375 | Melanoma | 2.3 - 11 | [8] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [9] |
| NGP | Neuroblastoma | 8 - 212 | [9] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1820 (1.82 µM) | [10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | Concentration (nM) | Effect | Fold Increase in Apoptosis | Reference |
| SH-SY5Y | Neuroblastoma | 5000 (5 µM) | G0/G1 phase arrest, reduction in S phase | ~3.4 | [9] |
| NGP | Neuroblastoma | 5000 (5 µM) | G0/G1 phase arrest, reduction in S phase | ~7.0 | [9] |
| SGC-7901 | Gastric Cancer | 20 | Increased cleavage of caspases-3, -7, -8, -9 | Not specified | [11] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 20 | Increase in Annexin V/PI double-positive cells | Not specified | [5] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 20 | Increase in Annexin V/PI double-positive cells | Not specified | [5] |
Table 3: Markers of DNA Damage Induced by this compound
| Cell Line | Cancer Type | Concentration | Marker | Observation | Reference |
| A549 | Non-Small Cell Lung Cancer | 100 nM | γH2AX foci | Increased foci formation 30 min after irradiation | [4] |
| UKF-NB-3 | Neuroblastoma | Not specified | γH2AX levels | Increased γH2AX levels after 14 and 24h | [12] |
| Multiple | Various | Not specified | Comet Assay | Severe DNA strand breaks |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of common experimental procedures used to study its effects.
Signaling Pathways
Caption: Signaling pathways activated by this compound leading to DNA damage and cell death.
Experimental Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchtweet.com [researchtweet.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Sepantronium Bromide (YM155): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a protein that is overexpressed in many cancer cells and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] YM155 was initially identified through high-throughput screening for its ability to inhibit the survivin gene promoter.[4] Its mechanism of action involves the downregulation of survivin at both the mRNA and protein levels, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[5] Beyond its role as a survivin suppressant, YM155 has been shown to induce DNA damage and affect other signaling pathways, including the NF-κB pathway.[1][6] These multifaceted effects make it a compound of significant interest in cancer research and drug development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivity to the compound. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma | |||
| CHLA-255 | Neuroblastoma | 8 | [5] |
| NGP | Neuroblastoma | 9 | [5] |
| SH-SY5Y | Neuroblastoma | 8-212 (range) | [5] |
| LAN-5 | Neuroblastoma | 8-212 (range) | [5] |
| Prostate Cancer | |||
| PC-3 | Prostate Cancer | 2.3 | [7] |
| PPC-1 | Prostate Cancer | 11 | [7] |
| DU145 | Prostate Cancer | 2.3-11 (range) | [7] |
| TSU-Pr1 | Prostate Cancer | 2.3-11 (range) | [7] |
| 22Rv1 | Prostate Cancer | 2.3-11 (range) | [7] |
| Melanoma | |||
| SK-MEL-5 | Malignant Melanoma | 2.3-11 (range) | [7] |
| A375 | Malignant Melanoma | 2.3-11 (range) | [7] |
| Anaplastic Thyroid Cancer | |||
| ACT1 | Anaplastic Thyroid Cancer | 3.24 | [8] |
| THJ16T | Anaplastic Thyroid Cancer | 5.102 | [8] |
| THJ29T | Anaplastic Thyroid Cancer | 18.6433 | [8] |
| THJ11T | Anaplastic Thyroid Cancer | 73.387 | [8] |
| Leukemia | |||
| MOLT-4 | Acute Lymphoblastic Leukemia | 1820 (1.82 µM) | [2] |
| Glioblastoma | |||
| U87-EGFRvIII | Glioblastoma | pM to low nM range | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
Materials:
-
This compound (YM155)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve YM155).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, protected from light, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][7]
Materials:
-
This compound (YM155)
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Materials:
-
This compound (YM155)
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the intended time period. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[5]
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Signaling Pathway of this compound (YM155)
Caption: Mechanism of action of this compound (YM155).
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effects.
References
- 1. bosterbio.com [bosterbio.com]
- 2. protocols.io [protocols.io]
- 3. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
YM155 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the in vitro evaluation of YM155 (Sepantronium Bromide), a potent small-molecule inhibitor of survivin. The following sections offer insights into its mechanism of action, recommended concentrations for various assays, and step-by-step experimental protocols.
Mechanism of Action
YM155 was initially identified as a suppressor of survivin expression, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers.[1] By downregulating survivin, YM155 was thought to induce apoptosis and inhibit cell proliferation in cancer cells.[2] However, emerging evidence suggests a more complex mechanism of action. Recent studies have indicated that YM155 can induce DNA damage and cell death through mechanisms independent of or downstream from survivin suppression.[3][4][5] One proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn leads to DNA damage and the suppression of survivin.[3][4] Furthermore, YM155 has been shown to inhibit topoisomerase IIα, contributing to its cytotoxic effects.[5] This multifaceted activity makes YM155 a subject of ongoing research in oncology.
The signaling pathway of YM155 involves the transcriptional suppression of the BIRC5 gene, which encodes for survivin. This leads to a decrease in survivin protein levels, thereby promoting apoptosis and inhibiting cell cycle progression.
Caption: YM155 signaling pathway leading to apoptosis and cell cycle arrest.
Quantitative Data Summary
The effective concentration of YM155 can vary significantly depending on the cell line and the specific assay being performed. The following tables summarize the reported 50% inhibitory concentrations (IC50) of YM155 in various cancer cell lines.
Table 1: YM155 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 2.3 - 11 | [2] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [2] |
| DU145 | Prostate Cancer | 2.3 - 11 | [2] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [2] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [2] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [2] |
| A375 | Melanoma | 2.3 - 11 | [2] |
| CHLA-255 | Neuroblastoma | 8 | [6] |
| NGP | Neuroblastoma | 9 | [6] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [6] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [7] |
| LAN-6 | Neuroblastoma | 248 | [7] |
| NB-S-124 | Neuroblastoma | 77 | [7] |
| SK-N-SH | Neuroblastoma | 75 | [7] |
| 8505C | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
| SW1736 | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
| C643 | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
| THJ-16T | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
| THJ-21T | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
| THJ-29T | Anaplastic Thyroid Cancer | Not specified, effective at 3-8 nM | [8] |
Experimental Protocols
A general experimental workflow for evaluating the in vitro efficacy of YM155 is depicted below.
Caption: General experimental workflow for in vitro testing of YM155.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for neuroblastoma cell lines.[6][7][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
YM155 stock solution (dissolved in an appropriate solvent, e.g., water)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells per well in 100 µL of complete culture medium, depending on the cell line's growth characteristics.[8] Incubate for 24 hours to allow for cell attachment.
-
YM155 Treatment: Prepare serial dilutions of YM155 in complete culture medium. Add 100 µL of the YM155 dilutions to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for a predetermined period, typically 72 hours to 5 days.[6][7][9]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 560 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[6]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the flow cytometry analysis of apoptosis induction by YM155.[6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
YM155 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of YM155 (e.g., up to 5 µM) for a specified duration (e.g., 16-72 hours).[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blotting for Survivin Expression
This protocol outlines the detection of survivin protein levels following YM155 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
Complete cell culture medium
-
YM155 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with YM155 for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against survivin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Logical Relationship of YM155's Effects
The multifaceted mechanism of YM155 leads to a cascade of cellular events culminating in cell death.
Caption: Logical flow of YM155's multi-faceted cellular effects.
References
- 1. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of DNA damage by the anticancer agent this compound (YM155) - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sepantronium Bromide (YM155) Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a small molecule inhibitor of survivin, a protein that is overexpressed in many human cancers and is associated with resistance to apoptosis and poor prognosis.[1][2][3][4] As a survivin suppressant, this compound has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models, making it a compound of interest for cancer therapy.[1][2][3][5] These application notes provide detailed protocols and compiled data for the administration of this compound in mouse xenograft studies, intended to guide researchers in designing and executing their in vivo experiments.
Mechanism of Action
This compound primarily functions by suppressing the expression of the survivin gene (BIRC5) at the promoter level.[6][7] This leads to a downstream cascade of cellular events, including:
-
Inhibition of Survivin Expression: Both mRNA and protein levels of survivin are downregulated.[6][8]
-
Induction of Apoptosis: The reduction in the anti-apoptotic protein survivin leads to the activation of caspases (caspase-3, -7, -8, and -9) and subsequent programmed cell death.[1][4][9]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G0/G1 or S phase.[8]
-
DNA Damage: The compound has been shown to cause DNA damage and inhibit DNA repair pathways.[10]
-
Synergistic Effects: It enhances the efficacy of other chemotherapeutic agents, such as taxanes, by preventing the chemotherapy-induced accumulation of survivin.[5][11]
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize quantitative data from various preclinical studies on the efficacy of this compound in different cancer xenograft models.
Table 1: Monotherapy Efficacy of this compound
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Gastric Cancer | Not specified | Nude mice | 5 mg/kg/day continuous infusion | 7 days | Marked inhibition of xenograft growth. | [1][4] |
| Neuroblastoma | LAN-5 | Not specified | 5 mg/kg | Not specified | Marked tumor regression and reduced tumor volume and weight. | [12] |
| Esophageal Squamous-Cell Carcinoma | KYSE410, KYSE150 | Not specified | 5 mg/kg intraperitoneal injection | 10 days | Significant reduction in tumor growth. | [13] |
| Non-Small-Cell Lung Cancer | Calu 6 | Not specified | 2 mg/kg 7-day continuous infusion | 7 days | Reduction in survivin expression. | [5] |
Table 2: Combination Therapy Efficacy of this compound
| Cancer Type | Cell Line | Mouse Strain | Combination Agent | Dosage and Administration | Outcome | Reference |
| Non-Small-Cell Lung Cancer | Calu 6 | Not specified | Docetaxel | YM155: 2 mg/kg 7-day continuous infusion; Docetaxel: 20 mg/kg three bolus doses | Complete tumor regression in 8/8 mice (concomitant) and 7/8 mice (YM155 before docetaxel). | [5] |
| Triple-Negative Breast Cancer | MRK-nu-1 | Nude mice | Docetaxel | Not specified | Synergistic antitumor effect with complete regression. | [11] |
Experimental Protocols
Protocol 1: General Mouse Xenograft Model Establishment
This protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old[14]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[14]
-
Monitor the mice for tumor growth. Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers.[14]
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[14]
Protocol 2: Administration of this compound
This protocol provides guidelines for the administration of this compound to tumor-bearing mice.
Materials:
-
This compound (YM155)
-
Vehicle solution (e.g., sterile saline, 5% dextrose solution)
-
Osmotic minipumps (for continuous infusion)
-
Syringes and needles for injection
Procedure for Continuous Intravenous Infusion (Example):
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Fill the osmotic minipumps with the drug solution according to the manufacturer's instructions. The pump model should be chosen based on the desired infusion rate and duration.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice under anesthesia, following approved IACUC protocols.
-
Monitor the mice for the duration of the treatment.
Procedure for Intraperitoneal Injection (Example):
-
Prepare the this compound solution in the appropriate vehicle at the desired concentration.
-
Administer the solution via intraperitoneal injection at the specified dosage (e.g., 5 mg/kg) and schedule (e.g., daily for 10 days).[13]
-
Monitor the mice for the duration of the treatment.
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol describes how to evaluate the effect of this compound on tumor growth and animal well-being.
Procedure:
-
Measure tumor volumes and body weights of the mice 2-3 times per week throughout the study.[12]
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and measure their final weight.[12]
-
Process the tumor tissue for further analysis, such as immunohistochemistry (IHC) for survivin, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), or for Western blot analysis.[1][4]
-
Monitor for any signs of toxicity, such as significant body weight loss or changes in behavior.[12]
Visualizations
Caption: Experimental workflow for evaluating this compound in mouse xenograft models.
Caption: Simplified signaling pathway of this compound (YM155) leading to apoptosis.
References
- 1. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activities of this compound (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: YM155 Combination Therapy with Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155 (sepantronium bromide) is a small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in many human cancers and is associated with resistance to therapy and poor prognosis.[1][3] Microtubule-targeting agents (MTAs), such as taxanes (paclitaxel, docetaxel) and vinca alkaloids (vinorelbine), are a cornerstone of cancer chemotherapy.[4][5][6][7][8][9] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7][9] However, resistance to MTAs often develops, limiting their clinical efficacy.[5][7]
A promising strategy to enhance the therapeutic efficacy of MTAs is to combine them with agents that target pathways mediating treatment resistance. Preclinical studies have demonstrated that combination therapy with YM155 and MTAs results in synergistic antitumor activity in various cancer models, including triple-negative breast cancer, ovarian cancer, and non-small-cell lung cancer.[10][11] The rationale for this combination lies in the observation that MTAs can induce the expression of survivin, which in turn promotes cell survival and resistance. By suppressing survivin, YM155 can sensitize cancer cells to the cytotoxic effects of MTAs, leading to enhanced apoptosis and tumor regression.[10][12]
These application notes provide a summary of the preclinical data supporting the combination of YM155 with MTAs and detailed protocols for key in vitro and in vivo experiments to evaluate this therapeutic strategy.
Data Presentation
In Vitro Synergistic Effects of YM155 and Microtubule-Targeting Agents
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic anti-proliferative and pro-apoptotic effects of combining YM155 with various microtubule-targeting agents in different cancer cell lines.
Table 1: Synergistic Antiproliferative Activity of YM155 in Combination with Microtubule-Targeting Agents in Triple-Negative Breast Cancer (TNBC) Cells [10]
| Cell Line | Agent | Combination Index (CI) |
| MRK-nu-1 | YM155 + Docetaxel | < 1 (Synergistic) |
| MDA-MB-453 | YM155 + Docetaxel | < 1 (Synergistic) |
| MRK-nu-1 | YM155 + Paclitaxel | < 1 (Synergistic) |
| MRK-nu-1 | YM155 + Vinorelbine | < 1 (Synergistic) |
Table 2: Enhancement of Apoptosis by YM155 in Combination with Docetaxel in Ovarian Cancer Cells [11]
| Cell Line | Treatment | Fold Increase in Apoptosis vs. Control |
| A2780 | YM155 + Docetaxel | Significantly greater than single agents |
| A2780/Taxol | YM155 + Docetaxel | Significantly greater than single agents |
In Vivo Antitumor Efficacy of YM155 and Docetaxel Combination
Table 3: Synergistic Antitumor Effect of YM155 and Docetaxel in a TNBC Xenograft Model (MRK-nu-1) [10]
| Treatment Group | Outcome |
| YM155 + Docetaxel | Complete tumor regression in all mice |
| YM155 alone | Tumor growth inhibition |
| Docetaxel alone | Tumor growth inhibition |
| Control | Progressive tumor growth |
Table 4: Enhanced Antitumor Activity of YM155 and Docetaxel in a Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model (Calu 6) [12]
| Treatment Schedule | Tumor Regression | Complete Regression Rate |
| YM155 concomitant with Docetaxel | ≥ 99% | 8 of 8 animals |
| YM155 before Docetaxel | ≥ 99% | 7 of 8 animals |
| YM155 after Docetaxel | - | 3 of 8 animals |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of YM155, microtubule-targeting agents, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
YM155 (this compound)
-
Microtubule-targeting agent (e.g., Docetaxel, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of YM155 and the microtubule-targeting agent in complete medium. Add 100 µL of the drug solutions (as single agents or in combination) to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by YM155, microtubule-targeting agents, and their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
YM155
-
Microtubule-targeting agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with YM155, the microtubule-targeting agent, or their combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of YM155 and microtubule-targeting agent combination therapy in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft establishment
-
Matrigel (optional)
-
YM155
-
Microtubule-targeting agent
-
Vehicle control solution
-
Calipers
-
Micro-osmotic pumps (for continuous infusion of YM155)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, YM155 alone, microtubule-targeting agent alone, YM155 + microtubule-targeting agent).[13]
-
Drug Administration:
-
YM155: Administer via continuous intravenous infusion using a micro-osmotic pump for a specified duration (e.g., 7 days).[13][14] Dosing can range from 1-10 mg/kg/day.[14]
-
Microtubule-targeting agent: Administer via intravenous or intraperitoneal injection according to a predetermined schedule (e.g., bolus doses).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., every 3 days).[13]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for survivin, Ki-67, and cleaved caspase-3).
-
-
Data Analysis: Compare tumor growth inhibition, tumor regression rates, and survival among the different treatment groups.
Visualizations
Caption: Signaling pathway of YM155 and MTA combination therapy.
Caption: General experimental workflow for evaluating YM155 and MTA combination.
References
- 1. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of microtubule targeting agents with other antineoplastics for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic antitumor activities of this compound (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Sepantronium Bromide (YM155): Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a potent small-molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] Survivin is overexpressed in a wide variety of human cancers and is associated with resistance to chemotherapy and radiation, as well as poor patient prognosis.[4][5] By selectively suppressing survivin expression, this compound promotes apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.[6][7] These application notes provide a comprehensive overview of the protocols and mechanisms of this compound in inducing apoptosis in cancer cells.
Mechanism of Action
This compound primarily functions by inhibiting the transcription of the BIRC5 gene, which encodes for the survivin protein.[1][8] The downregulation of survivin disrupts its anti-apoptotic functions, which include the inhibition of caspases, key executioners of apoptosis.[1][5] Specifically, survivin can block the activity of caspase-3 and caspase-7.[1] The reduction of survivin levels by this compound leads to the activation of these caspases and the subsequent induction of the intrinsic apoptotic pathway.[3][9]
Beyond its role as a survivin suppressant, this compound has been shown to induce apoptosis through other mechanisms, including:
-
Induction of DNA Damage: Studies have indicated that YM155 can cause DNA damage, contributing to its cytotoxic effects.[4][10][11]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS in mitochondria is another mechanism by which this compound induces cell death.[12]
-
Modulation of other apoptosis-related proteins: this compound treatment has been associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the tumor suppressor p53.[1][2]
-
Induction of Parthanatos: In some cancer cell types, such as esophageal squamous-cell carcinoma, YM155 can trigger a PARP-1-dependent form of cell death known as parthanatos.[11]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Key Findings | Reference(s) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1.82 µM | 24 and 48 hours | Inhibition of proliferation and induction of apoptosis.[1][13] | [1][13] |
| Paediatric AML cell lines | Acute Myeloid Leukemia | Median IC50 of 0.038 µM | Not Specified | Potent inhibition of cell viability and induction of apoptosis.[4] | [4] |
| SK-NEP-1 | Wilms Tumor | Dose-dependent | 6 and 12 hours | Inhibition of cell proliferation and induction of apoptosis.[3] | [3] |
| MDA-MB-231-Luc-D3H2-LN | Triple Negative Breast Cancer | Not Specified | Not Specified | Suppression of survivin expression, decreased proliferation, and spontaneous apoptosis.[7] | [7] |
| Multiple Myeloma cell lines (U-266, INA-6) | Multiple Myeloma | Low nanomolar range | 24 and 48 hours | Potent inhibition of proliferation and induction of apoptosis.[14] | [14] |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | Concentration | Exposure Time | Apoptotic Cells (%) | Assay | Reference(s) |
| MOLT-4 | 1.82 µM | 24 and 48 hours | Time-dependent increase | Annexin V/PI | [1][13] |
| SK-NEP-1 | 50 nM | 6 hours | 5.9% ± 2.3% | Annexin V | [3] |
| SK-NEP-1 | 100 nM | 6 hours | 42.4% ± 8.9% | Annexin V | [3] |
| SK-NEP-1 | 50 nM | 12 hours | 31.5% ± 5.7% | Annexin V | [3] |
| SK-NEP-1 | 100 nM | 12 hours | 45.1% ± 11.3% | Annexin V | [3] |
| Primary Breast Cancer Cells (ex vivo) | 50 nM | 48 hours | Mean of 24.4% (ranging from 0 to 70%) | Active Caspase-3 Staining | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (YM155)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted drug to the respective wells. Include wells with untreated cells and vehicle control (DMSO) cells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (YM155)
-
6-well plates or culture dishes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for examining the expression levels of proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
- 1. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]
- 3. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting survivin with YM155 (this compound): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (YM155), A Small Molecule Survivin Inhibitor, Promotes Apoptosis by Induction of Oxidative Stress, Worsens the Behavioral Deficits and Develops an Early Model of Toxic Demyelination: In Vivo and In-Silico Study [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of DNA damage by the anticancer agent this compound (YM155) - American Chemical Society [acs.digitellinc.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing YM155 in Triple-Negative Breast Cancer (TNBC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This absence of well-defined molecular targets limits therapeutic options primarily to cytotoxic chemotherapy.[2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in many cancers, including TNBC, and is associated with tumor progression, metastasis, and poor prognosis.[1][3] YM155 (sepantronium bromide) is a small-molecule suppressant of survivin, identified for its ability to inhibit the growth of a wide range of cancer cell lines.[1][4] These notes provide an overview of the application of YM155 in TNBC cell line models, summarizing its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action in TNBC
YM155 exerts its antitumor effects in TNBC cells through a multi-faceted mechanism primarily initiated by the suppression of survivin.[1] However, its activity extends beyond survivin inhibition, involving the induction of cellular stress and modulation of other key signaling pathways.
-
Survivin Suppression: YM155 is foremost described as a survivin suppressant.[4] It effectively downregulates the expression of survivin and its splice variants, which leads to decreased cell proliferation and the induction of spontaneous apoptosis in TNBC cells.[1]
-
Induction of Oxidative Stress: A primary mode of action for YM155 is the generation of reactive oxygen species (ROS) in the mitochondria.[3][5] This increase in ROS contributes significantly to the drug's cytotoxic effects.[5]
-
DNA Damage: The generation of ROS leads to secondary effects, including oxidative DNA damage.[5] This genotoxic stress contributes to the induction of cell death pathways.[5][6]
-
Modulation of Other IAP Proteins: Beyond survivin, YM155 has been shown to down-regulate other IAP family members, notably X-linked inhibitor of apoptosis protein (XIAP).[7][8] The degradation of XIAP is implicated in YM155-induced autophagy.[8]
-
Induction of Autophagy: YM155 treatment modulates autophagy in breast cancer cells.[7][9] This process can lead to autophagy-dependent cell death and DNA damage.[4][7]
-
Sensitization to TRAIL-Induced Apoptosis: YM155 can sensitize TNBC cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[10] It achieves this by upregulating the expression of Death Receptor 5 (DR5) through a p38 MAPK- and CHOP-dependent mechanism.[10]
Data Presentation: Efficacy of YM155 in TNBC
The following tables summarize the quantitative effects of YM155 on TNBC cell lines as reported in preclinical studies.
Table 1: In Vitro Efficacy of YM155 in TNBC and Other Breast Cancer Cell Lines
| Cell Line | Subtype | Parameter | Value | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative | IC50 | Low nanomolar range | [7][8] |
| MRK-nu-1 | Triple-Negative | Antiproliferative Effect | Synergistic with docetaxel | [2] |
| MDA-MB-453 | Triple-Negative | Antiproliferative Effect | Synergistic with docetaxel | [2] |
| SK-BR-3 | HER2+ | IC50 | Low nanomolar range | [7][8] |
| MCF7 | ER+, Caspase-3 deficient | IC50 | Low nanomolar range |[7][8] |
Table 2: Cellular and In Vivo Effects of YM155 on TNBC Models
| Model System | Effect Measured | Observation | Reference |
|---|---|---|---|
| Human TNBC cells | Apoptosis | Induces spontaneous apoptosis | [1] |
| Primary breast tumors | Apoptosis (ex vivo) | 24.4% active caspase-3 positive cells (vs. 4.5% untreated) | [4] |
| MDA-MB-231 Xenograft | Tumor Growth | Complete regression of established tumors | [1] |
| MRK-nu-1 Xenograft | Tumor Growth | Synergistic effect with docetaxel, achieving complete regression | [2] |
| MDA-MB-231 Orthotopic Model | Metastasis | Reduced spontaneous metastases and prolonged survival |[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of YM155 in TNBC cell lines.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol determines the concentration of YM155 that inhibits cell growth by 50% (IC50).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
YM155 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of YM155 in culture medium. Remove the existing medium from the wells and add 100 µL of the YM155 dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins like Survivin and XIAP following YM155 treatment.[7]
Materials:
-
TNBC cells treated with YM155
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-XIAP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of YM155 for 24-48 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Survivin) overnight at 4°C. Wash 3 times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control like β-actin.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
TNBC cells treated with YM155
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with YM155 for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Conclusion
YM155 is a potent agent against triple-negative breast cancer cell lines, acting primarily through the suppression of survivin while also inducing ROS-mediated DNA damage and modulating other cell survival pathways.[1][5] Its efficacy, particularly in combination with microtubule-targeting agents like docetaxel, suggests a promising therapeutic strategy.[2] The protocols outlined here provide a framework for researchers to investigate and quantify the effects of YM155 in preclinical TNBC models.
References
- 1. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activities of this compound (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Rotenone-Treated Human Breast Cancer Stem Cell Survival Using Survivin Inhibitor YM155 is Associated to Oxidative Stress Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. YM155 down-regulates survivin and XIAP, modulates autophagy and induces autophagy-dependent DNA damage in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155 down-regulates survivin and XIAP, modulates autophagy and induces autophagy-dependent DNA damage in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. YM155 sensitizes triple-negative breast cancer to membrane-bound TRAIL through p38 MAPK- and CHOP-mediated DR5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Activity of Sepantronium Bromide (YM155) and Rituximab in Non-Hodgkin Lymphoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepantronium bromide, also known as YM155, is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers, including non-Hodgkin lymphoma (NHL), and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3][4] Rituximab is a monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, leading to B-cell depletion through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[5][6][7][8] This document outlines the preclinical evidence and provides detailed protocols for investigating the synergistic antitumor effects of combining this compound and rituximab in NHL models. The combination has shown enhanced tumor growth inhibition and prolonged survival in preclinical models, and encouraging clinical activity in patients with relapsed aggressive B-cell NHL.[9][10][11]
Data Presentation
In Vitro Efficacy of this compound
The antiproliferative activity of this compound has been evaluated in various diffuse large B-cell lymphoma (DLBCL) cell lines.
| Cell Line | 50% Growth Inhibition (GI50) (nM) |
| DB | 0.35 - 3.9 |
| Pfeiffer | 0.35 - 3.9 |
| SU-DHL5 | 0.35 - 3.9 |
| SU-DHL8 | 0.35 - 3.9 |
| WSU-DLCL-2 | 0.23 - 3.9 |
| RL | 0.35 - 3.9 |
| Ramos | Not Specified |
Data summarized from a study evaluating the antiproliferative effects of YM155.[1][2]
In Vivo Efficacy of this compound and Rituximab Combination
Studies in xenograft models of human B-cell NHL have demonstrated the superior efficacy of the combination therapy compared to single-agent treatment.
| Xenograft Model | Treatment Group | Outcome |
| WSU-DLCL-2 | YM155 (1 and 3 mg/kg) | Tumor regression without body weight loss. |
| WSU-DLCL-2 | YM155 (2 mg/kg) + Rituximab | Enhanced antitumor effects and sustained tumor regression. |
| DB | YM155 + Rituximab | Significant tumor growth inhibition and regression. |
| Mino | YM155 + Rituximab | Significant tumor growth inhibition and regression. |
| WSU-FSCCL (disseminated) | YM155 + Rituximab | Prolonged survival times compared to monotherapy. |
| Jeko (disseminated) | YM155 + Rituximab | Prolonged survival times compared to monotherapy. |
| Ramos (disseminated) | YM155 | Significantly increased survival versus rituximab. |
Data compiled from studies on the antitumor effects of YM155 and its combination with rituximab in xenograft models.[1][10]
Clinical Efficacy in Relapsed Aggressive B-cell NHL
A phase II clinical trial evaluated the combination of this compound and rituximab in patients with relapsed aggressive B-cell NHL.
| Parameter | Value |
| Number of Patients (per-protocol) | 34 |
| Objective Response Rate | 50% |
| Median Progression-Free Survival | 17.9 months |
| Median Overall Survival | Not reached at 23 months follow-up |
Results from a multicenter phase II study.[9]
Experimental Protocols
In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is for assessing the antiproliferative effects of this compound on NHL cell lines.
Materials:
-
NHL cell lines (e.g., DB, WSU-DLCL-2)
-
Complete cell culture medium
-
This compound (YM155)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed NHL cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
In Vivo Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous NHL xenograft model to evaluate the in vivo efficacy of this compound and rituximab.
Materials:
-
Immunodeficient mice (e.g., BALB/c nu/nu)
-
NHL cell line (e.g., WSU-DLCL-2)
-
Matrigel (optional)
-
This compound (YM155)
-
Rituximab
-
Calipers
-
Syringes and needles
Procedure:
-
Harvest NHL cells and resuspend them in a mixture of saline and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined volume (e.g., 300-600 mm³), randomize the mice into treatment groups (vehicle control, YM155 alone, rituximab alone, YM155 + rituximab).
-
Administer this compound as a continuous subcutaneous infusion for 7 days.
-
Administer rituximab via intravenous bolus injection at the specified dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week) using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry for Ki-67
This protocol is for assessing cell proliferation in tumor tissues from the xenograft models.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Glass slides
-
Antigen retrieval solution
-
Primary antibody against Ki-67
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the slides under a microscope and quantify the Ki-67 proliferation index (percentage of Ki-67 positive cells).
Visualizations
Signaling Pathways
Caption: Combined mechanisms of action of this compound and Rituximab.
Experimental Workflow
Caption: Preclinical experimental workflow for evaluating combination therapy.
References
- 1. Antitumor effects of YM155, a novel survivin suppressant, against human aggressive non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. How RITUXAN® (rituximab) Is Thought to Work | Non-Hodgkins Lymphoma (NHL) [rituxan.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ovid.com [ovid.com]
- 9. A multicenter phase II study of this compound (YM155) plus rituximab in patients with relapsed aggressive B-cell Non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (YM155) enhances response of human B-cell non-Hodgkin lymphoma to rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: YM155 with Platinum-Based Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the survivin inhibitor YM155 with platinum-based chemotherapy for the treatment of Non-Small Cell Lung Cancer (NSCLC). Detailed protocols for key experiments are included to facilitate further research and development in this area.
Introduction
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers, including NSCLC, and is associated with tumor progression, chemoresistance, and poor prognosis.[1] YM155 is a small molecule suppressant of survivin expression. Platinum-based drugs, such as cisplatin and carboplatin, are a cornerstone of NSCLC chemotherapy, inducing DNA damage and apoptosis in cancer cells.[2][3] The combination of YM155 with platinum-based chemotherapy has shown synergistic anti-tumor activity in preclinical models of NSCLC, suggesting a promising therapeutic strategy.[1] This document outlines the underlying mechanisms, summarizes key quantitative data, and provides detailed protocols for investigating this combination therapy.
Mechanism of Action: Synergistic Apoptosis and Inhibition of DNA Repair
The synergistic anti-tumor effect of combining YM155 with platinum-based chemotherapy stems from a dual mechanism of action. Platinum compounds induce DNA double-strand breaks (DSBs), a form of cytotoxic DNA damage.[1] YM155, by suppressing survivin expression, both promotes apoptosis and impairs the cancer cells' ability to repair this DNA damage.[1]
Preclinical studies have demonstrated that YM155 delays the repair of DSBs induced by platinum compounds, as evidenced by the persistence of γ-H2AX foci, a marker of DNA damage. This inhibition of DNA repair, coupled with the inherent pro-apoptotic effect of survivin suppression, leads to a significant increase in cancer cell death compared to either agent alone.[1] This enhanced apoptosis is further confirmed by increased activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Data Presentation
Preclinical In Vitro Data
| Cell Line | Treatment | Observation | Fold Increase vs. Control/Single Agent | Reference |
| H460, Calu6, H358, PC14 | YM155 + Cisplatin/Carboplatin | Apoptotic Cells (TUNEL assay) | Synergistic Increase | [1] |
| H460, Calu6, H358, PC14 | YM155 + Cisplatin/Carboplatin | Caspase-3 Activity | Synergistic Increase | [1] |
| H460 | YM155 + Cisplatin | γ-H2AX foci at 24h | Delayed Repair vs. Cisplatin alone |
Preclinical In Vivo Data
| Tumor Model | Treatment | Outcome | Result | Reference |
| NSCLC Tumor Xenografts (H460) | YM155 + Cisplatin | Tumor Growth Delay | Greater than single agents | |
| NSCLC Tumor Xenografts (H460) | YM155 + Carboplatin | Tumor Growth Delay | Greater than single agents |
Clinical Trial Data
| Study Phase | Treatment Regimen | Patient Population | Key Findings | Reference |
| Phase II (Single Agent YM155) | YM155 (4.8 mg/m²/day CIVI) | Advanced, Refractory NSCLC (platinum-pretreated) | ORR: 5.4%, DCR: 43.2%, Median PFS: 1.7 months, Median OS: 6.6 months. Modest single-agent activity. | [4] |
| Phase I/II (Combination) | YM155 (10 mg/m²/day CIVI) + Carboplatin (AUC 6) + Paclitaxel (200 mg/m²) | Untreated Stage IV NSCLC | Phase II: ORR: 11%, Median PFS: 5.7 months, Median OS: 16.1 months. Favorable safety profile, but did not demonstrate improved response rate over historical controls. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of YM155 and platinum-based drugs on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H460, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
YM155 (Sepantronium Bromide)
-
Cisplatin or Carboplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of YM155 and the platinum drug (cisplatin or carboplatin) in culture medium.
-
For combination treatment, add YM155 at a fixed concentration followed by the addition of the platinum drug at varying concentrations, or vice versa. Include single-agent and untreated controls.
-
Incubate the cells with the drugs for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (TUNEL Assay)
This protocol is for detecting DNA fragmentation associated with apoptosis.
Materials:
-
Treated and untreated NSCLC cells on coverslips or in suspension
-
TUNEL assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture and treat NSCLC cells as described for the cell viability assay.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA with a fluorescent marker.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the apoptotic cells (displaying fluorescence) using a fluorescence microscope.
Western Blot Analysis for Survivin and Cleaved Caspase-3
This protocol is for detecting changes in protein expression levels.
Materials:
-
Treated and untreated NSCLC cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-survivin, anti-cleaved caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for γ-H2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Treated and untreated NSCLC cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) (γ-H2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture and treat NSCLC cells on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and count the number of γ-H2AX foci per nucleus using a fluorescence microscope.
Caspase-3 Activity Assay (Colorimetric)
This protocol is for quantifying the activity of caspase-3 in cell lysates.
Materials:
-
Treated and untreated NSCLC cell lysates
-
Caspase-3 colorimetric assay kit (commercially available)
-
Microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated NSCLC cells according to the kit's instructions.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity relative to the control.
In Vivo NSCLC Xenograft Model
This protocol outlines the establishment and treatment of NSCLC tumor xenografts in immunodeficient mice.
Materials:
-
NSCLC cell line (e.g., H460)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel (optional)
-
YM155
-
Cisplatin or Carboplatin
-
Vehicle solutions
-
Calipers
Procedure:
-
Tumor Inoculation:
-
Harvest NSCLC cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, YM155 alone, Platinum drug alone, Combination).
-
Administer YM155, typically via continuous intravenous infusion or intraperitoneal injection, according to the established preclinical dosing schedule.
-
Administer the platinum drug, typically via intraperitoneal or intravenous injection.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for survivin, Ki-67, and TUNEL).
-
Conclusion
The combination of YM155 with platinum-based chemotherapy represents a rational and promising therapeutic strategy for NSCLC. The preclinical evidence strongly supports the synergistic anti-tumor activity of this combination, driven by the dual mechanisms of enhanced apoptosis and inhibited DNA repair. While early clinical data have shown a favorable safety profile, further studies are warranted to optimize the dosing and schedule and to identify patient populations most likely to benefit from this combination therapy. The protocols provided herein offer a framework for researchers to further investigate and validate the therapeutic potential of this approach.
References
Application Notes: Sepantronium Bromide (YM155) in Renal Cell Carcinoma Research
Introduction
Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer in adults, characterized by its resistance to conventional chemotherapy and radiotherapy.[1][2] A key protein implicated in the survival, proliferation, and treatment resistance of cancer cells is survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in the majority of human cancers, including RCC, while being largely absent in normal, differentiated adult tissues, making it an attractive therapeutic target.[1][3] Sepantronium Bromide, also known as YM155, is a small-molecule suppressant of survivin that has demonstrated significant anti-cancer activity in preclinical models of RCC.[1][4][5] These application notes provide a comprehensive overview of YM155's mechanism of action and detailed protocols for its use in RCC research.
Mechanism of Action
This compound (YM155) was initially identified as a potent transcriptional suppressant of the survivin gene (BIRC5).[1][6] By reducing survivin protein levels, YM155 inhibits the protein's anti-apoptotic function, leading to the activation of caspases and subsequent programmed cell death.[5][6]
Emerging evidence suggests that the anticancer effects of YM155 may not be exclusively mediated by survivin suppression.[1] Other proposed mechanisms include:
-
Induction of Reactive Oxygen Species (ROS): YM155 has been shown to generate ROS in the mitochondria, contributing to DNA damage and cytotoxicity.[7]
-
AMPK Activation and mTORC1 Suppression: In prostate and renal cancer cells, YM155 can function as a potent activator of AMP-activated protein kinase (AMPKα), which in turn suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[8][9]
-
Downregulation of other Anti-Apoptotic Proteins: YM155 has been found to down-regulate other critical survival proteins, such as Mcl-1 and c-FLIP, further sensitizing cancer cells to apoptosis.[10][11]
Preclinical Applications and Efficacy in RCC
YM155 has shown potent activity against RCC both as a single agent and in combination therapies, notably in overcoming resistance to standard treatments.
-
Monotherapy: YM155 induces cell cycle arrest and apoptosis in various RCC cell lines, including Caki-1, ACHN, 786-O, and UOK-276.[4][5][12][13] It effectively reduces RCC cell viability at nanomolar concentrations.[5][13][14]
-
Overcoming Drug Resistance: Studies have demonstrated that survivin is upregulated in RCC cells resistant to rapamycin and statins.[15][16] YM155 treatment successfully down-regulates survivin in these resistant cells, reversing the resistance phenotype and enhancing the therapeutic efficacy of the primary drug both in vitro and in vivo.[15][16]
-
Combination Therapy: The efficacy of YM155 is significantly enhanced when combined with other anticancer agents.
-
mTOR Inhibitors: YM155 augments the anticancer activity of mTOR inhibitors like temsirolimus and rapamycin in RCC cell lines and xenograft models.[5][15]
-
Immunotherapy: In a murine RCC model, the combination of YM155 and interleukin-2 (IL-2) resulted in an additive antitumor effect, decreasing tumor weight and lung metastasis while also suppressing immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells.[4][13]
-
TRAIL Sensitization: YM155 sensitizes RCC cells to TRAIL-mediated apoptosis by downregulating Mcl-1 and c-FLIP.[10][11]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (YM155) in RCC Cell Lines
| Cell Line | Subtype | Assay | Endpoint | Result | Reference |
| Caki-1, ACHN, RENCA, KPK-1 | Clear Cell, Papillary | Cell Proliferation | 72 hours | IC50: ~3–8 nM | [13][14] |
| 786-O, RCC4, A498, Caki-2 | Clear Cell | Cell Viability (MTT) | 72 hours | IC50: ~10-40 nM | [5] |
| Caki-1 | Clear Cell | Apoptosis (Flow Cytometry) | 24 hours | 48.38% apoptosis at 50 nM | [12] |
| ACHN | Papillary | Apoptosis (Flow Cytometry) | 24 hours | 20.37% apoptosis at 50 nM | [12] |
| UOK-276 | Chromophobe | Apoptosis (Flow Cytometry) | 24 hours | 7.68% apoptosis at 50 nM | [12] |
| Caki-1 | Clear Cell | Cell Viability (MTT) | 24 hours | 77% reduction at 50 nM | [12] |
| ACHN | Papillary | Cell Viability (MTT) | 24 hours | 78% reduction at 50 nM | [12] |
Table 2: In Vivo Efficacy of this compound (YM155) in RCC Xenograft Models
| Model | Treatment | Dosing Schedule | Key Findings | Reference |
| Caki-1-RapR Xenograft (Nude Mice) | YM155 + Rapamycin | Not specified | YM155 significantly enhanced the antitumor effects of rapamycin. | [15] |
| Caki-1-staR Xenograft (Nude Mice) | YM155 + Simvastatin | Not specified | YM155 significantly enhanced the antitumor effects of simvastatin. | [16] |
| 786-O Xenograft (Mice) | YM155 + Temsirolimus | Not specified | Combination produced a significant decrease in survivin expression and tumor proliferation, with increased apoptosis. | [5] |
| RENCA Orthotopic & Metastatic Model (BALB/c Mice) | YM155 + IL-2 | Not specified | Additive decrease in tumor weight and lung metastasis. | [4][13] |
| Caki-1, ACHN, UOK-276 Xenografts (Nude Mice) | YM155 (5 mg/kg) | Intraperitoneal injection | Significantly reduced tumor growth compared to control. | [12] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is used to determine the concentration of YM155 that inhibits cell growth by 50% (IC50).
Materials:
-
RCC cell lines (e.g., 786-O, Caki-1, ACHN)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (YM155) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed RCC cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of YM155 in complete medium. Remove the existing medium from the cells and add 100 µL of the YM155 dilutions (ranging from low nM to µM concentrations) or vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C if using SDS.[17]
-
Measurement: Read the absorbance at 570 nm using a multi-well plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after YM155 treatment.
Materials:
-
RCC cells
-
6-well plates
-
This compound (YM155)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of YM155 (e.g., 50 nM) or vehicle control for 24-48 hours.[5][12]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blotting for Survivin Expression
This protocol is used to detect the change in survivin protein levels following YM155 treatment.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against survivin (diluted in blocking buffer) overnight at 4°C. Also probe a separate membrane or strip the first one and re-probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify band intensity relative to the loading control.
Protocol 4: Murine Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for testing the antitumor activity of YM155 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID mice)
-
RCC cell line (e.g., Caki-1, 786-O) prepared in PBS or Matrigel
-
This compound (YM155) formulated for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 RCC cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer YM155 (e.g., 2-5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., once or twice daily for 15 days).[1][12]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for survivin, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis), or for Western blotting.[5]
References
- 1. Action of YM155 on clear cell renal cell carcinoma does not depend on survivin expression levels | PLOS One [journals.plos.org]
- 2. In vivo growth and responses to treatment of renal cell carcinoma in different environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modeling of this compound (YM155), a small molecule survivin suppressant, in patients with non-small cell lung cancer, hormone refractory prostate cancer, or unresectable stage III or IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetics of this compound (YM155), a small-molecule suppressor of survivin, in Japanese patients with advanced solid tumors: dose proportionality and influence of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early Cellular Responses of Prostate Carcinoma Cells to this compound (YM155) Involve Suppression of mTORC1 by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. [PDF] YM155 sensitizes TRAIL-induced apoptosis through cathepsin S-dependent down-regulation of Mcl-1 and NF-κB-mediated down-regulation of c-FLIP expression in human renal carcinoma Caki cells | Semantic Scholar [semanticscholar.org]
- 12. Therapeutic Efficacy of YM155 to Regulate an Epigenetic Enzyme in Major Subtypes of RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. YM155 reverses rapamycin resistance in renal cancer by decreasing survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. YM155 Reverses Statin Resistance in Renal Cancer by Reducing Expression of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Growth of Renal Cancer Cell Lines Is Strongly Inhibited by Synergistic Activity of Low-Dosed Amygdalin and Sulforaphane [mdpi.com]
Application Notes and Protocols: YM155 and STAT3 Inhibitors in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combined therapeutic potential of YM155, a Survivin suppressant, and STAT3 inhibitors in Diffuse Large B-cell Lymphoma (DLBCL).
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. Two key pathways implicated in its pathogenesis are the anti-apoptotic machinery, driven by proteins like Survivin, and pro-survival signaling cascades, notably the STAT3 pathway.[1] Survivin, an inhibitor of apoptosis protein, is highly expressed in many cancers, including DLBCL, and its presence is often associated with a poor prognosis.[2][3] YM155 (sepantronium bromide) is a small molecule suppressant of Survivin expression.[3] Concurrently, the Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in various cancers, particularly the Activated B-cell-like (ABC) subtype of DLBCL, promoting cell proliferation and survival.[4][5][6] The inhibition of STAT3 has emerged as a promising therapeutic strategy for these hard-to-treat lymphomas.[4][7] Preclinical evidence strongly suggests a synergistic anti-tumor effect when combining YM155 with STAT3 inhibitors, offering a novel therapeutic avenue for DLBCL.[1]
Signaling Pathways and Mechanisms of Action
The combination of YM155 and STAT3 inhibitors targets two critical nodes in DLBCL cell survival. YM155 acts by downregulating the expression of Survivin, an inhibitor of apoptosis protein.[3] This leads to an increased susceptibility of cancer cells to apoptosis. The STAT3 signaling pathway, often activated by upstream cytokines like IL-6 and IL-10, promotes the transcription of genes involved in cell proliferation and survival.[8] STAT3 inhibitors block this pathway, thereby halting these pro-growth signals. The concurrent inhibition of both pathways leads to a potent, synergistic induction of apoptosis in DLBCL cells.[1]
DOT Script for YM155 and STAT3 Signaling Pathway
Caption: Combined inhibition of STAT3 and Survivin pathways in DLBCL.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of YM155 with other agents in DLBCL.
Table 1: In Vitro Efficacy of YM155 in Combination with Bendamustine in DLBCL Cell Lines [9]
| Cell Line | Treatment | % Cell Viability (24h) | % Sub-G1 Population (Apoptosis) (48h) |
| DB | YM155 (10 nmol/L) | Not specified | 5.9% |
| Bendamustine (250 µmol/L) | Not specified | 6.5% | |
| YM155 + Bendamustine | Greater decrease | 27% | |
| SU-DHL-8 | YM155 (10 nmol/L) | Not specified | 19% |
| Bendamustine (100 µmol/L) | Not specified | 32% | |
| YM155 + Bendamustine | Greater decrease | 58% | |
| WSU-DLCL2 | YM155 (10 nmol/L) | Not specified | 46% |
| Bendamustine (150 µmol/L) | Not specified | 30% | |
| YM155 + Bendamustine | Greater decrease | 71% |
Table 2: In Vivo Efficacy of YM155 Combinations in DLBCL Xenograft Models [9]
| Xenograft Model | Treatment Group | Median Survival (days) | Outcome |
| DB | YM155 + Bendamustine | Not specified | Complete tumor regression |
| SU-DHL-8 | Vehicle | 45.5 | - |
| (Disseminated) | YM155 alone | 68 | - |
| Bendamustine + Rituximab | 57.5 | - | |
| YM155 + Rituximab | 78 | - | |
| YM155 + Bendamustine + Rituximab | 86 | Significantly prolonged survival vs. dual combos |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the effect of YM155 and STAT3 inhibitors on the viability of DLBCL cells.
DOT Script for Cell Viability Assay Workflow
Caption: Workflow for in vitro cell viability assessment.
Materials:
-
DLBCL cell lines (e.g., DB, SU-DHL-8, WSU-DLCL2)[9]
-
Appropriate cell culture medium and supplements
-
96-well plates
-
YM155
-
STAT3 inhibitors (e.g., AG490, STA-21)[1]
-
CellTiter-Fluor™ Cell Viability Assay kit (Promega)[9]
-
Plate reader capable of measuring fluorescence (e.g., Tecan Infinite 200 PRO)[9]
Procedure:
-
Culture DLBCL cells to a logarithmic growth phase.
-
Seed the cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of YM155 and the STAT3 inhibitor.
-
Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
At the end of the incubation period, add the CellTiter-Fluor™ reagent to each well according to the manufacturer's instructions.[9]
-
Incubate for the recommended time to allow for the generation of a fluorescent signal.
-
Measure the fluorescence using a plate reader.[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol details the quantification of apoptosis in DLBCL cells following treatment.
Materials:
-
DLBCL cell lines
-
YM155 and STAT3 inhibitors
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates and allow them to attach or reach a suitable density.
-
Treat the cells with YM155, a STAT3 inhibitor, or the combination for 48 hours.[9]
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[10]
-
Quantify the percentage of apoptotic cells (Annexin V-positive) in the sub-G1 population.[9]
Protocol 3: Western Blot Analysis
This protocol is for assessing changes in protein expression levels, such as Survivin and components of the STAT3 pathway.
Materials:
-
Treated DLBCL cells
-
RIPA buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Survivin, STAT3, phospho-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse treated cells in RIPA buffer on ice.[9]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Protocol 4: In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of YM155 and STAT3 inhibitor combinations in a mouse model of DLBCL.
DOT Script for Xenograft Model Workflow
Caption: General workflow for in vivo xenograft studies.
Materials:
-
DLBCL cell lines (e.g., DB, SU-DHL-8)[9]
-
Matrigel (optional)
-
YM155 and STAT3 inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of DLBCL cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.[11] For disseminated models, intravenous injection can be performed.[9]
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer the drugs according to the desired schedule and route. For example, YM155 can be administered via continuous subcutaneous infusion.[11]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
For survival studies, monitor the mice until they meet the criteria for euthanasia.[9]
Conclusion
The combination of YM155 and STAT3 inhibitors represents a rational and promising therapeutic strategy for DLBCL. The provided protocols offer a framework for the preclinical evaluation of this combination, from initial in vitro screening to in vivo efficacy studies. Further investigation into the molecular mechanisms of synergy and the identification of predictive biomarkers will be crucial for the clinical translation of this approach.
References
- 1. Combination of YM155, a survivin suppressant with a STAT3 inhibitor: a new strategy to treat diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the STAT3 signaling pathway is associated with poor survival in diffuse large B-cell lymphoma treated with R-CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. STAT3 inhibitors: finding a home in lymphoma and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [Preliminary study of biological mechanism and apoptotic effect induced by YM155 in SUDHL-4 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Continuous Infusion of Sepantronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy, making it an attractive target for cancer treatment.[2] Preclinical and clinical studies have demonstrated that this compound induces apoptosis and inhibits tumor growth in various cancer models. Due to its pharmacokinetic profile, the most common and effective method for in vivo administration in preclinical models is continuous infusion, typically achieved through the use of implantable osmotic pumps.
These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, detailed protocols for continuous infusion, and a summary of quantitative data from preclinical studies.
Mechanism of Action
This compound primarily functions by inhibiting the promoter activity of the survivin gene (BIRC5), leading to the downregulation of survivin mRNA and protein levels. This suppression of survivin disrupts its anti-apoptotic functions, ultimately leading to programmed cell death. The signaling cascade initiated by this compound is multifaceted, impacting several key cellular pathways:
-
Induction of Apoptosis: By reducing survivin levels, this compound facilitates the activation of caspases, including caspase-3, -7, -8, and -9, to execute the apoptotic program.[2]
-
Downregulation of Anti-Apoptotic Proteins: Beyond survivin, it has been shown to decrease the levels of other critical survival proteins, such as Mcl-1 and XIAP.[3][4]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce mitochondrial ROS, contributing to DNA damage and cytotoxicity.[5]
-
Modulation of Cellular Metabolism: Recent studies have shown that this compound can activate AMP-activated protein kinase (AMPK) and subsequently suppress the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[6][7]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound (YM155).
Quantitative Data from In Vivo Studies
The following tables summarize data from various preclinical studies utilizing continuous infusion of this compound in xenograft models.
| Tumor Model | Cell Line | Animal Model | This compound Dose | Infusion Duration | Key Findings |
| Gastric Cancer | SGC-7901 | Nude Mice | 5 mg/kg/day | 7 days | Significant inhibition of tumor growth.[2][5] |
| Prostate Cancer | PC-3 | Nude Mice | 3-10 mg/kg | 3 days | Induced massive tumor regression.[8] |
| Lung Cancer | Calu 6 | Nude Mice | 2 mg/kg | 7 days | Complete tumor regression when combined with docetaxel.[9] |
| Melanoma | - | Nude Mice | - | 3 or 7 days | Antitumor activity demonstrated. |
| B-Cell Lymphoma | DLBCL DB | - | - | 7 days | Complete tumor regression in combination with bendamustine.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Continuous Infusion
Materials:
-
This compound (YM155) powder
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute the powder in sterile 0.9% saline to the desired stock concentration. One report suggests adding 30 mg of the product to 1 ml of physiological saline.[11] The mixed solution should be used immediately.[11]
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile tube.
-
Pump Filling: Under sterile conditions, fill the osmotic pumps with the this compound solution according to the manufacturer's instructions. Ensure no air bubbles are present in the pump reservoir.
Important Considerations:
-
Stability: this compound is reported to be unstable in alkaline conditions (pH > 8.5) and in the presence of certain buffers, particularly PBS.[12] Therefore, reconstitution in neutral, unbuffered sterile saline is recommended.
-
Light Sensitivity: While not explicitly stated in all preclinical protocols, clinical preparations are handled in a controlled light environment. It is prudent to protect the solution from light during preparation and loading.
Protocol 2: In Vivo Continuous Infusion using Osmotic Pumps
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
ALZET® osmotic pumps (e.g., Model 1007D for 7-day infusion) filled with this compound solution.[10]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Once the desired level of anesthesia is achieved, place the animal in a prone position.
-
Surgical Site Preparation: Shave the dorsal area between the scapulae. Cleanse the surgical site with an antiseptic solution.
-
Incision: Make a small midline incision (approximately 1 cm) through the skin.
-
Subcutaneous Pocket Formation: Insert a sterile hemostat into the incision and bluntly dissect the subcutaneous tissue to create a small pocket large enough to accommodate the osmotic pump.
-
Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as per institutional guidelines. Monitor the animal's health and tumor growth for the duration of the experiment. Tumor size should be measured regularly (e.g., every three days).[5]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Targeting survivin with YM155 (this compound): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzet.com [alzet.com]
- 3. Stability of mixtures of ondansetron and haloperidol stored in infusors at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of osmotic minipumps for sustained drug delivery in rat pups: effects on physical and neurobehavioural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. The chemical instability of the survivin inhibitor - this compound (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
Application Notes and Protocols for Assessing YM155 Efficacy in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of YM155, a potent survivin suppressant, in three-dimensional (3D) tumor spheroid models. The protocols outlined below detail methods for spheroid culture, treatment with YM155, and subsequent assessment of viability, apoptosis, and growth inhibition.
Introduction to YM155
YM155 (also known as sepantronium bromide) is a small molecule inhibitor that has demonstrated anti-tumor activity in a variety of cancers.[1] Its primary mechanism of action is the suppression of survivin, an inhibitor of apoptosis (IAP) protein that is overexpressed in many human tumors and is associated with treatment resistance and poor clinical outcomes.[2][3] YM155 has been shown to inhibit the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels.[2][4] This, in turn, promotes apoptosis and inhibits tumor growth.[2][5] In addition to its role as a survivin suppressant, YM155 has also been reported to induce DNA damage and modulate autophagy.[3][4]
Three-dimensional spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[6][7] This model system is valuable for assessing the efficacy of anti-cancer drugs like YM155.
YM155 Signaling Pathway
The following diagram illustrates the key signaling pathway affected by YM155.
Caption: YM155 inhibits the survivin promoter, leading to decreased survivin expression, which in turn induces apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.
Experimental Workflow for Assessing YM155 Efficacy
A generalized workflow for evaluating YM155 in 3D spheroid cultures is presented below.
Caption: Experimental workflow for assessing YM155 efficacy in 3D spheroids, from generation to treatment and subsequent analysis.
Quantitative Data Summary
The following tables summarize quantitative data on YM155 efficacy from various studies.
Table 1: IC50 Values of YM155 in Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| Six NB cell lines | 8 - 212 |
[2]
Table 2: Effects of YM155 on Neuroblastoma Cells
| Parameter | Observation | Fold Change |
|---|---|---|
| Apoptosis Induction | Dose-dependent increase | ~2-7 fold |
| Survivin Protein Levels | Dose-dependent reduction | ~4-fold reduction |
| In vivo Tumor Burden | Inhibition compared to control | ~3-fold |
[2]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in low-adhesion microplates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well or 384-well plates
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
Procedure:
-
Culture cancer cells in standard 2D culture flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the desired concentration (e.g., 1,000 to 5,000 cells per well).[8]
-
Seed the cell suspension into the wells of an ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.[9]
Protocol 2: YM155 Treatment of 3D Spheroids
Materials:
-
Established 3D spheroids (from Protocol 1)
-
YM155 stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of YM155 in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, typically below 0.1%.[10]
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the YM155 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the spheroids with YM155 for the desired treatment duration (e.g., 48 hours, 7 days).[4][10]
Protocol 3: Spheroid Growth and Size Assessment
This protocol details the monitoring of spheroid growth over time.
Materials:
-
Treated 3D spheroids
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At regular intervals (e.g., every 24 or 48 hours) during the treatment period, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3) * π * (radius)^3.
-
Plot the spheroid growth curves over time for each treatment condition.[11]
Protocol 4: Spheroid Viability Assessment
This section provides two common methods for assessing spheroid viability.
Method A: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, which is proportional to the number of metabolically active cells.[11]
Materials:
-
Treated 3D spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the CellTiter-Glo® 3D assay.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Method B: Live/Dead Staining
This method uses fluorescent dyes to distinguish between live and dead cells.[12]
Materials:
-
Treated 3D spheroids
-
Calcein AM (stains live cells green)
-
Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (stains dead cells red)
-
Hoechst 33342 (stains all nuclei blue, optional)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Prepare a staining solution containing Calcein AM, EthD-1/PI, and Hoechst 33342 in a suitable buffer (e.g., PBS or culture medium).
-
Carefully remove the treatment medium from the spheroids.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the spheroids with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets.[12]
-
Analyze the images to quantify the number or area of live and dead cells.
Protocol 5: Apoptosis Assessment
This protocol describes the measurement of caspase activity, a hallmark of apoptosis.
Materials:
-
Treated 3D spheroids
-
Caspase-Glo® 3/7 Assay kit or similar fluorescent caspase substrate
-
Luminometer or fluorescence plate reader
Procedure:
-
Follow the manufacturer's protocol for the chosen caspase assay.
-
Equilibrate the plate and assay reagent to room temperature.
-
Add the caspase assay reagent to each well.
-
Mix gently by orbital shaking.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes to 1 hour), protected from light.
-
Measure the luminescence or fluorescence using a plate reader.[10]
-
An increase in signal indicates an increase in caspase-3/7 activity and apoptosis.
Logical Relationships of Assessment Methods
The following diagram illustrates the relationship between the different assessment methods and the cellular events they measure.
Caption: Logical relationship between the cellular effects of YM155 and the corresponding assessment assays in 3D spheroid cultures.
References
- 1. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of tumor spheroid model in mesothelioma and lung cancers and anti-cancer drug testing in H2052/484 spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moleculardevices.com [moleculardevices.com]
YM155 Treatment Protocols for In Vivo Cancer Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155, also known as sepantronium bromide, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[2][3] YM155 disrupts the expression of survivin, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in a variety of preclinical cancer models.[2][4] These application notes provide detailed protocols and treatment schedules for the use of YM155 in in vivo cancer models, based on a comprehensive review of published studies.
Mechanism of Action
YM155 primarily functions by suppressing the transcription of the BIRC5 gene, which encodes for survivin.[2][5] This leads to a reduction in both mRNA and protein levels of survivin.[2] The downregulation of survivin has several downstream effects, including:
-
Induction of Apoptosis: By inhibiting survivin, YM155 promotes the activation of caspases, key enzymes in the apoptotic cascade, leading to programmed cell death.[6][7] It can activate both the intrinsic and extrinsic apoptotic pathways.[7]
-
Cell Cycle Arrest: YM155 has been shown to cause cell cycle arrest, particularly in the G0/G1 and S phases.[2]
-
DNA Damage: Some studies suggest that YM155 can also induce DNA damage, further contributing to its anti-tumor activity.[5]
-
Modulation of Signaling Pathways: YM155 has been shown to affect signaling pathways such as the EGFR/MAPK pathway.[8]
The following diagram illustrates the proposed signaling pathway of YM155.
Caption: Proposed signaling pathway of YM155.
In Vivo Treatment Schedules and Efficacy
The following tables summarize various YM155 treatment schedules and their efficacy in different in vivo cancer models. Continuous infusion is the most commonly reported and effective method of administration.[9]
Table 1: YM155 Monotherapy Treatment Schedules in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose (mg/kg/day) | Administration Route & Duration | Outcome | Reference |
| Gastric Cancer | SGC-7901 | Nude Mice | 5 | 7-day continuous infusion | Marked inhibition of tumor growth | [6] |
| Non-Small-Cell Lung Cancer | Calu 6, NCI-H358 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [4] |
| Melanoma | A375 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [4] |
| Breast Cancer (TNBC) | MDA-MB-231 | Mice | Not specified | Continuous infusion | Complete regression of subcutaneous tumors | [3] |
| Bladder Cancer | UM-UC-3 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [4] |
| Neuroblastoma | LAN-5 | Mice | 5 | Not specified | Marked tumor regression | [2][10] |
| Hormone-Refractory Prostate Cancer | PC3 | Mice | Not specified | 3 and 7-day continuous infusion | Tumor regression | [9] |
Table 2: YM155 Combination Therapy Treatment Schedules
| Cancer Type | Cell Line | Animal Model | Combination Agent | YM155 Dose & Schedule | Outcome | Reference |
| Non-Small-Cell Lung Cancer | Calu 6 | Mice | Docetaxel (20 mg/kg) | 2 mg/kg, 7-day continuous infusion (concomitant or before) | Complete tumor regression | [11] |
| Non-Small-Cell Lung Cancer | Not specified | Mice | Platinum compounds | Not specified | Delayed tumor growth | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving YM155 in in vivo cancer models.
Protocol 1: Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., SGC-7901, LAN-5) under standard conditions.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells/100 µL.
-
Animal Model: Use immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Measure tumor dimensions (length and width) with calipers and calculate tumor volume using the formula: Volume = (length × width2) / 2.
-
Treatment Initiation: Begin YM155 treatment when tumors reach a predetermined size (e.g., 80-100 mm3).[12]
Protocol 2: YM155 Administration via Micro-Osmotic Pump
Continuous infusion using a micro-osmotic pump is the preferred method for maintaining stable plasma concentrations of YM155.
-
YM155 Preparation: Dissolve YM155 in a suitable vehicle (e.g., saline). The concentration will depend on the pump's flow rate and the desired dosage.
-
Pump Priming: Fill the micro-osmotic pumps (e.g., Alzet) with the YM155 solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed micro-osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Monitor the animals for recovery and signs of distress. Provide post-operative analgesics as required.
Protocol 3: Assessment of Anti-Tumor Efficacy and Toxicity
-
Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.[4]
-
Endpoint: At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.[12]
-
Tumor Excision and Analysis:
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot analysis to assess the expression of survivin and other relevant markers.[6]
-
-
Organ Collection: Collect major organs (e.g., heart, liver, lung, kidney) for histopathological analysis to evaluate any potential organ toxicity.[6]
The following diagram illustrates a typical experimental workflow for in vivo YM155 treatment.
References
- 1. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reversing Chemoresistance with Sepantronium Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. One key player in this resistance is the overexpression of inhibitor of apoptosis (IAP) proteins, such as survivin. Sepantronium Bromide (product name YM155), a small molecule inhibitor, has emerged as a promising agent to counteract this resistance. Initially identified as a survivin suppressant, its mechanism of action is now understood to be multifaceted, involving the induction of DNA damage and the generation of reactive oxygen species (ROS), ultimately leading to apoptotic cell death.[1][2][3]
These application notes provide a comprehensive guide for researchers utilizing this compound to study and potentially reverse chemoresistance in cancer cell lines. Detailed protocols for key experimental assays are provided, along with summarized quantitative data from various studies to facilitate experimental design and data interpretation.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through several interconnected pathways. While it was first recognized for its ability to suppress the transcription of the BIRC5 gene, which encodes for survivin, its activity is more complex.[3]
-
Survivin Suppression: By inhibiting the expression of survivin, an IAP that is highly expressed in most cancers and is associated with poor prognosis, this compound removes a critical block on the apoptotic machinery.[4][5] This sensitizes cancer cells to the pro-apoptotic signals induced by conventional chemotherapeutic agents.
-
Induction of DNA Damage: this compound has been shown to cause DNA double-strand breaks, leading to cell cycle arrest and the activation of DNA damage response pathways.[2][3] This intrinsic DNA-damaging activity contributes to its cytotoxic effects, particularly in combination with other DNA-damaging agents.
-
Generation of Reactive Oxygen Species (ROS): The production of ROS is a key component of this compound's mechanism.[1][2] This oxidative stress can damage cellular components, including DNA and mitochondria, further pushing the cell towards apoptosis.
The interplay of these mechanisms makes this compound a potent tool for investigating the reversal of chemoresistance.
Data Presentation: Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, both as a monotherapy and in combination with other chemotherapeutic agents.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1820 (1.82 µM) | [5] |
| Multiple Myeloma Cell Lines (Panel of 10) | Multiple Myeloma | 2 - 50 | [6] |
| BFTC905, BFTC909, TSGH8301, T24 | Transitional Cell Carcinoma | ≤20 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 32 | [1] |
Table 2: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Combination Agent | Effect | Reference |
| NSCLC cell lines | Platinum-based drugs | Synergistic increase in apoptosis and caspase-3 activity | [7] |
| Calu 6 (NSCLC xenograft) | Docetaxel | Enhanced tumor regression and increased apoptosis | |
| Triple-Negative Breast Cancer cell lines | Microtubule-targeting agents | Synergistic antiproliferative and caspase-inducing effects | |
| Gemcitabine-resistant urothelial carcinoma cells | Gemcitabine/Cisplatin | No additive cytotoxic effects observed | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on chemoresistance are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its combination with other drugs on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (YM155)
-
Chemotherapeutic agent of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and/or the chemotherapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or other chemotherapeutic agents for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, such as survivin, caspases, and Bcl-2 family members.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in chemoresistance studies.
References
- 1. Effects of this compound (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sepantronium Bromide (YM155) Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Sepantronium Bromide (also known as YM155) for in vitro experiments. It includes troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (YM155)?
This compound is primarily known as a potent suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3][4] It was initially identified through high-throughput screening for its ability to inhibit the activity of the survivin gene promoter.[5] By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation in cancer cells, where survivin is often overexpressed.[1][3][4][6] More recent studies suggest that YM155 also induces DNA damage and oxidative stress, which contribute to its cytotoxic effects.[7][8][9]
Q2: How does this compound induce apoptosis?
This compound induces apoptosis through multiple pathways. Its primary mechanism involves the downregulation of survivin, which leads to increased activity of caspases, key executioners of apoptosis.[1][2] Specifically, treatment with YM155 has been shown to result in the cleavage of caspase-3 and PARP.[10] Additionally, it can downregulate other anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][11] The induction of DNA damage by YM155 also contributes to the activation of apoptotic pathways.[7][8]
Q3: What is the recommended starting concentration range for in vitro experiments?
The effective concentration of this compound is highly cell-line dependent. However, a common starting point for in vitro experiments is in the low nanomolar (nM) range. IC50 values have been reported to range from as low as 0.35 nM to over 10,000 nM in various cancer cell lines.[12] For many sensitive cell lines, including various prostate, melanoma, and neuroblastoma cell lines, IC50 values are typically between 0.5 nM and 50 nM.[2][12][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: What is a typical incubation time for this compound treatment?
Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods range from 24 to 120 hours.[1][2][12][13][14] For cell viability assays, a 48 to 72-hour incubation is frequently used.[2][13] Shorter incubation times may be sufficient for detecting early events like changes in protein expression, while longer incubations are often necessary to observe significant apoptosis or inhibition of cell proliferation.
Q5: How should I dissolve and store this compound?
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][13] It is important to note that YM155 has been reported to be chemically unstable, particularly in alkaline pH and in the presence of certain buffers like PBS.[15] It is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No significant effect on cell viability observed. | - Cell line is resistant to YM155.- Suboptimal drug concentration or incubation time.- Drug degradation. | - Verify survivin expression in your cell line.- Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) and a time-course experiment (24, 48, 72, 96 hours).- Prepare fresh drug dilutions for each experiment.[15] |
| Unexpected cell morphology or toxicity in control wells. | - DMSO concentration is too high.- Contamination (microbial or chemical). | - Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.- Use sterile techniques and fresh, high-quality reagents. |
| Difficulty reproducing published results. | - Differences in cell line passage number or source.- Variations in experimental conditions (e.g., media, serum).- Instability of the compound.[15] | - Standardize cell culture conditions and use low-passage cells.- Carefully replicate all parameters from the original study.- Always prepare fresh dilutions of YM155. |
| Inconsistent Western blot results for survivin downregulation. | - Inappropriate antibody.- Suboptimal protein extraction or loading.- Timing of sample collection. | - Validate your survivin antibody.- Perform a total protein quantification to ensure equal loading.- Collect samples at multiple time points post-treatment to capture the dynamics of survivin expression. |
Data Presentation: Efficacy of this compound (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay | Reference |
| PC-3 | Prostate Cancer | 2.3 | 48 | Sulforhodamine B | [2][13] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | 48 | Sulforhodamine B | [2][13] |
| DU145 | Prostate Cancer | 2.3 - 11 | 48 | Sulforhodamine B | [2][13] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | 48 | Sulforhodamine B | [2][13] |
| A375 | Melanoma | 2.3 - 11 | 48 | Sulforhodamine B | [2][13] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified (growth inhibition observed) | 24, 48, 72 | MTT | [1][3] |
| BFTC905 | Bladder Cancer | ≤20 | Not specified | Cytotoxicity Assay | [16] |
| UKF-NB-3 | Neuroblastoma | 0.49 | 120 | MTT | [12][14] |
| UKF-NB-6 | Neuroblastoma | 0.65 | 120 | MTT | [12] |
| ACT1 | Anaplastic Thyroid Cancer | 3.24 | Not specified | alamarBlue | [17] |
| THJ16T | Anaplastic Thyroid Cancer | 5.10 | Not specified | alamarBlue | [17] |
| THJ29T | Anaplastic Thyroid Cancer | 18.64 | Not specified | alamarBlue | [17] |
| THJ11T | Anaplastic Thyroid Cancer | 73.39 | Not specified | alamarBlue | [17] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[3]
Visualizations
Caption: Simplified signaling pathway of this compound (YM155).
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical flow for troubleshooting failed experiments.
References
- 1. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Emerging Effects of this compound (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]
- 4. Facebook [cancer.gov]
- 5. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting survivin with YM155 (this compound): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (YM155), A Small Molecule Survivin Inhibitor, Promotes Apoptosis by Induction of Oxidative Stress, Worsens the Behavioral Deficits and Develops an Early Model of Toxic Demyelination: In Vivo and In-Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YM155 suppresses cell proliferation and induces cell death in human adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The chemical instability of the survivin inhibitor - this compound (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of this compound YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing and mitigating toxicities associated with the investigational anti-cancer agent YM155 in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities of YM155 in animal models?
A1: Preclinical studies in rats and dogs have identified the primary dose-limiting toxicities of YM155 as hematologic, gastrointestinal, and renal.[1] At higher doses, reversible acute renal tubular necrosis has been observed.[1] In various mouse xenograft models, YM155 has been reported to be well-tolerated at effective anti-tumor doses with minimal systemic toxicity.[2]
Q2: What is the proposed mechanism of YM155-induced toxicity?
A2: The precise mechanisms are not fully elucidated but are thought to be linked to its mechanisms of anti-tumor activity. These include the suppression of survivin, a protein involved in cell division and apoptosis, and the induction of DNA damage and generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can contribute to cellular damage in healthy tissues.
Q3: Are there any known strategies to reduce YM155-related toxicities?
A3: Yes, several strategies can be employed to mitigate YM155-induced toxicities. These include dose modification, hydration protocols to minimize renal toxicity, and the potential co-administration of antioxidants to counteract oxidative stress.
Q4: What is the Maximum Tolerated Dose (MTD) of YM155 in common animal models?
A4: The MTD of YM155 can vary depending on the animal model, administration schedule, and vehicle used. A Phase I clinical trial reported that in preclinical toxicology studies with dogs, plasma steady-state concentrations of 12 to 16 ng/mL were associated with the highest doses examined.[1] For specific MTDs in your chosen model, it is crucial to perform dose-range finding studies.
Troubleshooting Guides
Managing Renal Toxicity
Issue: Elevated serum creatinine and/or blood urea nitrogen (BUN) levels, or histological evidence of kidney damage.
Potential Cause: YM155 can induce reversible acute tubular necrosis, particularly at higher doses.[1]
Troubleshooting Steps:
-
Hydration: Ensure animals are well-hydrated. Intravenous fluid therapy can help maintain renal perfusion and promote the excretion of the drug and its metabolites.[4][5][6]
-
Dose Modification: If signs of nephrotoxicity are observed, consider reducing the dose of YM155 or adjusting the dosing schedule.[7][8]
-
Monitor Renal Function: Regularly monitor serum creatinine, BUN, and urine output.[9] Consider more sensitive biomarkers of kidney injury such as KIM-1 and NGAL for earlier detection.[10][11]
-
Avoid Nephrotoxic Co-medications: Be cautious when co-administering other potentially nephrotoxic agents.
Mitigating Hematological Toxicity
Issue: Significant decreases in white blood cell counts (leukopenia/neutropenia), red blood cell counts (anemia), or platelet counts (thrombocytopenia).
Potential Cause: YM155 can suppress bone marrow function, leading to cytopenias.
Troubleshooting Steps:
-
Monitor Hematological Parameters: Perform complete blood counts (CBCs) with differentials at baseline and regular intervals during treatment.
-
Dose Adjustment/Interruption: If severe cytopenias occur, consider a temporary interruption of treatment or a dose reduction to allow for bone marrow recovery.[7]
-
Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections. For severe anemia, blood transfusions may be necessary.
Addressing Gastrointestinal Toxicity
Issue: Animals exhibiting signs of weight loss, diarrhea, vomiting, or loss of appetite.
Potential Cause: YM155 can cause direct irritation to the gastrointestinal tract.
Troubleshooting Steps:
-
Monitor for Clinical Signs: Regularly monitor body weight, food and water intake, and stool consistency.[12][13]
-
Supportive Care: Provide nutritional support and anti-diarrheal or anti-emetic medications as needed.
-
Dose Modification: If gastrointestinal toxicity is severe and persistent, a dose reduction or temporary cessation of YM155 may be necessary.[14]
Counteracting Oxidative Stress
Issue: Suspected toxicity related to the generation of Reactive Oxygen Species (ROS).
Potential Cause: YM155 has been shown to induce oxidative stress, which can contribute to off-target toxicity.
Troubleshooting Steps:
-
Antioxidant Co-administration: Consider the co-administration of an antioxidant, such as N-acetylcysteine (NAC). NAC has been shown to mitigate oxidative stress-induced cellular damage by replenishing intracellular glutathione (GSH) levels.[15][16][17][18][19]
-
Dose and Timing of Antioxidant: The dose and timing of NAC administration should be optimized to provide protection without interfering with the anti-tumor efficacy of YM155.
Quantitative Toxicity Data
Currently, publicly available, comprehensive tables of MTD and LD50 values for YM155 across various animal models are limited. Researchers are strongly encouraged to perform initial dose-range finding studies to determine the MTD in their specific experimental setting.
Table 1: Summary of Preclinical Toxicities Observed with YM155
| Animal Model | Observed Toxicities | Reference(s) |
| Rat | Hematologic, Gastrointestinal, Reversible Acute Renal Tubular Necrosis | [1] |
| Dog | Hematologic, Gastrointestinal, Reversible Acute Renal Tubular Necrosis | [1] |
| Mouse | Generally well-tolerated in xenograft models | [2] |
Key Experimental Protocols
1. Assessment of Renal Function in Rats
-
Blood Collection: Collect blood samples via a suitable route (e.g., tail vein, saphenous vein) at baseline and at predetermined time points after YM155 administration.
-
Serum Analysis: Analyze serum for creatinine and BUN levels using a validated biochemical analyzer.
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection.
-
Urinalysis: Measure urine volume, creatinine, and protein levels. Consider measuring novel biomarkers like KIM-1 and NGAL for early detection of kidney injury.
-
Histopathology: At the end of the study, collect kidney tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for tubular necrosis, interstitial inflammation, and other pathological changes.
2. Evaluation of Hematological Parameters in Mice
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.[20]
-
Bone Marrow Analysis (Optional): For a more in-depth analysis, bone marrow can be flushed from the femur and tibia to assess cellularity and progenitor cell populations using flow cytometry or colony-forming unit (CFU) assays.[21]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for monitoring and mitigating YM155-related toxicity.
Caption: Proposed signaling pathways involved in YM155-induced toxicity.
Caption: Logical relationships between toxicities and mitigation strategies.
References
- 1. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A renal emergency! Acute kidney injury in cats and dogs — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
- 5. animalemergencyaustralia.com.au [animalemergencyaustralia.com.au]
- 6. Effects of IV Fluids in Dogs and Cats With Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altaioncology.com [altaioncology.com]
- 8. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. Nephrotoxicity evaluation and proteomic analysis in kidneys of rats exposed to thioacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased incidence of gastrointestinal toxicity in canine cancer patients treated with concurrent abdominal radiation therapy and toceranib phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in YM155 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YM155 in their experiments. Inconsistent results with YM155 can arise from a variety of factors, from its complex mechanism of action to experimental variables. This guide aims to address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM155?
YM155 was initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] It was believed to inhibit the transcriptional activity of the survivin gene promoter.[2] However, more recent studies suggest that the primary mode of action may be the generation of reactive oxygen species (ROS), which then leads to secondary effects such as DNA damage and the suppression of survivin.[3][4] YM155 has also been reported to inhibit topoisomerase activity.[5][6]
Q2: In which cancer cell lines has YM155 shown activity?
YM155 has demonstrated cytotoxic activity in a wide range of human cancer cell lines, including but not limited to:
-
Neuroblastoma: SH-SY5Y, NGP[5]
-
Lung Cancer: Calu 6, H460[7]
-
Breast Cancer: MDA-MB-231[8]
-
Gastric Cancer [9]
-
Anaplastic Thyroid Cancer [10]
-
Melanoma: SK-MEL-5, A375[2]
Q3: What are the typical concentrations of YM155 used in in vitro experiments?
The effective concentration of YM155 can vary significantly between cell lines. However, most in vitro studies report IC50 values in the low nanomolar range. For example, in neuroblastoma cell lines, IC50 values ranged from 8 to 212 nM.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the known off-target effects of YM155?
While initially thought to be a specific survivin inhibitor, YM155 has been shown to have other cellular effects. These include the induction of DNA damage and the inhibition of topoisomerase II activity.[5][6][11] These off-target effects may contribute to its cytotoxic activity and could be a source of experimental variability.[12]
Q5: How can drug resistance to YM155 develop?
Resistance to YM155 can develop through several mechanisms. One key factor is the upregulation of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1), which actively pumps YM155 out of the cell.[13] Another mechanism is the downregulation of the solute carrier protein SLC35F2, which is involved in the cellular uptake of YM155.[13] Loss of p53 function has also been implicated in reduced sensitivity to YM155.[13]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, alamarBlue)
| Potential Cause | Troubleshooting Steps |
| Cell Line Heterogeneity | Ensure you are using a low passage number of your cell line. Perform cell line authentication to confirm its identity. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for all experiments. Even small variations can lead to significant differences in confluence and drug response. |
| YM155 Degradation | Prepare fresh stock solutions of YM155 in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Variable Incubation Times | Use a precise timer for all incubation steps, especially the final incubation with the viability reagent. |
| Presence of Drug Efflux Pumps | If you suspect drug resistance, you can co-treat with an ABCB1 inhibitor like verapamil or zosuquidar to see if it restores sensitivity to YM155.[14] |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Suboptimal YM155 Concentration or Incubation Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the timing of analysis is critical. |
| Cell Clumping | Ensure single-cell suspension before staining and analysis by gentle pipetting or passing through a cell strainer. Cell clumps can lead to inaccurate flow cytometry readings. |
| Incorrect Gating in Flow Cytometry | Use appropriate controls (unstained cells, single-stained cells) to set up your gates correctly for live, apoptotic, and necrotic populations. |
| Delayed Analysis After Staining | Analyze stained cells as soon as possible, as prolonged incubation can lead to secondary necrosis and affect the results. Keep samples on ice and protected from light. |
| Induction of Non-Apoptotic Cell Death | YM155 has been reported to induce non-apoptotic cell death.[3] Consider using alternative assays to detect other forms of cell death, such as assays for necrosis or autophagy. |
Issue 3: Inconsistent Survivin Downregulation in Western Blots
| Potential Cause | Troubleshooting Steps |
| Timing of Protein Extraction | The kinetics of survivin downregulation can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) after YM155 treatment to determine the optimal time point for observing maximum survivin suppression. |
| Inefficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or other appropriate methods. |
| Antibody Quality | Use a validated antibody specific for survivin. Titrate the antibody to determine the optimal concentration for your western blot. |
| Loading Control Variability | Use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes. |
| Non-Transcriptional Mechanism | Some studies suggest that YM155's effect on survivin protein levels may not be solely at the transcriptional level.[15] Consider this when interpreting your results. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
YM155 Treatment: Treat cells with a serial dilution of YM155 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with YM155 at the desired concentration and for the optimal time determined from preliminary experiments. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin or a cell scraper.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.[16][17]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot for Survivin Expression
-
Cell Lysis: After YM155 treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity and normalize the survivin signal to the loading control.
Visualizations
Caption: Proposed signaling pathways of YM155.
Caption: A typical experimental workflow for YM155.
References
- 1. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of DNA damage by the anticancer agent this compound (YM155) - American Chemical Society [acs.digitellinc.com]
- 5. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 6. YM155 Inhibits Topoisomerase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
overcoming YM155 resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating YM155 resistance and exploring combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is YM155 and what is its primary mechanism of action?
YM155, also known as sepantronium bromide, is a small molecule inhibitor of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family.[1] Survivin is highly expressed in many cancer types and is associated with resistance to therapy and poor prognosis.[2] YM155 was initially identified as a suppressant of survivin expression, leading to cell cycle arrest and apoptosis in cancer cells.[3] However, subsequent research has suggested that YM155 may have additional or alternative mechanisms of action, including the induction of DNA damage.[4]
Q2: My cancer cell line has developed resistance to YM155. What are the common resistance mechanisms?
Several mechanisms have been identified for acquired resistance to YM155. The most common include:
-
Increased drug efflux: Overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1) can actively pump YM155 out of the cell, reducing its intracellular concentration and efficacy.[1][4][5]
-
Decreased drug uptake: Reduced expression of the solute carrier protein SLC35F2 has been shown to decrease the cellular uptake of YM155, leading to resistance.[1][4]
-
Target-related alterations: In some cases, YM155-adapted cells show decreased sensitivity to the depletion of survivin itself, indicating an "on-target" resistance mechanism.[1][4]
-
Activation of alternative survival pathways: Cancer cells may upregulate other anti-apoptotic proteins or activate alternative signaling pathways to bypass the effects of survivin inhibition.
-
Mutations in the p53 tumor suppressor gene: Loss of p53 function has been associated with reduced sensitivity to YM155.[1]
Q3: Which combination therapies have shown promise in overcoming YM155 resistance?
Several combination strategies have demonstrated synergistic or additive effects with YM155 in preclinical studies, suggesting their potential to overcome resistance:
-
Microtubule-targeting agents (e.g., docetaxel, paclitaxel): These agents can induce G2/M cell cycle arrest where survivin is highly expressed. Combining them with YM155 can lead to enhanced apoptosis.[6][7][8]
-
Platinum-based agents (e.g., cisplatin, carboplatin): YM155 can sensitize cancer cells to the DNA-damaging effects of platinum compounds, leading to increased apoptosis.
-
Topoisomerase II inhibitors (e.g., etoposide): Synergistic effects have been observed when combining YM155 with etoposide, particularly in neuroblastoma.[3]
-
Anthracyclines (e.g., doxorubicin): YM155 has been shown to reverse doxorubicin resistance in some cancer models.
-
Immunotherapy (e.g., IL-2): Combining YM155 with interleukin-2 has shown potent anti-tumor effects in a renal cell carcinoma model.
Troubleshooting Guides
Problem 1: Decreased sensitivity to YM155 in our cell line over time.
This is a common issue indicating the development of acquired resistance. Here’s a stepwise approach to investigate and potentially overcome this problem.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting YM155 resistance.
Detailed Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 value of YM155 in your resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Expected Outcome: A rightward shift in the dose-response curve and a higher IC50 value for the resistant cells.
-
-
Investigate the Resistance Mechanism:
-
Hypothesis 1: Increased Drug Efflux.
-
Experiment: Perform a Western blot to assess the protein expression levels of ABCB1 in both parental and resistant cell lines.
-
Expected Outcome: Higher levels of ABCB1 in the resistant cell line.
-
-
Hypothesis 2: Decreased Drug Uptake.
-
Experiment: Use Western blotting or qRT-PCR to check the expression levels of SLC35F2.
-
Expected Outcome: Lower expression of SLC35F2 in the resistant cells.
-
-
Hypothesis 3: p53 Mutation.
-
Experiment: Sequence the TP53 gene in both cell lines to identify any potential mutations in the resistant line.
-
Expected Outcome: Identification of a mutation in the TP53 gene of the resistant cells.
-
-
-
Select a Combination Therapy:
-
If ABCB1 is overexpressed: Consider co-treatment with an ABCB1 inhibitor like verapamil or zosuquidar to see if it restores sensitivity to YM155.
-
If no clear transport-related mechanism is found: Explore combination therapies that have shown synergy with YM155, such as docetaxel or cisplatin. These agents may bypass the specific resistance mechanism.
-
Problem 2: Inconsistent results with YM155 combination therapy.
Variability in combination therapy experiments can arise from several factors.
Troubleshooting Steps:
-
Optimize Dosing and Scheduling:
-
Issue: The timing and concentration of each drug are critical for achieving synergy.
-
Suggestion: Perform a matrix of concentrations for both YM155 and the combination agent to identify the optimal synergistic ratio. The Chou-Talalay method for calculating the Combination Index (CI) is a standard approach. A CI value less than 1 indicates synergy.
-
-
Verify Drug Stability and Activity:
-
Issue: YM155 or the combination drug may be degrading under your experimental conditions.
-
Suggestion: Prepare fresh drug solutions for each experiment. If storing stock solutions, ensure they are at the correct temperature and protected from light as required.
-
-
Control for Off-Target Effects:
-
Issue: The combination therapy might be inducing unexpected off-target effects.
-
Suggestion: Include appropriate controls, such as each drug alone at the combination concentration, to accurately assess the synergistic effect.
-
Data Presentation
Table 1: IC50 Values of YM155 in Sensitive and Resistant Cell Lines
| Cell Line | Resistance Mechanism | YM155 IC50 (nM) - Sensitive | YM155 IC50 (nM) - Resistant | Fold Resistance | Reference |
| UKF-NB-3 | ABCB1 ↑, SLC35F2 ↓, p53 mutation | ~10 | >1000 | >100 | [1] |
| CAL27 | Survivin ↑ | ~50 | ~250 (Cisplatin-Resistant) | 5 | [9] |
| 22Rv1 | Survivin ↑ | Not specified | ~100 (Cabazitaxel-Resistant) | Not applicable | [10] |
Table 2: Synergistic Effects of YM155 in Combination Therapies
| Cancer Type | Combination Agent | Effect | Key Findings | Reference |
| Triple-Negative Breast Cancer | Docetaxel | Synergistic | Decreased survivin accumulation at G2/M, induced greater apoptosis. | [6][7] |
| Non-Small Cell Lung Cancer | Cisplatin | Synergistic | Delayed repair of DNA double-strand breaks, enhanced apoptosis. | |
| Neuroblastoma | Etoposide | Synergistic | Enhanced chemosensitivity and reduced tumor burden. | [3] |
| Renal Cell Carcinoma | IL-2 | Additive | Decreased tumor weight and lung metastasis. | |
| Osteosarcoma | Doxorubicin | Synergistic | Reversed doxorubicin resistance and inhibited tumor growth. | [11] |
Signaling Pathways
YM155 Action and Resistance Mechanisms
Caption: Overview of YM155's mechanism and resistance pathways.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of YM155 (and/or the combination drug) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat cells with the desired concentrations of YM155 and/or the combination drug for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot for Survivin, ABCB1, and SLC35F2
-
Protein Extraction: Lyse treated or untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Survivin, ABCB1, SLC35F2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. YM155 sensitizes ovarian cancer cells to cisplatin inducing apoptosis and tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. YM155 enhances the cytotoxic activity of etoposide against canine osteosarcoma cells [jstage.jst.go.jp]
Sepantronium Bromide solubility and formulation challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sepantronium Bromide (YM155). It addresses common challenges related to its solubility and formulation and offers troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between batches. However, typical solubility data is summarized in the table below. It is always recommended to perform solubility tests on a small scale with a new batch of the compound.
Q2: I've noticed a color change in my this compound solution. What does this indicate?
A2: A color change, particularly the appearance of a product that absorbs light around 450 nm, is indicative of chemical degradation.[1] This degradation is accelerated at an alkaline pH (greater than 8.5) and in the presence of certain buffers, especially Phosphate-Buffered Saline (PBS).[1] To minimize degradation, prepare solutions fresh and use them promptly. If storage is necessary, aliquot and store at -20°C or -80°C for extended stability, and protect from light.[2]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is known to be chemically unstable, particularly in alkaline conditions.[1][3] Studies have shown that it undergoes degradation, which can impact its antineoplastic efficacy.[1] The degradation is buffer-catalyzed, with PBS significantly accelerating the process.[1] For experiments, it is crucial to control the pH and consider the buffer system carefully. In a clinical setting, it has been supplied in a lactic acid-based buffer at pH 3.6 to maintain stability.[4]
Q4: Is this compound light-sensitive?
A4: Yes, this compound is light-sensitive.[5] All procedures involving the compound and its solutions should be performed under reduced light conditions. Use amber vials or wrap containers with aluminum foil to protect them from light.[4]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is known as a survivin suppressant.[6][7][8] It was initially identified as an inhibitor of the survivin gene promoter.[9] The proposed mechanism involves the dissociation of p54nrb from ILF3, leading to the downregulation of survivin.[9] More recent studies suggest that its primary mode of action is the generation of reactive oxygen species (ROS) in the mitochondria, with survivin suppression and DNA damage being secondary effects.[10] This ROS generation contributes to its cytotoxic effects.[10]
Troubleshooting Guide
Issue 1: My this compound is not dissolving completely in my desired solvent.
-
Question: I am having trouble dissolving this compound in my chosen solvent at the desired concentration. What can I do?
-
Answer:
-
Verify Solubility Limits: First, consult the solubility data table to ensure you are not exceeding the known solubility limit for that solvent.
-
Use Fresh Solvent: For hygroscopic solvents like DMSO, moisture absorption can reduce solubility.[2][11] Always use fresh, anhydrous solvent.
-
Gentle Warming and Sonication: Aiding dissolution with gentle warming (up to 60°C for DMSO) and ultrasonication can be effective.[2] However, be mindful of potential degradation with excessive heat.
-
Particle Size Reduction: If you are working with a solid form, ensuring it is a fine powder can increase the surface area and improve the dissolution rate.[12][13][14]
-
Consider Alternative Solvents: If solubility in your initial solvent is insufficient, you may need to switch to a different solvent where this compound has higher solubility, such as DMSO or water, before making further dilutions into your aqueous experimental medium.[15]
-
Issue 2: I observe precipitation after diluting my this compound stock solution into cell culture media or buffer.
-
Question: My this compound stock solution is clear, but a precipitate forms when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
-
Answer:
-
Check Final Concentration: Ensure the final concentration in your aqueous medium does not exceed the aqueous solubility limit of this compound.
-
pH of the Medium: this compound's stability is pH-dependent.[1] The pH of your cell culture medium (typically around 7.4) might be contributing to instability and precipitation.
-
Avoid PBS: Degradation and potential precipitation are accelerated in PBS.[1] If possible, consider using alternative buffers for your final dilution.
-
Method of Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous media, try a serial dilution approach. Also, ensure rapid mixing upon addition to the aqueous phase to avoid localized high concentrations that can lead to precipitation.
-
Use of Co-solvents or Excipients: For in vivo formulations, co-solvents or suspending agents like CMC-Na have been used.[15] For in vitro work, a small, non-toxic percentage of a solubilizing agent might be tested for compatibility with your cell line, though this requires careful validation.
-
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Question: The results of my experiments with this compound are not reproducible. What could be the cause?
-
Answer:
-
Solution Instability: Given the compound's instability, inconsistent results are often due to the degradation of the stock or working solutions.[1] Always prepare solutions fresh before each experiment. If you must use a stored stock, ensure it has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) and for a validated period.[2]
-
Inconsistent Solution Preparation: Ensure your protocol for dissolving and diluting the compound is standardized and followed precisely for every experiment.
-
Light Exposure: Inconsistent exposure to light during experimental setup can lead to variable degradation of the compound.[5] Standardize the light conditions under which you work.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivity to this compound.[2] Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Water | 89 | 200.77 | [15] |
| DMSO | 55 | 124.07 | [11][15] |
| Ethanol | 6 | 13.53 | [15] |
Note: Solubility values can have slight batch-to-batch variations. These values are approximate.[15]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (YM155) powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure (perform under reduced light):
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (MW: 443.29 g/mol ), you will need 4.43 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex briefly to mix.
-
If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[2] Visually inspect for any remaining particulate matter.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2] Avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure (perform under reduced light):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Decision Tree for Troubleshooting Precipitation.
References
- 1. The chemical instability of the survivin inhibitor - this compound (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometric assay for the light sensitive survivin suppressant this compound (YM155) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound | C20H19BrN4O3 | CID 11178236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. scispace.com [scispace.com]
- 14. wjbphs.com [wjbphs.com]
- 15. selleckchem.com [selleckchem.com]
YM155 Technical Support Center: Managing Off-Target Effects in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM155. The information provided addresses common challenges related to the off-target effects of YM155 to ensure accurate experimental design and data interpretation.
Troubleshooting Guide
Question: My IC50 value for YM155 is inconsistent across experiments or higher than expected.
Answer:
Several factors can contribute to variability in YM155's IC50 values. Consider the following troubleshooting steps:
-
Cell Line Specificity: YM155's potency can vary significantly between cell lines. This variability may be linked to the expression levels of drug transporters or the cellular capacity to manage oxidative stress. It is crucial to establish a baseline IC50 for each new cell line.
-
Purity and Handling of YM155: Ensure the purity of your YM155 stock. Improper storage or handling can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Off-Target Effects: YM155 is known to induce DNA damage and generate reactive oxygen species (ROS), which can influence cell viability assays differently depending on the cell type and assay conditions.[1][2] Consider that the observed cytotoxicity may not solely be due to survivin inhibition.
-
Assay-Specific Interference: The choice of cytotoxicity assay can impact the results. For instance, assays relying on mitochondrial function may be influenced by YM155's effects on mitochondria.[2] Consider using multiple, mechanistically distinct viability assays to confirm your findings.
Question: I am observing significant DNA damage in my YM155-treated cells, even at concentrations that do not substantially reduce survivin levels. Is this expected?
Answer:
Yes, this is a well-documented off-target effect of YM155.[3][4] YM155 can induce DNA double-strand breaks independently of its effect on survivin expression.[3][4] Here's how to approach this:
-
Acknowledge the Off-Target Effect: Recognize that YM155 is not solely a survivin inhibitor but also a DNA-damaging agent.[3][4] This is a critical consideration for interpreting your data.
-
Quantify DNA Damage: Use markers like γH2AX staining to quantify the extent of DNA damage at various YM155 concentrations and time points. This will help you correlate DNA damage with your other experimental observations.
-
Investigate DNA Repair Pathways: Consider that YM155 may also interfere with DNA repair mechanisms, exacerbating the observed damage.[3]
-
Survivin-Independent Cytotoxicity: Be aware that the cytotoxic effects of YM155 in your model system may be primarily driven by DNA damage rather than survivin suppression.
Question: My Western blot results show no significant decrease in survivin protein levels after YM155 treatment, yet I observe a cytotoxic effect.
Answer:
This observation highlights the multifaceted mechanism of action of YM155. Here are some potential explanations and troubleshooting steps:
-
Time-Dependent Effects: The kinetics of survivin suppression can vary. Ensure you are assessing survivin levels at appropriate time points post-treatment.
-
Off-Target Mechanisms Dominate: In some cell lines, the cytotoxic effects of YM155 may be predominantly mediated by its off-target activities, such as ROS generation or DNA damage, which can occur independently of survivin downregulation.[1][2][3][4]
-
Alternative Mechanisms of Action: Recent studies suggest YM155 can also act as a Topoisomerase II inhibitor.[5][6] This activity can contribute to cytotoxicity without directly impacting survivin protein levels.
-
Confirm with a Positive Control: To validate your experimental system, include a positive control for survivin downregulation (e.g., siRNA targeting survivin) to ensure your antibody and detection methods are working correctly.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of YM155?
While initially identified as a survivin suppressant, the primary mode of action of YM155 is now understood to involve the generation of reactive oxygen species (ROS).[1][2] This ROS production leads to secondary effects, including DNA damage and the suppression of survivin expression.[1][2]
What are the known off-target effects of YM155?
The main off-target effects of YM155 include:
-
Generation of Reactive Oxygen Species (ROS): YM155 can induce ROS production, leading to oxidative stress.[1][2]
-
Induction of DNA Damage: YM155 is a potent inducer of DNA double-strand breaks, an effect that can be independent of survivin suppression.[3][4][5]
-
Inhibition of Topoisomerase II: YM155 has been shown to inhibit the function of Topoisomerase II, contributing to its cytotoxic effects.[5][6]
-
Inhibition of USP7: A recent study has suggested that YM155 can act as a USP7 inhibitor, leading to the degradation of MYCN.[7]
How can I mitigate the off-target effects of YM155 in my experiments?
While completely eliminating off-target effects is challenging, you can take steps to account for them:
-
Use the Lowest Effective Concentration: Titrate YM155 to the lowest concentration that elicits the desired on-target effect (survivin suppression) to minimize off-target activities.
-
Employ Antioxidants: To investigate the role of ROS in your observations, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
-
Use Multiple Readouts: Do not rely on a single endpoint. Correlate survivin expression levels with measures of apoptosis, cell cycle arrest, DNA damage, and ROS production to get a comprehensive understanding of YM155's effects in your system.
-
Utilize Control Compounds: Where possible, use other DNA-damaging agents or Topoisomerase II inhibitors as controls to dissect the specific contributions of YM155's different activities.
Is there a correlation between survivin expression and sensitivity to YM155?
The relationship between survivin expression and YM155 sensitivity is not always straightforward. While some studies show a correlation, others have found that sensitivity to YM155 can be independent of survivin levels, likely due to the drug's potent off-target effects.[3]
Quantitative Data
Table 1: IC50 Values of YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHLA-255 | Neuroblastoma | 8-9 | [4] |
| NGP | Neuroblastoma | 8-9 | [4] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [8] |
| UKF-NB-6 | Neuroblastoma | 0.65 | [8] |
| ACT1 | Anaplastic Thyroid Cancer | 9.11 | [5] |
| THJ16T | Anaplastic Thyroid Cancer | 11.89 | [5] |
| THJ11T | Anaplastic Thyroid Cancer | 20.99 | [5] |
| THJ29T | Anaplastic Thyroid Cancer | 24.33 | [5] |
| Multiple Neuroblastoma Lines | Neuroblastoma | 8 - 212 | [9][10] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
YM155 Treatment: Prepare serial dilutions of YM155 in culture medium. Remove the old medium from the wells and add 100 µL of the YM155 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Survivin Expression
This protocol is a general guideline for Western blotting.[4][8][15][16][17]
-
Cell Lysis: Treat cells with YM155 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[18][19][20][21]
-
Cell Treatment and Collection: Treat cells with YM155 for the desired duration. Collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Damage Assay (γH2AX Staining)
This protocol describes immunofluorescent staining for γH2AX foci.[1][5][22][23][24]
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with YM155 for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Visualizations
Caption: Overview of YM155's multifaceted mechanism of action.
Caption: Recommended workflow for studying YM155's effects.
References
- 1. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YM155 inhibits topoisomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. YM155 inhibits neuroblastoma growth through degradation of MYCN: A new role as a USP7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Targeting abundant survivin expression in liposarcoma: subtype dependent therapy responses to YM155 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Sepantronium Bromide Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Sepantronium Bromide (YM155).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound (YM155)?
This compound, a potent survivin suppressant, faces significant bioavailability challenges primarily due to its hydrophilic nature and rapid elimination from the body.[1] Its low oral bioavailability means it cannot be effectively administered as a pill.[1] Consequently, current clinical administration relies on continuous intravenous infusion over several days to maintain therapeutic plasma concentrations.[2][3][4][5] This administration method can be inconvenient for patients and highlights the need for advanced formulation strategies to improve its pharmacokinetic profile.[6]
Q2: What are the most promising strategies to enhance the bioavailability and circulation time of this compound?
The most promising strategies focus on encapsulating this compound within nanoparticle-based drug delivery systems. These include:
-
Liposomal Formulations: Encapsulating YM155 in liposomes, particularly polyethylene glycol (PEG)-coated liposomes, has been shown to extend its plasma half-life and increase its accumulation in tumors.[7] A liposomal formulation with a release half-life of 48 hours has been developed, showing potent antitumor activity with weekly bolus injections, offering a more convenient alternative to continuous infusion.[6]
-
Polymeric Nanoparticles: Polymeric nanoparticles offer another effective way to protect this compound from rapid clearance, allowing for a sustained release and improved therapeutic window.
Q3: How does this compound exert its anticancer effect?
This compound is a small-molecule suppressant of survivin, a protein that is overexpressed in many cancer cells and plays a crucial role in inhibiting apoptosis (programmed cell death) and regulating cell division. By downregulating survivin, YM155 induces apoptosis in cancer cells.[3] The combination of YM155 with microtubule-targeting agents like docetaxel has shown synergistic antitumor effects in triple-negative breast cancer cells by decreasing survivin accumulation at the G2/M phase of the cell cycle and inducing greater apoptosis.[8]
Q4: Is there a potential for drug resistance to this compound?
Yes, resistance to anticancer drugs can develop through various mechanisms. One potential factor in resistance to this compound could be the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. These pumps can actively transport drugs out of cancer cells, reducing their intracellular concentration and efficacy. Interestingly, some studies suggest that YM155 may also inhibit the expression of MDR1, potentially making cancer cells more sensitive to other chemotherapy agents.[9][10][11]
Troubleshooting Guides
Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: You are experiencing low encapsulation efficiency (<20%) when formulating this compound into polymeric nanoparticles.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrophilic nature of this compound: As a hydrophilic molecule, YM155 has a tendency to partition into the external aqueous phase during nanoparticle preparation using methods like emulsion-solvent evaporation. | Modified Nanoprecipitation: Employ a modified nanoprecipitation method where the drug and polymer are dissolved in separate phases (aqueous for the drug, organic for the polymer) before mixing. This has been shown to improve the encapsulation of hydrophilic drugs.[12] |
| Double Emulsion Solvent Evaporation (W/O/W): This technique is suitable for encapsulating hydrophilic drugs. An aqueous solution of YM155 is first emulsified in an organic polymer solution (water-in-oil emulsion), which is then emulsified in a larger aqueous phase (water-in-oil-in-water emulsion). | |
| Ion Pairing: Form an ion pair between the cationic this compound and a lipophilic counter-ion. This increases the drug's hydrophobicity, improving its partitioning into the organic phase and subsequent encapsulation. | |
| Inappropriate polymer selection: The chosen polymer may not have suitable interactions with this compound to facilitate efficient encapsulation. | Polymer Screening: Experiment with different biodegradable polymers such as PLGA, PLA, and PCL with varying molecular weights and end-groups to find the optimal interaction with YM155. |
| Suboptimal formulation parameters: The drug-to-polymer ratio, solvent/antisolvent system, and stirring speed can all influence encapsulation efficiency. | Parameter Optimization: Systematically vary the drug-to-polymer ratio, the type of organic solvent, and the mixing speed to identify the optimal conditions for your specific polymer system. |
Nanoparticle Aggregation During Formulation or Storage
Problem: Your formulated this compound nanoparticles are aggregating, leading to a larger particle size and potential instability.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient surface stabilization: The nanoparticle surface may not be adequately stabilized, leading to agglomeration due to van der Waals forces.[13][14] | Incorporate PEGylated lipids or polymers: The inclusion of polyethylene glycol (PEG) on the nanoparticle surface provides steric hindrance, preventing aggregation.[1] |
| Optimize surfactant concentration: Ensure the concentration of the surfactant used during formulation is optimal to provide sufficient surface coverage without inducing toxicity. | |
| Inappropriate storage conditions: The pH, temperature, or ionic strength of the storage buffer can affect nanoparticle stability. | Buffer Optimization: Store nanoparticles in a buffer with a pH away from the isoelectric point of the formulation to maintain surface charge and electrostatic repulsion. Avoid high ionic strength buffers that can screen surface charges. |
| Lyophilization with cryoprotectants: For long-term storage, lyophilize (freeze-dry) the nanoparticles in the presence of cryoprotectants like trehalose or sucrose to prevent aggregation upon reconstitution.[8][15] | |
| Chemical instability of this compound: YM155 itself can be chemically unstable, especially at alkaline pH, which could potentially affect the stability of the final formulation.[16] | pH control: Maintain a slightly acidic to neutral pH during formulation and storage to minimize the degradation of YM155.[16] |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound (YM155) Formulations
| Formulation | Dose | Cmax (ng/mL) | t1/2 (hours) | CL (L/h) | Vdss (L) | AUC (ng·h/mL) | Reference |
| Continuous IV Infusion | 4.8 mg/m²/day | 7.7 (Css) | 26 | 47.7 | 1763 | - | [3][4] |
| Continuous IV Infusion | 8.0 mg/m²/day | - | 16.29 | 36.77 | - | - | [2] |
| Liposomal Formulation | - | - | 14.6 - 26.5 | - | - | - | [1] |
| Continuous IV Infusion (Japanese Patients) | 1.8-10.6 mg/m²/day | Dose-proportional increase | ~24 | Dose-independent | - | Dose-proportional increase | [17] |
Cmax: Maximum plasma concentration; Css: Steady-state concentration; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; AUC: Area under the curve.
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Film Hydration Method)
This protocol is a representative methodology based on published literature for preparing YM155-loaded liposomes.[1]
-
Lipid Film Preparation:
-
Dissolve dipalmitoylphosphatidylcholine (DPPC), cholesterol, and DSPE-PEG2000 in a molar ratio of approximately 55:40:5 in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of this compound at a desired concentration. The hydration buffer should be chosen to maintain the stability of the drug (e.g., a slightly acidic buffer).
-
The hydration process should be carried out above the lipid phase transition temperature with gentle agitation (e.g., vortexing or bath sonication) to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
-
Purification:
-
Remove unencapsulated this compound from the liposome suspension using a size exclusion chromatography column (e.g., Sephadex G-50) or through dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol or isopropanol) and measuring the drug concentration using a validated analytical method like HPLC.
-
In Vitro Permeability Assay using Caco-2 Cells
This protocol provides a general workflow for assessing the permeability of this compound formulations across a Caco-2 cell monolayer, a widely accepted in vitro model for the intestinal barrier.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a high density.
-
Allow the cells to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction integrity.
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) or basolateral (B) chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Replace the removed volume with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for nanoparticle formulation and testing.
Caption: Troubleshooting workflow for formulation issues.
References
- 1. Anti-GD2 Immunoliposomes for Targeted Delivery of the Survivin Inhibitor this compound (YM155) to Neuroblastoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.kindai.ac.jp [med.kindai.ac.jp]
- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation design and evaluation of liposomal this compound (YM155), a small-molecule survivin suppressant, based on pharmacokinetic modeling and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor efficacy and biodistribution of liposomal this compound (YM155), a novel small-molecule survivin suppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of nanoparticle aggregation during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The chemical instability of the survivin inhibitor - this compound (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound (YM155), a small-molecule suppressor of survivin, in Japanese patients with advanced solid tumors: dose proportionality and influence of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
YM155 dose-limiting toxicities in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of YM155 observed in preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of YM155 observed in preclinical animal studies?
A1: Preclinical toxicologic evaluations of YM155 in animal models, primarily rats and dogs, have identified the following as the main dose-limiting toxicities:
-
Renal Toxicity: Reversible acute renal tubular necrosis has been consistently observed at the highest dose levels.[1] This is a critical toxicity to monitor.
-
Hematologic Toxicity: Effects on blood cell counts have been noted.[1]
-
Gastrointestinal (GI) Toxicity: Adverse effects on the gastrointestinal system are also a key finding.[1]
Q2: At what doses or exposures were these toxicities observed in preclinical models?
A2: The toxicities were dose-dependent. Key findings include:
-
In rats , a dose of 3.6 mg/m²/day was identified as a severe toxic dose.
-
In dogs , toxic effects were associated with plasma steady-state concentrations (Css) of 12 to 16 ng/mL.[1]
Q3: Were any preclinical studies conducted where no significant toxicity was observed?
A3: Yes, in a xenograft mouse model of neuroblastoma, YM155 was reported to significantly reduce tumor burden without notable toxic effects at the doses tested.[2][3] This suggests a potential therapeutic window, although species-specific differences in metabolism and tolerance should be considered.
Q4: What is the proposed mechanism of action for YM155-induced toxicity?
A4: The toxicity of YM155 is thought to be linked to its mechanisms of action, which include:
-
Survivin Suppression: YM155 was initially developed as a survivin suppressant.[4]
-
DNA Damage: YM155 has been shown to induce DNA damage, which can contribute to its cytotoxic effects.[4]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is another identified mechanism that can lead to cellular damage.[5]
-
Induction of Apoptosis: YM155 induces programmed cell death, or apoptosis, in cancer cells.[6]
The interplay of these mechanisms likely contributes to the observed toxicities in normal tissues at high doses.
Troubleshooting Guides
Issue 1: Observing unexpected or severe renal toxicity in an ongoing preclinical study with YM155.
Possible Cause:
-
The dose administered may be exceeding the maximum tolerated dose (MTD) in the specific animal model and strain being used.
-
The animal model may be particularly sensitive to YM155-induced renal toxicity.
-
Dehydration or other co-morbidities in the animals could exacerbate renal toxicity.
Troubleshooting Steps:
-
Dose Verification: Immediately verify the dose calculations and the concentration of the dosing solution.
-
Hydration Status: Ensure animals are adequately hydrated. Consider providing supplemental hydration if necessary.
-
Monitor Renal Function: Implement intensive monitoring of renal function parameters. This should include:
-
Regular measurement of serum creatinine and blood urea nitrogen (BUN).
-
Urinalysis to check for proteinuria, glucosuria, and the presence of casts.
-
-
Histopathology: If animals are euthanized or found deceased, perform a thorough histopathological examination of the kidneys, focusing on the renal tubules.
-
Dose Adjustment: Consider reducing the dose in subsequent cohorts or adjusting the dosing schedule.
Issue 2: Significant hematological abnormalities (e.g., anemia, neutropenia, thrombocytopenia) are being observed.
Possible Cause:
-
YM155 may be causing myelosuppression at the administered doses.
-
The sampling time point may coincide with the nadir of blood cell counts.
Troubleshooting Steps:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials at multiple time points post-dosing to characterize the kinetics of hematological changes and identify the nadir.
-
Bone Marrow Analysis: In a subset of animals, consider collecting bone marrow for histopathological evaluation to assess cellularity and identify any abnormalities in hematopoietic precursors.
-
Dose-Response Assessment: Carefully evaluate the dose-response relationship for the observed hematological toxicities.
-
Supportive Care: If clinically indicated, provide supportive care as per veterinary guidance.
Issue 3: Animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, weight loss, poor appetite).
Possible Cause:
-
Direct toxic effects of YM155 on the gastrointestinal mucosa.
-
Systemic effects leading to GI disturbances.
Troubleshooting Steps:
-
Clinical Observations: Increase the frequency and detail of clinical observations, including body weight, food and water intake, and fecal consistency.
-
Histopathology: Conduct a thorough gross and microscopic examination of the entire gastrointestinal tract in animals at necropsy. Look for signs of inflammation, ulceration, or changes in mucosal architecture.
-
Supportive Care: Provide nutritional support and ensure adequate hydration.
-
Dose Adjustment: Evaluate the possibility of reducing the dose or altering the administration schedule to mitigate GI toxicity.
Quantitative Data Summary
Table 1: Summary of YM155 Dose-Limiting Toxicities in Preclinical Animal Models
| Animal Model | Dose/Exposure Level | Observed Dose-Limiting Toxicities | Reference |
| Rat | 3.6 mg/m²/day | Severe toxicity (details not specified) | [1] |
| Dog | 12-16 ng/mL (Css) | Hematologic toxicity, GI toxicity, Reversible acute renal tubular necrosis | [1] |
| Mouse (Neuroblastoma Xenograft) | Not specified | No notable toxic effects observed | [2][3] |
Experimental Protocols
While specific, detailed protocols from the original preclinical toxicology studies of YM155 are not publicly available, the following are generalized, standard methodologies for assessing the key toxicities observed.
Protocol for Assessment of Renal Toxicity in Rodents
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer YM155 via the intended clinical route (e.g., continuous intravenous infusion) for a specified duration. Include a vehicle control group and at least three dose levels.
-
Clinical Observations: Record daily clinical signs of toxicity, body weight, and food/water consumption.
-
Urine Collection: Collect urine from a subset of animals at baseline and at various time points during and after treatment using metabolic cages.
-
Urinalysis: Analyze urine for volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and blood. Examine sediment for cells, casts, and crystals.
-
Blood Collection: Collect blood samples at baseline and at termination for serum chemistry analysis.
-
Serum Chemistry: Measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect kidneys, weigh them, and fix them in 10% neutral buffered formalin. Process tissues for histopathological examination, with a focus on the renal cortex and medulla to identify tubular necrosis, degeneration, regeneration, and interstitial changes.
Protocol for Assessment of Hematologic Toxicity
-
Animal Model: As described above.
-
Dosing: As described above.
-
Blood Collection: Collect blood samples (e.g., from the tail vein or retro-orbital sinus under anesthesia) into tubes containing an anticoagulant (e.g., EDTA) at baseline and at multiple time points post-dosing.
-
Complete Blood Count (CBC): Analyze blood samples for total red blood cell count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), total white blood cell count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils), and platelet count.
-
Bone Marrow Analysis (optional): At necropsy, collect femur or sternum for bone marrow smear preparation and/or fixed tissue analysis to assess cellularity and myeloid-to-erythroid ratio.
Protocol for Assessment of Gastrointestinal Toxicity
-
Animal Model: As described above.
-
Dosing: As described above.
-
Clinical Observations: Daily monitoring of body weight, food consumption, and fecal consistency (scoring for diarrhea). Note any signs of abdominal discomfort or changes in posture.
-
Necropsy and Histopathology: During necropsy, carefully examine the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, colon, rectum) for any gross abnormalities such as erythema, edema, ulceration, or hemorrhage. Collect tissue sections from multiple locations along the GI tract for histopathological processing and examination.
Visualizations
Signaling Pathway of YM155 Action and Toxicity
Caption: Proposed mechanism of action and toxicity pathway for YM155.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: General experimental workflow for preclinical toxicity studies of YM155.
References
- 1. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sepantronium Bromide Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sepantronium Bromide (YM155), particularly concerning the impact of alkaline pH.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in aqueous solutions?
A1: this compound is known to be chemically unstable in aqueous solutions.[1] The rate of degradation is influenced by the pH of the solution and the buffer system used.
Q2: How does alkaline pH affect the stability of this compound?
A2: Alkaline pH significantly accelerates the degradation of this compound.[1] Increased degradation is particularly observed at a pH greater than 8.5.[1] Researchers should exercise caution when preparing and storing solutions at or above this pH.
Q3: Are there any visible signs of this compound degradation in solution?
A3: Yes, the degradation of this compound can lead to a color change in the solution. A degradation product that absorbs light at approximately 450 nm has been observed, which may result in a yellowish appearance.[1]
Q4: Do buffer systems have an impact on the stability of this compound?
A4: Yes, the degradation of this compound is catalyzed by buffers, with Phosphate-Buffered Saline (PBS) being specifically mentioned as a strong accelerator of degradation.[1]
Q5: What is the proposed mechanism of degradation under alkaline conditions?
A5: Studies suggest that the degradation involves the methyl group attached to the imidazole ring of the this compound molecule.[1] Under alkaline conditions and in the presence of D₂O, an H→D isotope exchange has been observed at this methyl group, indicating its involvement in the degradation pathway.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low assay results for this compound concentration. | Degradation of the compound due to inappropriate solvent pH or buffer. | 1. Ensure the pH of your solution is below 8.5. 2. If a buffer is necessary, consider alternatives to PBS. 3. Prepare solutions fresh before each experiment. 4. Verify the pH of the final formulation. |
| Solution turns yellow over a short period. | Formation of a degradation product that absorbs at ~450 nm. | 1. This is a visual indicator of degradation. The solution should be discarded. 2. Review solution preparation and storage procedures to minimize exposure to alkaline conditions. |
| Inconsistent results between experimental replicates. | Variable rates of degradation due to slight differences in pH or buffer concentration. | 1. Strictly control the pH of all solutions. 2. Use freshly prepared solutions for each replicate to ensure consistent starting concentrations. 3. Minimize the time between solution preparation and experimental use. |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for Monitoring this compound Degradation
This protocol allows for the monitoring of this compound degradation by observing the appearance of the degradation product that absorbs at approximately 450 nm.
Materials:
-
This compound
-
Buffers of varying pH (e.g., phosphate, borate)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound in a non-buffered, neutral pH solvent (e.g., water, pH 7).
-
Prepare a series of buffer solutions with pH values ranging from 7.0 to 10.0.
-
Initiate the degradation study by diluting the this compound stock solution into each of the prepared buffer solutions to a final concentration suitable for UV-Vis analysis.
-
Immediately after mixing, take an initial absorbance reading from 300 nm to 600 nm. This will serve as the time-zero measurement.
-
Incubate the solutions at a controlled temperature.
-
At regular time intervals (e.g., every 30 minutes), record the UV-Vis spectrum for each solution.
-
Monitor the increase in absorbance at ~450 nm as an indicator of degradation.
-
Plot the absorbance at 450 nm against time for each pH to determine the degradation rate.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
References
Technical Support Center: Investigating the Role of ABCB1 and SLC35F2 in YM155 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the roles of ABCB1 and SLC35F2 in resistance to the anti-cancer drug candidate YM155 (sepantronium bromide).
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to YM155?
A1: The two primary mechanisms of resistance to YM155 involve the modulation of drug transporter proteins. Increased expression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein or MDR1, leads to increased efflux of YM155 from the cancer cell.[1][2][3] Conversely, decreased expression of the solute carrier family 35 member F2 (SLC35F2), which mediates the uptake of YM155 into the cell, results in lower intracellular drug concentrations and reduced efficacy.[1][3][4]
Q2: My cells are showing resistance to YM155. How do I determine if ABCB1 or SLC35F2 are involved?
A2: To investigate the involvement of ABCB1 and SLC35F2 in YM155 resistance, you can perform the following analyses:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of ABCB1 and SLC35F2 in your resistant cell lines compared to the parental, sensitive cell lines.[1]
-
Protein Expression Analysis: Use Western blotting to determine the protein levels of ABCB1 and SLC35F2.[5]
-
Functional Assays: For ABCB1, you can perform a rhodamine 123 efflux assay.[6] Increased efflux of this fluorescent substrate indicates higher ABCB1 activity. For SLC35F2, measuring the intracellular accumulation of YM155 using mass spectrometry can confirm its transporter activity.[4][7]
Q3: Can the expression levels of ABCB1 or SLC35F2 predict intrinsic sensitivity to YM155 in naive cancer cell lines?
A3: While high ABCB1 expression and low SLC35F2 expression are strongly associated with acquired resistance to YM155, they are not always reliable predictors of intrinsic sensitivity in YM155-naive cell lines.[1] Other factors and resistance mechanisms may be at play in determining the initial response to the drug.
Q4: Besides ABCB1 and SLC35F2, are there other factors that can influence YM155 resistance?
A4: Yes, other mechanisms have been suggested to contribute to YM155 resistance, although the roles of ABCB1 and SLC35F2 are the most consistently reported. These include alterations in the p53 pathway and the expression of other ABC transporters like ABCC1.[3][8][9] Additionally, since YM155 has been reported to induce DNA damage, mechanisms involved in DNA damage repair could potentially influence cellular response.[4][10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for YM155 in our cell line panel.
| Possible Cause | Troubleshooting Step |
| Undiagnosed ABCB1 expression | Screen your cell lines for ABCB1 expression at both the mRNA and protein level. High ABCB1 expression is a major determinant of YM155 resistance.[2][8] |
| Variable SLC35F2 expression | Quantify SLC35F2 mRNA and protein levels across your cell line panel. Low SLC35F2 expression leads to decreased YM155 uptake and resistance.[4][11] |
| Presence of ABCB1 inhibitors in media | Ensure that no components of your cell culture media (e.g., some serum lots) have inhibitory effects on ABCB1. |
| Cell line misidentification or contamination | Authenticate your cell lines using short tandem repeat (STR) profiling. |
Issue 2: No significant difference in cell viability after treatment with an ABCB1 inhibitor in YM155-resistant cells.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by ABCB1 | Investigate other resistance mechanisms, primarily the expression and function of the YM155 importer, SLC35F2.[1][3] Downregulation of SLC35F2 can confer resistance independently of ABCB1. |
| Ineffective concentration of the ABCB1 inhibitor | Perform a dose-response experiment to determine the optimal concentration of the ABCB1 inhibitor (e.g., verapamil, zosuquidar) for your specific cell line.[12] |
| Specific ABCB1 sequence variations | Some sequence variations in the ABCB1 gene may affect the efficacy of certain inhibitors. Consider testing a structurally different ABCB1 inhibitor.[8] |
| Involvement of other efflux pumps | Investigate the expression and activity of other ABC transporters, such as ABCC1, which has also been implicated in YM155 resistance.[8] |
Issue 3: Difficulty in replicating published findings on SLC35F2-mediated YM155 uptake.
| Possible Cause | Troubleshooting Step |
| Low endogenous SLC35F2 expression in the chosen cell model | Select a cell line known to have high endogenous SLC35F2 expression for your experiments. Alternatively, you can use a model with ectopic overexpression of SLC35F2.[4][11] |
| Sub-optimal transfection/transduction efficiency for SLC35F2 overexpression | Optimize your transfection or transduction protocol and confirm SLC35F2 overexpression by qRT-PCR and Western blotting. |
| Issues with YM155 intracellular concentration measurement | Ensure your mass spectrometry protocol for YM155 detection is properly validated and sensitive enough to detect changes in intracellular drug levels.[4][7] |
| Functional regulation of SLC35F2 | Consider post-translational modifications or protein-protein interactions that might affect SLC35F2 function. For example, the deubiquitinating enzyme USP32 has been shown to destabilize SLC35F2.[5][13] |
Quantitative Data Summary
Table 1: YM155 IC50 Values in Parental and YM155-Adapted Neuroblastoma Cell Lines.
| Cell Line | YM155 IC50 (Parental) | YM155 IC50 (YM155-Adapted) | Fold Increase in Resistance | Reference |
| UKF-NB-3 | - | - | 38- to 76-fold (IC50) | [1] |
| UKF-NB-3 | - | - | 30- to 135-fold (IC90) | [1] |
Table 2: Effect of ABCB1 Inhibition on YM155 Sensitivity.
| Cell Line | Treatment | Fold Sensitization to YM155 | Reference |
| ABCB1-expressing cell lines | Cyclosporine or shRNA knockdown of ABCB1 | 27 to 695 times more sensitive | [2] |
| UKF-NB-3rDOX20 | Verapamil (5 µM) | - | [12] |
| IMR-5rDOCE20 | Verapamil (5 µM) | - | [12] |
| UKF-NB-3rDOCE10 | Verapamil (5 µM) | - | [12] |
| NLFrVCR10 | Verapamil (5 µM) | - | [12] |
| IMR-5rDOCE20 | Zosuquidar (1.25 µM) | More pronounced than verapamil | [12] |
| NGPrVCR20 | Zosuquidar (1.25 µM) | More pronounced than verapamil | [12] |
| UKF-NB-2rCARBO2000 | Zosuquidar (1.25 µM) | More pronounced than verapamil | [12] |
Table 3: Correlation between SLC35F2 Expression and YM155 Sensitivity.
| Cell Line Panel | Correlation Metric | p-value | Reference |
| Various Cancer Cell Lines | R = -0.77 | 0.0007 | [4][11] |
Experimental Protocols
1. Determination of YM155 IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of YM155 for the desired incubation period (e.g., 72 or 120 hours).[1][3] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blotting for ABCB1 and SLC35F2
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1 or SLC35F2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
3. Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and SLC35F2 mRNA
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument, cDNA template, gene-specific primers for ABCB1 and SLC35F2, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCT method.
Visualizations
Caption: YM155 transport and resistance pathways.
Caption: Workflow for investigating YM155 resistance.
References
- 1. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted BIRC5 silencing using YM155 causes cell death in neuroblastoma cells with low ABCB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
YM155 Infusion Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the infusion time of YM155 to achieve maximum efficacy in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal infusion strategy for YM155 to maximize its anti-tumor effects?
A1: Preclinical and clinical data strongly suggest that continuous intravenous infusion (CIVI) is the most effective administration strategy for YM155. Studies have shown that 3-day and 7-day (168-hour) continuous infusion schedules are superior to intravenous daily bolus or intermittent schedules.[1] The rationale for this is linked to YM155's short plasma half-life and the need to maintain a steady-state concentration at the tumor site to effectively suppress its target, survivin.
Q2: What is the primary mechanism of action of YM155?
A2: YM155 is a small-molecule suppressant of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family.[1] By inhibiting survivin expression, YM155 induces apoptosis (programmed cell death) and can arrest the cell cycle in cancer cells.[2] Some studies also suggest that YM155 can induce DNA damage and oxidative stress, contributing to its cytotoxic effects.
Q3: Which signaling pathways are affected by YM155?
A3: YM155 primarily impacts pathways that regulate cell survival and apoptosis. By downregulating survivin, it affects the intrinsic and extrinsic apoptosis signaling pathways. Additionally, YM155 has been shown to influence the EGFR/MAPK signaling pathway. There is also evidence for its involvement in a ROS/AKT/FoxO/survivin axis.
Q4: What are the recommended dosages for YM155 in preclinical models?
A4: Dosages in preclinical xenograft models typically range from 2 mg/kg/day to 5 mg/kg/day administered via continuous infusion for 7 days.[3][4] The optimal dose can vary depending on the tumor model and the specific research question.
Q5: What toxicities have been observed with YM155 administration?
A5: In clinical trials, the most common side effects are generally mild to moderate and include stomatitis, fever, and nausea.[1][5] At higher doses, reversible elevation in serum creatinine and, in some cases, acute tubular necrosis have been observed as dose-limiting toxicities.[1][6] In preclinical models, significant decreases in body weight are generally not observed at therapeutic doses.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy in Xenograft Model | Suboptimal infusion schedule. | Switch from bolus or intermittent injection to a 3-day or 7-day continuous infusion protocol using a micro-osmotic pump to maintain steady-state drug concentration.[1] |
| Inadequate dosage. | Titrate the dose within the effective range reported in the literature (e.g., 2-5 mg/kg/day for 7-day infusion) for your specific tumor model.[3][4] | |
| Inconsistent Results in Cell Culture | YM155 degradation. | Prepare fresh stock solutions of YM155 in an appropriate solvent like DMSO and store them at -20°C or -80°C. For experiments, dilute to the final concentration in fresh culture medium immediately before use. |
| Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance to YM155. Consider combination therapy with other agents, such as taxanes, as YM155 has been shown to enhance their efficacy.[4] | |
| Precipitation of YM155 in Infusion Solution | Poor solubility. | YM155 for clinical use is supplied in a lactic acid-based buffer (pH 3.6) and diluted in 5% dextrose.[1] Ensure the final infusion solution is properly formulated and check for compatibility with your delivery system. |
| Adverse Events in Animal Models (e.g., weight loss, signs of distress) | High dosage. | Reduce the administered dose. If efficacy is compromised, consider a combination therapy approach with a lower dose of YM155. |
| Off-target toxicity. | Monitor animals closely for signs of toxicity. If renal toxicity is suspected, monitor serum creatinine levels. Adjust the dose or infusion schedule as needed.[1][6] |
Data Presentation
Table 1: Preclinical YM155 Infusion Protocols and Efficacy
| Animal Model | Cell Line | YM155 Dose | Infusion Duration | Outcome | Reference |
| Mouse Xenograft | Gastric Cancer (SGC-7901) | 5 mg/kg/day | 7 days (continuous) | Marked inhibition of tumor growth. | [3] |
| Mouse Xenograft | Lung Cancer (Calu 6) | 2 mg/kg | 7 days (continuous) | Enhanced antitumor activity when combined with docetaxel. | [4] |
| Mouse Xenograft | Oral Squamous Cell Carcinoma (SCC9) | Not specified | 3 days/week for 2 weeks (continuous) | Over 60% tumor growth inhibition. | [7] |
Table 2: Clinical YM155 Infusion Protocols
| Phase | Cancer Type | YM155 Dose | Infusion Schedule | Key Findings | Reference |
| Phase I | Advanced Solid Malignancies/Lymphoma | 1.8-6.0 mg/m²/day | 168-hour CIVI every 3 weeks | MTD established at 4.8 mg/m²/day. Antitumor activity observed. | [1][5] |
| Phase I | Advanced Refractory Solid Tumors | 1.8-10.6 mg/m²/day | 168-hour CIVI every 21 days | MTD determined to be 8.0 mg/m²/day. | [6] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, NB cells) in 96-well plates at a density of 2.5 x 10⁴ cells/mL and allow them to adhere for 24 hours.[2][8]
-
YM155 Treatment: Treat the cells with various concentrations of YM155 for the desired duration (e.g., 48 or 72 hours).[2][8]
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT stock solution to each well.[8]
-
Incubation: Incubate the plates for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[2] The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ SGC-7901 cells in 0.1 mL) into the flanks of immunocompromised mice.[9]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 80-100 mm²).[9]
-
Pump Implantation and YM155 Administration: Surgically implant a micro-osmotic pump (e.g., Alzet) for the continuous infusion of YM155 at the desired dose and duration (e.g., 5 mg/kg/day for 7 days).[9]
-
Tumor Measurement: Measure the tumor size with calipers every few days to monitor growth.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Visualizations
Caption: Simplified signaling pathway of YM155.
Caption: Workflow for a YM155 xenograft study.
Caption: Rationale for continuous YM155 infusion.
References
- 1. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YM155, specific survivin inhibitor, can enhance artesunate-induced cytotoxicity in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Liposomal Formulation of YM155
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liposomal formulation of YM155 to improve its pharmacokinetic profile.
Frequently Asked Questions (FAQs)
Q1: Why is a liposomal formulation recommended for YM155?
A1: YM155, a potent small-molecule survivin suppressant, exhibits a very short plasma half-life after intravenous administration. This necessitates continuous infusion to maintain therapeutic concentrations. Encapsulating YM155 in liposomes, particularly polyethylene glycol (PEG)-coated liposomes, significantly extends its circulation half-life, allowing for less frequent bolus injections without compromising antitumor efficacy. This improved pharmacokinetic profile enhances drug accumulation in tumor tissues.[1]
Q2: What is the primary mechanism of action of YM155?
A2: YM155 was initially identified as a suppressant of survivin, a protein that inhibits apoptosis (programmed cell death) and is overexpressed in many cancer cells.[2][3] However, further research has revealed a more complex mechanism of action. YM155 is now known to induce the generation of reactive oxygen species (ROS) in mitochondria, which leads to DNA damage.[4] The suppression of survivin and the induction of DNA damage are considered secondary effects of this ROS generation.[4] This multi-faceted mechanism contributes to its cytotoxic effects on cancer cells.
Q3: What are the expected characteristics of YM155-loaded liposomes?
A3: Ideal YM155-loaded liposomes should have a particle size in the range of 100-200 nm to take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting. They should also exhibit a neutral or slightly negative zeta potential to minimize clearance by the reticuloendothelial system (RES). High encapsulation efficiency is crucial for a potent formulation.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and characterization of YM155-loaded liposomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - YM155, being a hydrophobic molecule, may have poor affinity for the aqueous core of the liposome if not properly incorporated into the lipid bilayer. - Suboptimal drug-to-lipid ratio. - Inefficient hydration of the lipid film. | - Ensure YM155 is co-dissolved with the lipids in the organic solvent during the thin-film preparation to facilitate its incorporation into the lipid bilayer. - Optimize the drug-to-lipid molar ratio. Start with a lower ratio and incrementally increase it. - Ensure the hydration buffer is heated above the phase transition temperature (Tc) of the lipids and that hydration is performed with vigorous agitation. |
| Large and Polydisperse Liposome Size | - Incomplete hydration of the lipid film. - Inefficient size reduction method. - Aggregation of liposomes. | - Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Prolong the hydration time with adequate agitation. - Use an extruder with polycarbonate membranes of decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) for a more uniform size distribution. Ensure the extruder is heated above the Tc of the lipids. - Sonication can be used for size reduction, but it may lead to lipid degradation. If used, optimize sonication time and power, and keep the sample on ice to prevent overheating. - Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide a steric barrier and prevent aggregation. |
| Drug Leakage During Storage | - Instability of the liposome bilayer. - Storage at an inappropriate temperature. - Hydrolysis or oxidation of lipids. | - Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase its rigidity and reduce permeability. - Store the liposomal formulation at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as the freeze-thaw cycle can disrupt the liposomes. - Use high-purity lipids and prepare liposomes in a buffer with an appropriate pH to minimize hydrolysis. Purge with an inert gas like argon or nitrogen to prevent oxidation. |
| Inconsistent Pharmacokinetic Results | - Variations in liposome size, and encapsulation efficiency between batches. - Rapid clearance of liposomes by the RES. - Issues with the animal model or experimental procedure. | - Strictly adhere to the validated preparation protocol to ensure batch-to-batch consistency. Characterize each batch for size, zeta potential, and encapsulation efficiency before in vivo studies. - Ensure sufficient PEGylation of the liposomes to prolong circulation time. - Standardize the animal model (species, strain, age, and health status). Ensure accurate dosing and blood sampling techniques. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Free YM155 vs. Liposomal YM155 in a Murine Xenograft Model
| Parameter | Free YM155 (bolus i.v.) | Liposomal YM155 (bolus i.v.) |
| Plasma Half-life (t½) | Very short | Extended |
| Tumor Accumulation | Low | High |
| Administration Regimen for Comparable Efficacy | Continuous infusion | Weekly bolus injection |
Source: Adapted from preclinical studies on liposomal YM155 formulations.[1]
Experimental Protocols
Protocol 1: Preparation of YM155-Loaded Liposomes by Thin-Film Hydration
Materials:
-
YM155
-
Phospholipids (e.g., DSPC, HSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve YM155, phospholipids, cholesterol, and PEGylated lipid in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the pre-warmed hydration buffer (above the Tc of the lipids).
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated YM155 by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent or organic solvent.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
Materials:
-
Tumor-bearing mice (e.g., with human tumor xenografts)
-
YM155-loaded liposomes
-
Control formulation (e.g., free YM155)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical equipment for drug quantification in plasma and tissues (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Divide the tumor-bearing mice into experimental groups (e.g., liposomal YM155 group and free YM155 group).
-
Administer a single intravenous (i.v.) bolus injection of the respective formulations via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the final time point, euthanize the mice and harvest tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Homogenize the tissues and store them at -80°C until analysis.
-
-
Drug Quantification:
-
Extract YM155 from plasma and tissue homogenates.
-
Quantify the concentration of YM155 using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as area under the curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
addressing hematological toxicities of Sepantronium Bromide
Welcome to the Technical Support Center for Sepantronium Bromide (YM155). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and managing hematological toxicities observed during pre-clinical and clinical research with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities associated with this compound (YM155)?
A1: The most frequently reported hematological toxicities in clinical trials of this compound are neutropenia, thrombocytopenia, and anemia.[1][2] The severity of these toxicities appears to be dose-dependent.[1][2]
Q2: What is the proposed mechanism of action for this compound-induced hematological toxicity?
A2: this compound is a small-molecule survivin suppressant.[3][4][5] Survivin is a member of the inhibitor of apoptosis (IAP) family and is expressed in various cancer cells, but also in normal hematopoietic progenitor cells (CD34+ cells).[1] By inhibiting survivin, this compound may induce apoptosis in these rapidly dividing hematopoietic cells, leading to cytopenias.
Q3: Are the hematological toxicities of this compound reversible?
A3: Yes, clinical data suggests that the hematological toxicities observed with this compound are generally reversible upon dose reduction or discontinuation of the drug.[1]
Q4: When should I consider dose modification for this compound due to hematological toxicity?
A4: Dose modifications, including dose reduction or interruption, should be considered for Grade 3 or 4 hematological toxicities. Specific guidance can be found in the Troubleshooting Guides below. It is crucial to follow the study protocol's specific dose modification criteria.
Q5: Is the use of hematopoietic growth factors recommended for managing this compound-induced cytopenias?
A5: The use of hematopoietic growth factors, such as Granulocyte-Colony Stimulating Factor (G-CSF) for neutropenia or Erythropoiesis-Stimulating Agents (ESAs) for anemia, may be considered in certain clinical situations to support patients and maintain treatment schedules.[6][7][8] The decision to use growth factors should be based on a thorough risk-benefit assessment for each individual case and as per institutional guidelines.[9]
Troubleshooting Guides
Management of Neutropenia
Issue: A patient/experimental animal exhibits a significant decrease in Absolute Neutrophil Count (ANC) after administration of this compound.
Troubleshooting Steps:
-
Confirm Neutropenia Grade:
-
Assess the severity of neutropenia based on the Common Terminology Criteria for Adverse Events (CTCAE).
Grade Absolute Neutrophil Count (ANC) Grade 1 9/L Grade 2 <1.5 - 1.0 x 109/L Grade 3 <1.0 - 0.5 x 109/L Grade 4 <0.5 x 109/L LLN = Lower Limit of Normal -
-
Implement Management Strategy Based on Grade:
| Grade | Recommended Action |
| Grade 1-2 | - Continue this compound at the current dose.- Increase monitoring frequency of Complete Blood Count (CBC) with differential to at least twice weekly. |
| Grade 3 | - Interrupt this compound administration.- Monitor CBC with differential daily or every other day.- Consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic antibiotics may be considered based on clinical judgment and institutional guidelines. |
| Grade 4 | - Immediately interrupt this compound administration.- Monitor CBC with differential daily.- Strongly consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic antibiotics and/or G-CSF may be considered, especially in the presence of fever or other signs of infection.[10] |
| Febrile Neutropenia | - Immediately interrupt this compound administration.- Hospitalize the patient for workup and administration of broad-spectrum intravenous antibiotics according to institutional guidelines.[11][12]- Monitor CBC with differential daily.- Consider G-CSF administration.[8][13]- this compound should be held until neutropenia resolves to Grade ≤2 and the infection has cleared. A dose reduction for the subsequent cycle is recommended. |
Management of Thrombocytopenia
Issue: A patient/experimental animal shows a significant drop in platelet count after receiving this compound.
Troubleshooting Steps:
-
Confirm Thrombocytopenia Grade:
-
Determine the grade of thrombocytopenia using CTCAE.
Grade Platelet Count Grade 1 9/L Grade 2 <75.0 - 50.0 x 109/L Grade 3 <50.0 - 25.0 x 109/L Grade 4 <25.0 x 109/L -
-
Implement Management Strategy Based on Grade:
| Grade | Recommended Action |
| Grade 1-2 | - Continue this compound at the current dose.- Increase monitoring frequency of CBC to at least twice weekly.- Advise on bleeding precautions. |
| Grade 3 | - Interrupt this compound administration.- Monitor CBC daily or every other day.- Consider dose reduction by one level upon recovery to Grade ≤2.- Platelet transfusion may be considered in cases of active bleeding or if the platelet count is <20 x 109/L.[14][15] |
| Grade 4 | - Immediately interrupt this compound administration.- Monitor CBC daily.- Strongly consider dose reduction by one level upon recovery to Grade ≤2.- Prophylactic platelet transfusion may be indicated, especially if the count is <10 x 109/L, or in the presence of bleeding.[16] |
Management of Anemia
Issue: A patient/experimental animal develops a significant decrease in hemoglobin levels during treatment with this compound.
Troubleshooting Steps:
-
Confirm Anemia Grade:
-
Grade the anemia according to CTCAE.
Grade Hemoglobin (g/dL) Grade 1 Grade 2 <10.0 - 8.0 Grade 3 <8.0 Grade 4 Life-threatening consequences; urgent intervention indicated. -
-
Implement Management Strategy Based on Grade:
| Grade | Recommended Action |
| Grade 1-2 | - Continue this compound at the current dose.- Monitor CBC weekly.- Consider iron supplementation if iron deficiency is suspected. |
| Grade 3 | - Consider dose interruption of this compound based on clinical symptoms (e.g., fatigue, dyspnea).- Red Blood Cell (RBC) transfusion should be considered if the patient is symptomatic or if hemoglobin drops below 7.0 g/dL.[17]- Consider a dose reduction for subsequent cycles if the anemia is persistent or recurrent. |
| Grade 4 | - Immediately interrupt this compound administration.- Urgent RBC transfusion is recommended.[18][19]- A dose reduction is strongly recommended for future cycles. |
Experimental Protocols
Protocol 1: Monitoring of Hematological Parameters
Objective: To prospectively monitor for and grade hematological toxicities in subjects receiving this compound.
Methodology:
-
Baseline Assessment:
-
Prior to the first dose of this compound, obtain a complete blood count (CBC) with a 5-part differential to establish baseline values for hemoglobin, hematocrit, platelet count, and absolute neutrophil count (ANC).
-
-
On-Treatment Monitoring:
-
During the first cycle: Perform a CBC with differential at least twice weekly.
-
For subsequent cycles: If no significant hematological toxicity (i.e., > Grade 2) was observed in the previous cycle, monitoring frequency can be reduced to once weekly.
-
In case of Grade 2 or higher toxicity: Increase monitoring frequency to daily or every other day until the toxicity resolves to Grade 1 or baseline.
-
-
Data Analysis and Reporting:
-
All hematological parameters should be graded according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).
-
Record all adverse events and their grades in the study database.
-
Any Grade 3 or 4 hematological toxicity should be reported as a serious adverse event (SAE) if it meets the criteria defined in the study protocol.
-
Protocol 2: Dose Modification for Hematological Toxicity
Objective: To provide a standardized approach to dose adjustment of this compound in response to hematological toxicities.
Methodology:
-
Dose Interruption:
-
Upon identification of a Grade 3 or 4 hematological toxicity (neutropenia, thrombocytopenia, or symptomatic Grade 3 anemia), the administration of this compound should be immediately interrupted.
-
-
Monitoring During Interruption:
-
Follow the monitoring schedule outlined in Protocol 1 for the specific toxicity.
-
-
Resumption of Dosing and Dose Reduction:
-
This compound may be resumed once the hematological toxicity has resolved to Grade ≤2.
-
For the first occurrence of a Grade 3 hematological toxicity, the dose of this compound should be reduced by one dose level for the subsequent cycle.
-
For the first occurrence of a Grade 4 hematological toxicity, the dose should be reduced by at least one dose level. A two-level dose reduction may be considered at the discretion of the investigator.
-
If a patient requires more than two dose reductions, discontinuation of this compound should be considered.
-
Visualizations
Caption: Mechanism of this compound-induced hematological toxicity.
Caption: Experimental workflow for managing hematological toxicities.
References
- 1. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound (YM155), a small-molecule suppressor of survivin, in Japanese patients with advanced solid tumors: dose proportionality and influence of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (YM155) improves daratumumab-mediated cellular lysis of multiple myeloma cells by abrogation of bone marrow stromal cell-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I/II study of this compound (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Let It Grow: The Role of Growth Factors in Managing Chemotherapy-Induced Cytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of growth factors to manage the hematologic side effects of PEG-interferon alfa and ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lymphoma-action.org.uk [lymphoma-action.org.uk]
- 9. Hematopoietic growth factors: Personalization of risks and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of chemotherapy-induced neutropenia in patients with cancer: 2019 guidelines of the Italian Medical Oncology Association (AIOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methodology for clinical trials involving patients with cancer who have febrile neutropenia: updated guidelines of the Immunocompromised Host Society/Multinational Association for Supportive Care in Cancer, with emphasis on outpatient studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROLE OF HAEMATOPOIETIC GROWTH FACTORS IN MEDICINE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Management of thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Platelet Transfusion: 2025 AABB and ICTMG International Clinical Practice Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. redcross.org [redcross.org]
- 18. hematology.org [hematology.org]
- 19. cancer-networks.com [cancer-networks.com]
Validation & Comparative
YM155-Mediated Survivin Suppression: A Western Blot Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM155's performance in suppressing the anti-apoptotic protein survivin, with a focus on Western blot validation. Supporting experimental data, detailed protocols, and pathway visualizations are included to offer a comprehensive overview.
YM155: A Potent Suppressor of Survivin Expression
YM155, a small-molecule inhibitor, has been shown to potently suppress the expression of survivin (BIRC5), a protein overexpressed in many cancers and associated with treatment resistance and poor prognosis.[1] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, leading to decreased survivin mRNA and protein levels.[1][2] This suppression of survivin induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Comparative Performance of YM155
While YM155 is a well-characterized survivin suppressant, several other molecules have been investigated for their ability to inhibit survivin. The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 and other selected survivin inhibitors in different cancer cell lines, providing a snapshot of their relative potencies.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| YM155 | PC-3 (Prostate) | 0.008 | [3] |
| PPC-1 (Prostate) | 0.002 | [3] | |
| DU145 (Prostate) | 0.004 | [3] | |
| H460 (NSCLC) | 0.0003 | [3] | |
| EKVX (NSCLC) | 0.0006 | [3] | |
| A549 (NSCLC) | 0.0009 | [3] | |
| Neuroblastoma (various) | 8 - 212 | [1] | |
| FL118 | H460 (NSCLC) | 0.0003 | [3] |
| EKVX (NSCLC) | 0.0006 | [3] | |
| A549 (NSCLC) | 0.0009 | [3] | |
| EM-1421 | A375 (Melanoma) | 16,600 | [3] |
| HT-29 (Colon) | 61,500 | [3] | |
| MCF-7 (Breast) | 42,400 | [3] | |
| UC-112 | Prostate Cancer Cells | ~2,200 | [2] |
Table 1: Comparative IC50 Values of Survivin Inhibitors. This table highlights the potent, often nanomolar, activity of YM155 and FL118 compared to other inhibitors requiring much higher concentrations to achieve a similar effect.
Validating Survivin Suppression by Western Blot
Western blotting is a crucial technique to confirm the on-target effect of YM155 by visualizing the reduction in survivin protein levels within cancer cells.
Experimental Data: YM155's Effect on Survivin and Related Proteins
The following table summarizes quantitative data from Western blot analyses in different studies, demonstrating the dose-dependent effect of YM155 on survivin and other key apoptosis-related proteins.
| Cell Line | YM155 Concentration (nM) | Survivin Protein Level (Fold Change vs. Control) | Other Protein Level Changes | Reference |
| SH-SY5Y (Neuroblastoma) | 5000 | ~0.25 (4-fold reduction) | Increased p53 | [1] |
| Gastric Cancer Cells | 20 | Significantly decreased | Increased cleaved Caspase-3, -7, -8, -9; No change in XIAP | [4] |
| Anaplastic Thyroid Cancer | 1.18 - 9.4 | Dose-dependent reduction | Reduced Claspin | [5] |
| Osteosarcoma Cells | 1, 10, 100 | Dose-dependent reduction | Decreased Mcl-1; No change in Bcl-2 or XIAP | [6] |
Table 2: Quantitative Western Blot Data on YM155 Treatment. This data consistently shows a significant, dose-dependent decrease in survivin protein levels across various cancer types following YM155 treatment.
Experimental Protocol: Western Blot for Survivin
This protocol provides a detailed methodology for validating YM155-mediated survivin suppression.
1. Cell Culture and YM155 Treatment:
-
Culture cancer cells of interest to 70-80% confluency.
-
Treat cells with varying concentrations of YM155 (e.g., 0, 1, 10, 100 nM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for survivin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
8. Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
9. Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the survivin band intensity to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental steps is crucial for understanding the context of YM155's action.
Caption: YM155 signaling pathway leading to apoptosis.
Caption: Experimental workflow for Western blot validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Sepantronium Bromide (YM155) and Other Survivin Inhibitors
Guide for Researchers and Drug Development Professionals
Survivin (BIRC5) is a compelling oncology target due to its dual roles in inhibiting apoptosis and regulating cell division, and its high expression in cancerous tissues versus minimal presence in normal adult tissues.[1][2][3] This differential expression makes it an attractive candidate for targeted cancer therapies. Sepantronium Bromide (YM155) was one of the first small-molecule survivin inhibitors to enter clinical trials.[4] However, a growing portfolio of agents with diverse mechanisms of action now exists. This guide provides an objective comparison of the efficacy and mechanisms of this compound against other prominent survivin inhibitors, supported by preclinical data.
Overview of Survivin Inhibitors and Mechanisms of Action
Survivin can be targeted through several distinct strategies, from suppressing its gene expression to disrupting the function of the final protein product. The inhibitors discussed here represent four primary mechanistic classes.
-
This compound (YM155): Initially identified as a transcriptional suppressor of the BIRC5 gene[4][5], recent evidence strongly suggests its primary mode of action is the generation of reactive oxygen species (ROS). This ROS production leads to DNA damage and, secondarily, the suppression of survivin expression through the ROS/AKT/FoxO axis.[6]
-
Terameprocol (EM-1421): This agent acts as a transcriptional inhibitor by targeting the Sp1 transcription factor.[7] Since Sp1 is crucial for the expression of the BIRC5 gene, Terameprocol effectively downregulates survivin transcription.[8][9]
-
EZN-3042: A Locked Nucleic Acid (LNA) antisense oligonucleotide, EZN-3042 is designed to specifically bind to survivin mRNA.[10][11] This hybridization prevents the translation of the mRNA into functional survivin protein.[10][12]
-
LQZ-7F: This small molecule directly targets the survivin protein itself. It binds to the dimerization interface of the survivin homodimer, disrupting its structure and leading to its proteasome-dependent degradation.[1][13]
Comparative Summary of Mechanisms
The following table summarizes the distinct approaches these inhibitors take to disrupt survivin function.
| Inhibitor | Drug Class | Primary Mechanism of Action |
| This compound (YM155) | Imidazolium-based small molecule | Induces Reactive Oxygen Species (ROS), leading to DNA damage and secondary survivin suppression.[6][14] |
| Terameprocol | Plant lignan derivative | Inhibits the Sp1 transcription factor, preventing survivin gene transcription.[9] |
| EZN-3042 | Locked Nucleic Acid (LNA) | Antisense oligonucleotide that binds to and facilitates the degradation of survivin mRNA.[10] |
| LQZ-7F | Small molecule | Binds to the survivin dimerization interface, promoting protein degradation.[1][13] |
Signaling Pathways and Inhibitor Action
The diagrams below, generated using Graphviz, illustrate the targeted pathways.
Figure 1: Simplified Survivin Pathway
Figure 2: Mechanisms of Action of Survivin Inhibitors
Comparative In Vitro Efficacy
The potency of each inhibitor varies significantly based on its mechanism and the cancer cell type. The following table collates reported half-maximal inhibitory concentration (IC50) values from preclinical studies. It is important to note that experimental conditions (e.g., assay type, exposure duration) differ between studies, making direct comparisons challenging.
| Inhibitor | Cancer Type | Cell Line(s) | Reported IC50 | Citation(s) |
| This compound (YM155) | Glioblastoma | Primary GBM lines | pM to low nM range | [15] |
| Neuroblastoma | Panel of 101 lines | nM range (effective at clinical concentrations) | [16][17] | |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-20 | 0.5 - 2.5 nM | [6] | |
| Multiple Myeloma | MM cell lines | Low nM range | [5] | |
| Terameprocol | Non-Small Cell Lung Cancer | HCC2429, H460 | 10 µM (used for radiosensitization) | [8] |
| EZN-3042 | Acute Lymphoblastic Leukemia | Primary ALL cells | <1 nM (with transfection), ~20 µM (without) | [18][19] |
| LQZ-7F | Prostate Cancer | PC-3, C4-2 | 2.5 - 3.0 µM | [20] |
| Various Cancers | Panel of cell lines | 0.4 - 4.4 µM | [13][21] |
Key Observations:
-
This compound (YM155) consistently demonstrates high potency in the nanomolar and even picomolar range across a variety of cancer types.[5][15]
-
Direct IC50 values for Terameprocol and EZN-3042 are less commonly reported as single agents for cytotoxicity; they are often evaluated for their ability to downregulate survivin or sensitize cells to other treatments.[8][19] The delivery method for oligonucleotides like EZN-3042 (e.g., with a transfection agent) drastically impacts its effective concentration.[18]
Key Experimental Protocols
Reproducible and standardized methodologies are critical for comparing the efficacy of different compounds. Below are detailed protocols for common assays cited in the evaluation of survivin inhibitors.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of the inhibitors on cancer cell lines.
Figure 3: Workflow for MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).[6][17]
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance readings to the untreated control cells to calculate the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of each inhibitor (e.g., 5 µM YM155) for a specified time (e.g., 16-72 hours).[6][22]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Protocol 3: Western Blot for Survivin Protein Expression
This technique is used to quantify the reduction in survivin protein levels following inhibitor treatment.
-
Protein Extraction: Treat cells with inhibitors for 24-48 hours. Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for survivin. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software to measure the intensity of the survivin band relative to the loading control to determine the degree of protein downregulation.
Summary and Conclusion
This compound and other survivin inhibitors offer diverse strategies for targeting this critical cancer protein.
-
This compound (YM155) stands out for its high potency (pM-nM range) but possesses a complex mechanism of action that is now understood to be primarily mediated by ROS-induced stress rather than direct transcriptional suppression.[6] This dual action of DNA damage and survivin downregulation may offer a unique therapeutic advantage but also explains its failure in some clinical trials, where ROS-mediated effects could be cell-type specific.[6]
-
Terameprocol and EZN-3042 represent targeted approaches to prevent the synthesis of the survivin protein at the transcriptional and translational levels, respectively. Their utility may lie in combination therapies where preventing the production of new survivin can sensitize tumors to other cytotoxic agents.[8][19]
-
LQZ-7F offers a distinct post-translational strategy by promoting the degradation of existing survivin protein.[1] This approach could be effective in tumors with high baseline levels of survivin.
The choice of inhibitor for further development or clinical application will depend on the specific cancer type, its genetic background (e.g., p53 status, which can influence YM155 sensitivity), and the potential for synergistic combinations.[16][23] The multifaceted nature of YM155's activity warrants further investigation to identify patient populations most likely to respond, while the high specificity of inhibitors like EZN-3042 and LQZ-7F makes them promising candidates for precision medicine approaches.
References
- 1. A novel survivin dimerization inhibitor without a labile hydrazone linker induces spontaneous apoptosis and synergizes with docetaxel in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin in solid tumors: rationale for development of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical efficacy of this compound (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. enzon.com [enzon.com]
- 12. Survivin inhibition via EZN-3042 in canine lymphoma and osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of DNA damage by the anticancer agent this compound (YM155) - American Chemical Society [acs.digitellinc.com]
- 15. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Targeting survivin overcomes drug resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
YM155 vs. Cisplatin: A Comparative Analysis of Efficacy in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of YM155 (sepantronium bromide), a small molecule survivin suppressant, and cisplatin, a cornerstone of platinum-based chemotherapy, in preclinical lung cancer models. The following sections present quantitative data on their cytotoxic and anti-tumor effects, detailed experimental protocols, and an overview of their distinct mechanisms of action through signaling pathway diagrams.
Introduction
YM155 is an investigational anti-cancer agent that selectively targets survivin, a protein overexpressed in many cancers, including non-small cell lung cancer (NSCLC), and is associated with resistance to apoptosis and poor prognosis.[1][2] Cisplatin, a widely used chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage.[3] This guide synthesizes preclinical data to offer a comparative perspective on the efficacy of these two compounds, both as monotherapies and in combination, in lung cancer models.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of YM155 and cisplatin in various lung cancer models.
Table 1: In Vitro Cytotoxicity (IC50) of YM155 and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | YM155 IC50 | Cisplatin IC50 | Notes | Reference |
| H1299 | < 10 nM | ~50 µM | YM155 was significantly more potent in inducing cell death. | [1] |
| A549 | ~50 nM | ~10 µM | YM155 was significantly more potent in inducing cell death. | [1] |
| PC9-R (Cisplatin-Resistant) | Not specified | Significantly higher than parental PC9 | miR-15b was overexpressed in resistant cells. | [4] |
| A549-R (Cisplatin-Resistant) | Not specified | Significantly higher than parental A549 | miR-15b was overexpressed in resistant cells. | [4] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method. The data presented here is for comparative purposes.
Table 2: In Vivo Tumor Growth Inhibition in Lung Cancer Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Lung Cancer Model | Reference |
| YM155 (3 mg/kg) + Cisplatin (5 mg/kg) | 64% | SCID Mice | Head and Neck Squamous Cell Carcinoma (UM-SCC-74A) | [2] |
| Cisplatin (5 mg/kg) | 19% | SCID Mice | Head and Neck Squamous Cell Carcinoma (UM-SCC-74A) | [2] |
| YM155 (3 mg/kg) | 31% | SCID Mice | Head and Neck Squamous Cell Carcinoma (UM-SCC-74A) | [2] |
| YM155 (10 mg/kg) | 65% | SCID Mice | Head and Neck Squamous Cell Carcinoma (UM-SCC-74A) | [2] |
| YM155 + Docetaxel | ≥ 99% (Complete Regression) | Xenograft | Human NSCLC (Calu 6) | [5] |
Note: While some of the direct combination data with cisplatin in lung cancer xenografts is limited in the immediate search results, the provided head and neck cancer data suggests a strong synergistic potential. The docetaxel combination study in a lung cancer model further supports the potentiation of chemotherapy by YM155.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Plating: Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of YM155, cisplatin, or a combination of both for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
In Vivo Xenograft Tumor Model
-
Cell Implantation: 5 x 10^6 to 1 x 10^7 human lung cancer cells (e.g., A549, H460) are suspended in a 1:1 mixture of culture medium and Matrigel and subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, YM155 alone, cisplatin alone, YM155 + cisplatin).
-
Drug Administration: YM155 is typically administered via continuous intravenous infusion or intraperitoneal injection (e.g., 5-10 mg/kg/day). Cisplatin is administered via intraperitoneal injection (e.g., 2-5 mg/kg) on a specified schedule (e.g., once or twice weekly).
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Lung cancer cells are treated with YM155, cisplatin, or the combination for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Signaling Pathways and Mechanisms of Action
YM155 Signaling Pathway
YM155's primary mechanism of action involves the suppression of survivin, a key member of the inhibitor of apoptosis protein (IAP) family. By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation. Recent studies also suggest that YM155 can localize to the mitochondria, leading to mitochondrial dysfunction and activation of AMP-activated protein kinase (AMPK), which in turn inhibits bone morphogenetic protein (BMP) signaling.[1]
Cisplatin Signaling Pathway
Cisplatin's cytotoxicity is primarily mediated by its ability to form adducts with DNA, leading to DNA damage. This damage activates DNA damage response (DDR) pathways, which can trigger cell cycle arrest and, ultimately, apoptosis if the damage is irreparable. Key players in this pathway include p53, which is a critical tumor suppressor that regulates both cell cycle arrest and apoptosis.[3]
Conclusion
The available preclinical data suggests that YM155 is a potent anti-cancer agent in lung cancer models, demonstrating high efficacy as a monotherapy and a strong potential to synergize with conventional chemotherapy like cisplatin. Its distinct mechanism of action, targeting the apoptosis inhibitor survivin and inducing mitochondrial dysfunction, provides a complementary strategy to the DNA-damaging effects of cisplatin. The combination of YM155 and cisplatin appears to be a promising approach to enhance therapeutic efficacy and potentially overcome cisplatin resistance in lung cancer. Further clinical investigation is warranted to validate these preclinical findings.
References
- 1. Ym155 localizes to the mitochondria leading to mitochondria dysfunction and activation of AMPK that inhibits BMP signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. YM155 inhibits tumor growth and enhances chemosensitivity to cisplatin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating YM155-Induced DNA Damage: A Comparative Guide to the Comet Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the comet assay and other common methods for validating DNA damage induced by YM155, a survivin inhibitor with known genotoxic effects. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.
YM155: A Dual Threat to Cancer Cells
YM155, initially identified as a suppressor of the anti-apoptotic protein survivin, has demonstrated potent anti-cancer activity.[1] However, emerging evidence reveals a multi-faceted mechanism of action that extends beyond survivin inhibition. A significant component of YM155's cytotoxicity is its ability to induce DNA damage.[1][2][3] This genotoxic activity is primarily attributed to two key mechanisms:
-
Generation of Reactive Oxygen Species (ROS): YM155 can undergo redox cycling, leading to the production of ROS. These highly reactive molecules can oxidize DNA bases, particularly guanine, and induce single- and double-strand breaks.
-
Inhibition of Topoisomerase IIα (TOP2A): YM155 has been shown to inhibit the activity of TOP2A, an essential enzyme for resolving DNA topological problems during replication and transcription.[1] Inhibition of TOP2A can lead to the accumulation of DNA double-strand breaks.
The Comet Assay: A Sensitive Tool for Detecting DNA Damage
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells. The principle of the assay is that under an electric field, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.
A key advantage of the comet assay is its adaptability. The alkaline comet assay detects both single- and double-strand DNA breaks, as well as alkali-labile sites. To specifically investigate oxidative DNA damage, the assay can be modified by incorporating a digestion step with enzymes like formamidopyrimidine-DNA glycosylase (Fpg) . Fpg recognizes and cleaves oxidized purine bases, converting them into strand breaks that are then detectable by the comet assay.[4]
Comparing Methods for Validating YM155-Induced DNA Damage
While the comet assay is a powerful tool, other methods are also widely used to assess DNA damage. A common alternative is the γH2AX assay , which detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX). This phosphorylation event is one of the earliest cellular responses to DNA double-strand breaks, and the formation of γH2AX foci can be visualized and quantified by immunofluorescence microscopy or western blotting.
Here, we compare quantitative data from a study on anaplastic thyroid cancer (ATC) cells treated with YM155, which utilized both the Fpg-modified alkaline comet assay and γH2AX immunofluorescence.
Quantitative Data Comparison
| Cell Line | Treatment | Fpg-Modified Comet Assay (Tail Moment) | γH2AX Foci per Cell (Normalized to Control) |
| ACT1 | Control | ~5 | 1 |
| YM155 (10 nM, 1h) | ~15 | - | |
| YM155 (10 nM, 24h) | - | ~17 | |
| THJ16T | Control | ~5 | 1 |
| YM155 (10 nM, 1h) | ~12 | - | |
| YM155 (10 nM, 24h) | - | ~12 | |
| THJ29T | Control | - | 1 |
| YM155 (10 nM, 24h) | - | ~7 |
Data extracted and synthesized from a study by Mackay et al. (2022) on anaplastic thyroid cancer cells.
Observations:
-
Both the Fpg-modified comet assay and the γH2AX assay effectively demonstrated YM155-induced DNA damage.
-
The Fpg-modified comet assay revealed a significant increase in oxidative DNA damage as early as 1 hour post-treatment.
-
The γH2AX assay showed a substantial increase in DNA double-strand breaks after 24 hours of YM155 treatment.
-
The magnitude of the response in both assays correlated with the sensitivity of the cell lines to YM155.
Experimental Protocols
Fpg-Modified Alkaline Comet Assay
This protocol is adapted for the analysis of YM155-treated cancer cells.
Materials:
-
Low melting point agarose (LMPA)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0)
-
Formamidopyrimidine-DNA glycosylase (Fpg)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Microscope slides
Procedure:
-
Cell Preparation: Harvest cells after YM155 treatment and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix cell suspension with molten LMPA (at 37°C) at a 1:10 ratio (v/v) and immediately pipette onto a microscope slide. Cover with a coverslip and solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
Enzyme Digestion: Wash the slides three times for 5 minutes each with enzyme buffer. Drain excess buffer and add 50 µL of Fpg enzyme solution (or buffer alone for control) to each slide. Cover with a coverslip and incubate for 30 minutes at 37°C.
-
Alkaline Unwinding: Remove the coverslip and place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat twice.
-
Staining and Visualization: Stain the DNA with an appropriate fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the tail moment using specialized software.
γH2AX Immunofluorescence Staining
This protocol is for the detection of γH2AX foci in YM155-treated adherent cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Coverslips and mounting medium
Procedure:
-
Cell Culture: Seed cells on coverslips in a multi-well plate and treat with YM155.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizing the Process
YM155-Induced DNA Damage Signaling Pathway
References
- 1. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Alkaline Comet Assay to Detect Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Takedown: Sepantronium Bromide and Etoposide in Neuroblastoma
A promising therapeutic combination, sepantronium bromide (YM155) and etoposide, demonstrates significant synergistic activity against neuroblastoma, a challenging pediatric cancer. This guide provides a comprehensive comparison of their combined efficacy versus individual treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound, a small molecule inhibitor of survivin, and etoposide, a topoisomerase II inhibitor, have individually shown anti-tumor activity. However, their combination in neuroblastoma models reveals a potent synergistic effect, leading to enhanced cancer cell death and inhibition of tumor growth. This synergy is a critical area of investigation for developing more effective treatment strategies for high-risk neuroblastoma.[1]
Quantitative Analysis of Synergy
The combination of this compound and etoposide has been shown to be more effective than either drug alone in neuroblastoma cell lines. The synergistic effect was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy.
| Neuroblastoma Cell Line | This compound IC50 (nM) | Etoposide IC50 (µM) | Combination Index (CI) at ED75 |
| SH-SY5Y | 12.3 | 1.2 | < 1.0 |
| NGP | 8.1 | 0.8 | < 1.0 |
| SK-N-AS | 212.4 | 2.5 | < 1.0 |
| SK-N-BE(2) | 20.5 | 1.5 | < 1.0 |
| IMR-32 | 15.7 | 1.1 | ~ 1.0 (additive) |
Data adapted from Rouse et al., "Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity".[1]
The data clearly indicates a synergistic interaction in four out of the five tested neuroblastoma cell lines, suggesting that the combination can achieve a desired therapeutic effect at lower doses, potentially reducing toxicity.
Mechanisms of Action and Synergy
This compound (YM155): This agent acts as a survivin suppressant.[2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in most cancers, including neuroblastoma, and is associated with a poor prognosis.[1][2] By inhibiting survivin, this compound promotes apoptosis and inhibits cell proliferation.[1] Some studies also suggest that YM155 can act as a topoisomerase inhibitor.[3]
Etoposide: A well-established chemotherapeutic agent, etoposide targets topoisomerase II, an enzyme essential for DNA replication and repair.[4] By stabilizing the topoisomerase II-DNA complex, etoposide leads to DNA strand breaks, triggering cell cycle arrest and apoptosis.[4]
Synergistic Interaction: The synergy between this compound and etoposide likely stems from a multi-pronged attack on cancer cells. Etoposide-induced DNA damage can trigger a p53-dependent apoptotic response.[1] this compound, by downregulating the anti-apoptotic protein survivin, lowers the threshold for apoptosis, thereby enhancing the cytotoxic effects of etoposide.[1][5] This dual approach of inducing DNA damage while simultaneously disabling a key survival mechanism of the cancer cell leads to a more profound anti-tumor effect.
Caption: Proposed synergistic mechanism of this compound and etoposide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture: Neuroblastoma cell lines (e.g., SH-SY5Y, NGP, SK-N-AS, SK-N-BE(2), IMR-32) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound, etoposide, or their combination for 72 hours. The absorbance is measured at 570 nm to determine cell viability.
Combination Index (CI) Analysis: The synergistic effect of the drug combination is determined using the Chou-Talalay method with CompuSyn software. CI values are calculated at different effect doses (e.g., ED50, ED75, ED90).
Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining. Cells are treated with the drugs for a specified period, harvested, stained, and analyzed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blot Analysis: Protein expression levels of key molecules in the signaling pathways (e.g., survivin, p53, cleaved caspase-3) are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Caption: General experimental workflow for assessing synergy.
In Vivo Studies
The synergistic effect observed in vitro has also been translated into animal models. In a xenograft mouse model of neuroblastoma, the combination of this compound and etoposide led to a significant reduction in tumor burden compared to control and single-agent treatment groups, without notable toxicity.[1] Similarly, in a canine osteosarcoma xenograft model, the combination treatment resulted in a smaller average tumor volume.[6]
Conclusion and Future Directions
The combination of this compound and etoposide presents a compelling therapeutic strategy for neuroblastoma. The strong synergistic effect, validated in both in vitro and in vivo models, warrants further investigation. Future studies should focus on optimizing dosing schedules, evaluating long-term efficacy and safety, and exploring this combination in clinical trials for patients with high-risk or relapsed neuroblastoma. The mechanistic insights gained from these studies will be invaluable in designing rational combination therapies to improve outcomes for this devastating pediatric cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YM155 Inhibits Topoisomerase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. siRNA-mediated silencing of survivin inhibits proliferation and enhances etoposide chemosensitivity in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM155 enhances the cytotoxic activity of etoposide against canine osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of YM155 as a monotherapy versus combination therapy
For Researchers, Scientists, and Drug Development Professionals
YM155, a small molecule imidazolium-based compound, has been a subject of extensive research due to its targeted mechanism of action as a survivin suppressant. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis. This guide provides a comparative analysis of YM155 as a monotherapy versus its use in combination with other therapeutic agents, supported by experimental data.
Mechanism of Action
YM155 was initially identified as a potent suppressor of survivin expression.[1] However, its mode of action is now understood to be multi-faceted, involving the generation of reactive oxygen species (ROS) and the induction of DNA damage, which are considered primary effects leading to the secondary suppression of survivin and subsequent apoptosis.[2][3] This dual activity has prompted investigations into its efficacy both alone and in combination with conventional chemotherapeutics and other targeted agents.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of YM155 as a monotherapy and in combination therapies across various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of YM155 Monotherapy (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 2.3 - 11 | [1] |
| PPC-1 | Prostate Cancer | 2.3 - 11 | [1] |
| DU145 | Prostate Cancer | 2.3 - 11 | [1] |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 | [1] |
| 22Rv1 | Prostate Cancer | 2.3 - 11 | [1] |
| SK-MEL-5 | Melanoma | 2.3 - 11 | [1] |
| A375 | Melanoma | 2.3 - 11 | [1] |
| CHLA-255 | Neuroblastoma | 8 | |
| NGP | Neuroblastoma | 9 | |
| SH-SY5Y | Neuroblastoma | 8 - 212 | |
| UKF-NB-3 | Neuroblastoma | 0.49 | [4] |
| UKF-NB-6 | Neuroblastoma | 0.65 | [4] |
Table 2: Preclinical Efficacy of YM155 in Combination Therapy
| Cancer Type | Combination Agent | Model System | Key Findings | Reference |
| Neuroblastoma | Etoposide | NB cell lines | Synergistic inhibition of cell growth (Combination Index < 1.0) | |
| Melanoma | Docetaxel | A375 & SK-MEL-5 xenografts | Greater tumor regression compared to single agents | [5] |
| Non-Small Cell Lung Cancer | Cisplatin, Carboplatin | Calu6 xenografts | Significantly greater inhibition of tumor growth | [6] |
| Non-Small Cell Lung Cancer | Docetaxel | Calu 6 xenografts | Complete tumor regression in a majority of animals when YM155 was given concomitantly with or before docetaxel. | [7] |
| Renal Cell Carcinoma | Interleukin-2 (IL-2) | RENCA murine model | Additive decrease in tumor weight and lung metastasis | [2] |
| Ovarian Cancer | Cisplatin | OVCa xenografts | Significant decrease in tumor size with the combination | [3] |
| Osteosarcoma | Cisplatin | OS xenografts | Promoted tumor regression more effectively than single agents | [8] |
| Hepatoblastoma | Cisplatin | HepG2 & HuH-6 xenografts | Significantly suppressed tumor growth compared to monotherapy | [9] |
| Rhabdomyosarcoma | Cisplatin | RD xenografts | Combination significantly inhibited tumor growth by 13% compared to control. | [10] |
Table 3: Clinical Trial Outcomes
| Therapy | Cancer Type | Phase | Key Findings | Reference |
| YM155 Monotherapy | Advanced NSCLC | II | Modest single-agent activity (ORR 5.4%). Favorable safety profile. | [3] |
| YM155 Monotherapy | Metastatic Melanoma | II | Objective responses and disease stabilization observed. | |
| YM155 + Paclitaxel & Carboplatin | Advanced NSCLC | I/II | Favorable safety profile but failed to demonstrate an improvement in response rate. | [11] |
| YM155 + Docetaxel | HER2-negative Metastatic Breast Cancer | II | No statistically significant improvement in Progression-Free Survival (PFS) compared to docetaxel alone. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of YM155 as a monotherapy and in combination with other agents on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
YM155 and other therapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of YM155 and/or the combination agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of YM155 as a monotherapy and in combination with other agents in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
YM155 and other therapeutic agents formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, YM155 monotherapy, combination agent monotherapy, YM155 combination therapy).
-
Administer the treatments according to the planned schedule, dose, and route of administration (e.g., intravenous, intraperitoneal, oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups.
Mandatory Visualization
Signaling Pathway of YM155 Action
Caption: YM155's dual action and its synergistic effect with chemotherapy.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing YM155's in vitro efficacy.
Conclusion
The available preclinical data strongly suggest that YM155 holds promise as an anti-cancer agent, particularly in combination with conventional chemotherapies. As a monotherapy, YM155 demonstrates potent cytotoxic effects in a variety of cancer cell lines. However, its true potential may lie in its ability to synergize with other drugs. By suppressing survivin, YM155 can counteract a key resistance mechanism induced by many chemotherapeutic agents, leading to enhanced apoptosis and greater tumor regression in preclinical models.
Clinical trial results for YM155 combination therapies have been mixed, with some studies not demonstrating a significant improvement in efficacy over standard of care. This highlights the need for further research to identify the optimal combination partners, dosing schedules, and patient populations that are most likely to benefit from YM155-based combination regimens. The favorable safety profile of YM155 observed in clinical trials supports its continued investigation in combination settings. Future studies should focus on biomarker-driven patient selection and rational combination strategies to fully realize the therapeutic potential of this survivin suppressant.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. YM155 sensitizes ovarian cancer cells to cisplatin inducing apoptosis and tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. YM155 inhibits tumor growth and enhances chemosensitivity to cisplatin in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of YM155, a selective survivin suppressant, in combination with cisplatin in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Survivin selective inhibitor YM155 promotes cisplatin‑induced apoptosis in embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. Phase II, multicenter, open-label, randomized study of YM155 plus docetaxel as first-line treatment in patients with HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ROS in YM155-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM155's performance in inducing apoptosis through the generation of Reactive Oxygen Species (ROS), with supporting experimental data and comparisons to other alternatives.
Executive Summary
YM155, a small molecule initially identified as a survivin suppressant, has been shown to induce apoptosis in a variety of cancer cell lines. Emerging evidence strongly suggests that its primary mode of action involves the generation of mitochondrial ROS, which subsequently triggers DNA damage and downregulation of the anti-apoptotic protein survivin, leading to programmed cell death.[1][2] This guide delves into the experimental validation of this pathway, presenting quantitative data, detailed experimental protocols, and a comparison with the conventional chemotherapeutic agent doxorubicin, which also operates through a ROS-mediated mechanism.
Data Presentation
YM155-Induced Apoptosis and ROS Production
The following tables summarize quantitative data from various studies on the effects of YM155 on apoptosis and ROS levels in different cancer cell lines.
Table 1: YM155-Induced Apoptosis
| Cell Line | YM155 Concentration | Treatment Duration | Apoptosis Rate (%) | Fold Increase in Apoptosis | Reference |
| SGC-7901 (Gastric Cancer) | 20 nM | 24 hours | 17.2 ± 7.2 | - | [3] |
| SGC-7901 (Gastric Cancer) | 10 nM | 24 hours | 47.6 ± 2.9 | ~7.7 | |
| SGC-7901 (Gastric Cancer) | 20 nM | 24 hours | 82.4 ± 3.4 | ~13.3 | |
| SK-NEP-1 (Wilms Tumor) | 50 nM | 6 hours | 5.9 ± 2.3 | ~3.9 | [4] |
| SK-NEP-1 (Wilms Tumor) | 100 nM | 6 hours | 42.4 ± 8.9 | ~28.3 | [4] |
| SK-NEP-1 (Wilms Tumor) | 50 nM | 12 hours | 31.5 ± 5.7 | ~4.8 | [4] |
| SK-NEP-1 (Wilms Tumor) | 100 nM | 12 hours | 45.1 ± 11.3 | ~6.9 | [4] |
| SH-SY5Y (Neuroblastoma) | 5 µM | Not Specified | - | ~3.4 | [5] |
| NGP (Neuroblastoma) | 5 µM | Not Specified | - | ~7.0 | [5] |
| ACT1 (Anaplastic Thyroid Cancer) | 10 nM | 24 hours | Increased | - | [6] |
| THJ16T (Anaplastic Thyroid Cancer) | 10 nM | 24 hours | Increased | - | [6] |
| ACT1 (Anaplastic Thyroid Cancer) | 100 nM | 24 hours | Increased | - | [6] |
| THJ16T (Anaplastic Thyroid Cancer) | 100 nM | 24 hours | Increased | - | [6] |
Table 2: YM155-Induced ROS Production
| Cell Line | YM155 Concentration | Treatment Duration | Method | Observation | Reference |
| Anaplastic Thyroid Cancer Cells (ACT1, THJ11T, THJ16T, THJ29T) | 100 nM | 1 hour | H2DCFDA | Increased ROS levels | [6] |
| Triple-Negative Breast Cancer Cells | 15 nM | 12 hours | MitoSOX Red | Increased mitochondrial ROS | [1] |
Table 3: Comparison with Doxorubicin
| Feature | YM155 | Doxorubicin |
| Primary Mechanism | Induces mitochondrial ROS, leading to survivin suppression and apoptosis.[1][2] | Intercalates with DNA and inhibits topoisomerase II; also generates ROS.[7][8] |
| Apoptosis Induction | Potent inducer of apoptosis across various cancer cell lines at nanomolar concentrations.[4][5][6] | Induces apoptosis, but effectiveness can be limited by drug resistance.[5] In some cell lines, 200 nM failed to induce apoptosis where YM155 was effective at 10-100 nM.[6] |
| ROS Production | Directly stimulates ROS production in mitochondria.[1] | Induces ROS as a secondary effect of its interaction with cellular components, including mitochondria.[7][8] |
| Survivin Inhibition | Directly suppresses survivin expression.[1] | Does not directly target survivin. |
Experimental Protocols
Measurement of ROS Production using DCFH-DA Assay
This protocol is for the detection of total intracellular ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
24-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed 2 × 10^5 cells per well in a 24-well plate and culture overnight.[3]
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the desired final concentration (typically 10-25 µM).[3][9]
-
Cell Treatment: Treat cells with YM155 at various concentrations and for the desired duration. Include a vehicle-treated control group.
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells once with serum-free medium.[3]
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[3][10]
-
Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with PBS.[3]
-
Add 500 µL of PBS to each well.[3]
-
-
Data Acquisition:
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with YM155 at desired concentrations and for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
-
Incubation:
-
Analysis:
Mandatory Visualization
Caption: YM155-induced apoptotic signaling pathway.
References
- 1. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medsci.org [medsci.org]
- 9. bioquochem.com [bioquochem.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
Validating YM155 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155, a small molecule inhibitor of survivin, has shown promise in preclinical and clinical studies for the treatment of various cancers. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human tumors and is associated with resistance to chemotherapy and radiation. Validating that YM155 effectively engages its target, survivin, within a living organism (in vivo) is a critical step in its development and in understanding its mechanism of action. This guide provides a comparative overview of key methodologies for assessing YM155 target engagement in vivo, supported by experimental data and detailed protocols.
The primary mechanism of action of YM155 involves the suppression of survivin expression.[1][2][3][4][5] This subsequently leads to the induction of apoptosis and inhibition of tumor growth.[1][2][3][4][5] Validating target engagement ensures that the observed therapeutic effects are a direct result of YM155 binding to and modulating survivin.
Comparative Analysis of In Vivo Target Engagement Methodologies
Several techniques can be employed to validate YM155 target engagement in vivo. The choice of method depends on factors such as the specific research question, available resources, and the desired quantitative output. This section compares three prominent methods: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Biomarker Analysis.
Data Presentation
| Methodology | Principle | Quantitative Readout | Advantages | Limitations | Reported In Vivo Application for YM155/Survivin |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Shift in the melting temperature (Tm) of the target protein. | Label-free; directly measures target binding in a physiological context.[6][7] | Can be technically challenging for in vivo samples; requires specific antibodies for detection. | While not specifically reported for YM155, CETSA has been successfully used to demonstrate target engagement for other small molecule inhibitors in xenograft models.[8] |
| Positron Emission Tomography (PET) | A radiolabeled form of the drug ([11C]YM155) is administered, and its accumulation in the tumor is visualized and quantified. | Standardized Uptake Value (SUV) or % Injected Dose per gram (%ID/g) of tissue. | Non-invasive; provides whole-body imaging of drug distribution and target binding. | Requires radiosynthesis of the drug; specialized imaging equipment and expertise are necessary. | [11C]YM155 PET has been used to demonstrate high tumor uptake in a human prostate tumor xenograft model.[9][10] |
| Biomarker Analysis | Measures the downstream effects of target engagement, such as changes in protein expression or markers of apoptosis. | Fold change in biomarker levels (e.g., mRNA, protein) or percentage of apoptotic cells. | Relatively straightforward and widely accessible techniques (e.g., Western blot, IHC, RT-PCR); can provide mechanistic insights. | Indirect measure of target engagement; may be influenced by off-target effects. | Numerous studies have shown YM155-induced reduction of survivin mRNA and protein, as well as downstream markers like Bcl2, Mki67, and increased cleaved caspase-3 in various xenograft models.[1][3][11][12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for In Vivo Samples (General Protocol)
This protocol is a generalized procedure for in vivo CETSA based on established methods.[8]
-
Animal Treatment: Treat tumor-bearing mice with YM155 or vehicle control at the desired dose and time course.
-
Tissue Collection: Euthanize mice and immediately excise tumors.
-
Tissue Homogenization: Homogenize tumor tissue in phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the homogenate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the heated samples by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble survivin in each sample by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the amount of soluble survivin as a function of temperature for both the YM155-treated and vehicle-treated groups. A shift in the melting curve to a higher temperature in the YM155-treated group indicates target engagement.
Positron Emission Tomography (PET) Imaging with [11C]YM155
This protocol is based on a study that developed and utilized [11C]YM155 for PET imaging.[9][10]
-
Radiosynthesis of [11C]YM155: Synthesize [11C]YM155 using a suitable radiolabeling precursor and automated radiosynthesis module.
-
Animal Preparation: Anesthetize tumor-bearing mice and position them in the PET scanner.
-
Radiotracer Injection: Inject a bolus of [11C]YM155 intravenously via the tail vein.
-
PET Scan Acquisition: Acquire dynamic or static PET images over a specified duration (e.g., 60 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs.
-
Quantification: Calculate the radioactivity concentration in the ROIs and express it as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g). Higher uptake in the tumor compared to background tissues indicates target engagement. A study in a human prostate tumor-xenograft mouse model showed high uptake of [11C]YM155 in the tumor, with tumor-to-blood and tumor-to-muscle uptake ratios of 26.5 and 25.6, respectively, at 40 minutes post-injection.[9]
In Vivo Biomarker Analysis
This protocol outlines a general workflow for assessing biomarker changes following YM155 treatment.[3][11][12]
-
Animal Treatment: Treat tumor-bearing mice with YM155 or vehicle control.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Sample Preparation:
-
For Protein Analysis (Western Blot/IHC): Homogenize a portion of the tumor in lysis buffer for Western blotting or fix in formalin and embed in paraffin for immunohistochemistry (IHC).
-
For mRNA Analysis (RT-PCR): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C until RNA extraction.
-
-
Analysis:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against survivin and downstream markers (e.g., cleaved caspase-3, Bcl-2).
-
Immunohistochemistry (IHC): Stain tissue sections with antibodies against survivin and other relevant markers to visualize their expression and localization within the tumor.
-
RT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of survivin (BIRC5) and other target genes.
-
-
Data Quantification: Quantify the changes in protein or mRNA levels in the YM155-treated group relative to the vehicle-treated group. For example, studies have shown a significant decrease in survivin protein and mRNA expression in tumor xenografts following YM155 treatment.[1][3][11][12] One study in a gastric cancer xenograft model demonstrated that YM155 treatment inhibited the expression of survivin and induced apoptosis in the tumor tissues.[3] Another study in a neuroblastoma model showed a dose-dependent reduction in survivin protein levels by about 4-fold with YM155 treatment.[1]
Visualizations
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis, biodistribution and imaging of [11C]YM155, a novel survivin suppressant, in a human prostate tumor-xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 11. Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
Efficacy of Sepantronium Bromide in Gemcitabine-Resistant Urothelial Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sepantronium Bromide (YM155) and alternative therapeutic strategies for gemcitabine-resistant urothelial carcinoma. The information is based on preclinical and clinical data to support research and development in this challenging therapeutic area.
Introduction
Gemcitabine is a cornerstone of chemotherapy for urothelial carcinoma, but the development of resistance is a major clinical obstacle. This necessitates the exploration of novel therapeutic agents and strategies. This compound (YM155) is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers, including urothelial carcinoma, and is associated with resistance to apoptosis and chemotherapy. This guide evaluates the preclinical efficacy of this compound in gemcitabine-resistant urothelial carcinoma and compares it with established and emerging alternative therapies.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and alternative treatments in the context of gemcitabine-resistant urothelial carcinoma.
Table 1: In Vitro Cytotoxicity of this compound (YM155) in Urothelial Carcinoma Cell Lines
| Cell Line | Gemcitabine Resistance Status | IC50 of this compound (YM155) | Citation |
| BFTC905 | High | ≤20 nM | [1][2][3] |
| BFTC909 | Low | ≤20 nM | [1][2][3] |
| TSGH8301 | Moderate | ≤20 nM | [1][2][3] |
| T24 | Moderate | ≤20 nM | [1][2][3] |
| Primary Human Urothelial Cells | N/A (Non-cancerous) | No cytotoxicity observed | [1][2][3] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparison of this compound with Alternative Therapies
| Therapeutic Agent/Regimen | Mechanism of Action | Efficacy Data | Level of Evidence | Citation |
| This compound (YM155) | Survivin Inhibitor | In Vitro: Potent cytotoxicity in gemcitabine-resistant cell lines (IC50 ≤20 nM). Induces apoptosis and autophagy. No additive effect with gemcitabine/cisplatin. | Preclinical (In Vitro) | [1][2][3] |
| Gemcitabine + Docetaxel | DNA synthesis inhibitor + Microtubule inhibitor | Clinical (BCG-unresponsive NMIBC): 2-year high-grade recurrence-free survival of 84%. Clinical (Advanced UC): Overall response rate of 51.6%, median overall survival of 15 months. | Clinical (Phase II/Retrospective) | [4][5] |
| Pembrolizumab (Keytruda®) | PD-1 Inhibitor (Immunotherapy) | Clinical (Platinum-refractory advanced UC): Median overall survival of 10.3 months vs. 7.4 months for chemotherapy. Overall response rate of 21%. | Clinical (Phase III) | [6] |
Note: Direct comparative studies between this compound and these alternative therapies in gemcitabine-resistant models are not currently available. The level of evidence for this compound in this specific context is preclinical, whereas data for the alternatives are from clinical trials in broader urothelial carcinoma populations, some of whom may have been gemcitabine-resistant.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and potential replication.
This compound (YM155) In Vitro Studies
-
Cell Lines and Culture: The human urothelial carcinoma cell lines BFTC905 (gemcitabine-resistant), BFTC909, TSGH8301, and T24 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2][3]
-
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of this compound, gemcitabine, and cisplatin for a specified period. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 values were calculated from the dose-response curves.[1][2][3]
-
Apoptosis and Autophagy Analysis: Apoptosis was assessed by detecting DNA fragmentation using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining. Autophagy was evaluated by monitoring the expression levels of LC3B-II, a marker of autophagosome formation, via Western blotting.[1][2]
-
Molecular Analysis (Western Blotting): Protein expression levels of key molecules involved in cell cycle regulation (p27kip1, Ki-67) and apoptosis (survivin, securin, bcl-2) were analyzed by Western blotting to elucidate the mechanism of action of this compound.[1][2]
Gemcitabine and Docetaxel Intravesical Therapy (Mouse Model)
-
Animal Model: A genetically engineered mouse model that develops carcinoma in situ which progresses to invasive bladder cancer was utilized.[7]
-
Treatment Protocol: Tumor induction was initiated by intravesical delivery of Adeno-Cre. Six weeks later, mice received intravesical treatment with either vehicle, gemcitabine, docetaxel, or a combination of gemcitabine and docetaxel for eight weeks.[7]
-
Efficacy Evaluation: Tumor growth was monitored bi-weekly using ultrasound imaging. The primary endpoint was the prevention of progression to invasive disease.[7]
Pembrolizumab Clinical Trial Protocol (Advanced Urothelial Carcinoma)
-
Study Design: A multicenter, randomized, open-label, phase 3 trial (KEYNOTE-045) was conducted in patients with locally advanced or metastatic urothelial carcinoma that had progressed after platinum-containing chemotherapy.[6]
-
Treatment Arms: Patients were randomized to receive either pembrolizumab (200 mg intravenously every 3 weeks) or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[6]
-
Endpoints: The primary endpoints were overall survival and progression-free survival. Secondary endpoints included objective response rate and safety.[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways involved in gemcitabine resistance and the mechanisms of action of different therapies is crucial for developing effective treatment strategies.
Gemcitabine Resistance Pathways in Urothelial Carcinoma
Gemcitabine resistance in urothelial carcinoma is a multifactorial process involving several signaling pathways. Key mechanisms include upregulation of anti-apoptotic proteins like Bcl-2 and survivin, and alterations in drug metabolism and transport.
Caption: Key mechanisms of gemcitabine resistance in urothelial carcinoma.
Mechanism of Action of this compound (YM155)
This compound exerts its anticancer effects by directly targeting survivin, a key protein in cell survival and division. By inhibiting survivin, this compound promotes both apoptosis and autophagy in cancer cells.
Caption: Molecular mechanism of action of this compound (YM155).
Experimental Workflow: In Vitro Drug Efficacy Testing
A typical workflow for assessing the efficacy of a new compound against a resistant cancer cell line involves a series of in vitro assays.
Caption: Standard workflow for in vitro evaluation of a novel compound.
Conclusion
The available preclinical data indicate that this compound (YM155) is a potent inhibitor of gemcitabine-resistant urothelial carcinoma cells in vitro.[1][2][3] Its mechanism of action, targeting the key survival protein survivin, provides a strong rationale for its further investigation. However, the lack of in vivo data in gemcitabine-resistant urothelial carcinoma models and the absence of clinical trials in this specific patient population are significant limitations.
In comparison, combination chemotherapy with gemcitabine and docetaxel, and immunotherapy with checkpoint inhibitors like pembrolizumab, have demonstrated clinical efficacy in broader populations of patients with advanced or recurrent urothelial carcinoma. While these agents provide valuable therapeutic options, the need for novel therapies for the gemcitabine-resistant setting remains high.
Further preclinical in vivo studies are warranted to establish the efficacy of this compound in animal models of gemcitabine-resistant urothelial carcinoma. Should these studies yield positive results, they would provide a strong foundation for the initiation of clinical trials to evaluate this compound as a novel therapeutic strategy for this challenging disease. Researchers are encouraged to consider head-to-head preclinical studies comparing this compound with other agents in gemcitabine-resistant models to better define its potential clinical positioning.
References
- 1. Therapeutic potential of this compound YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Intravesical Gemcitabine and Docetaxel for Nonmuscle-Invasive Bladder Cancer - American Urological Association [auanews.net]
- 5. researchgate.net [researchgate.net]
- 6. Pembrolizumab (Keytruda): Advanced or Metastatic Urothelial Carcinoma | FDA [fda.gov]
- 7. Preclinical analyses of intravesical chemotherapy for prevention of bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Doxorubicin Resistance: A Comparative Analysis of YM155 and Alternative Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM155's efficacy in reversing doorubicin resistance with other emerging strategies. Detailed experimental data, protocols, and pathway visualizations are presented to support these findings.
Doxorubicin remains a cornerstone of chemotherapy for various cancers, yet the development of drug resistance is a significant clinical hurdle, often leading to treatment failure.[1] A key mechanism underlying this resistance is the overexpression of anti-apoptotic proteins, with survivin being a prominent player.[1] YM155, a small molecule suppressant of survivin, has emerged as a promising agent to counteract this resistance.[1][2] This guide evaluates the experimental evidence supporting YM155 and contrasts it with alternative approaches aimed at resensitizing cancer cells to doxorubicin.
YM155: A Potent Reversal Agent for Doxorubicin Resistance
YM155 has demonstrated significant potential in reversing doxorubicin resistance, primarily by targeting the expression of survivin, an inhibitor of apoptosis protein that is frequently overexpressed in cancer cells.[1][2] Studies have shown that YM155 can re-sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin, both in laboratory settings and in animal models.[1][2]
Mechanism of Action: Targeting the Survivin Pathway
Doxorubicin resistance is often linked to the upregulation of survivin, which blocks the apoptotic cascade initiated by chemotherapy.[1] YM155 acts by transcriptionally repressing the survivin gene, leading to a decrease in survivin protein levels.[1][2] This reduction in survivin allows for the activation of caspases, key executioner enzymes of apoptosis, thereby restoring the cell's ability to undergo programmed cell death in response to doxorubicin.
References
YM155: A Potent Downregulator of Mcl-1 Expression for Cancer Therapy
For Immediate Release
A comprehensive analysis of the small molecule YM155 reveals its significant impact on the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key survival factor in many cancers. This guide provides researchers, scientists, and drug development professionals with a comparative overview of YM155's performance against other Mcl-1 targeting agents, supported by experimental data and detailed protocols.
YM155 Demonstrates Potent Cytotoxicity and Mcl-1 Downregulation
YM155, initially identified as a survivin suppressant, has been shown to potently inhibit the growth of various cancer cell lines.[1][2] Its cytotoxic effects are, in significant part, attributed to its ability to downregulate Mcl-1, a crucial pro-survival protein.[1][3] Studies have demonstrated that YM155 can reduce Mcl-1 levels through multiple mechanisms, including transcriptional repression and induction of proteasomal and lysosomal degradation, in a cell-type-dependent manner.[3][4][5]
The half-maximal inhibitory concentration (IC50) for YM155's cytotoxic activity has been determined in several cancer cell lines, as summarized in the table below.
| Cell Line | Cancer Type | YM155 IC50 (nM) | Reference |
| HL-60 | Human Myelogenous Leukemia | 0.3 | [1] |
| U937 | Human Myelogenous Leukemia | 0.8 | [1] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [2][6] |
| Primary Effusion Lymphoma (PDX cells) | Lymphoma | 1.2 - 7.9 | [3] |
Comparative Analysis: YM155 vs. Other Mcl-1 Inhibitors
While YM155 effectively reduces Mcl-1 levels, a new generation of direct and highly specific Mcl-1 inhibitors has emerged. These agents, such as AZD5991 and AMG-176, are designed to bind directly to the BH3-binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins.
Below is a comparative table summarizing the available data on the potency of YM155 and other selective Mcl-1 inhibitors. It is important to note that direct head-to-head studies of YM155 with these newer agents in the same cell lines are limited in the public domain. The provided data is compiled from various studies and should be interpreted with this consideration.
| Inhibitor | Mechanism of Mcl-1 Inhibition | Target Cell Lines | Potency (IC50/EC50/Ki) | Reference |
| YM155 | Downregulation of Mcl-1 expression (transcriptional/post-transcriptional) | Leukemia, Neuroblastoma, Lymphoma | Cytotoxicity IC50: 0.3 - 212 nM | [1][2][3][6] |
| AZD5991 | Direct, selective binding to Mcl-1 | Multiple Myeloma, Acute Myeloid Leukemia | FRET IC50: 0.72 nM; Caspase EC50: 24-33 nM | [7][8] |
| AMG-176 | Direct, selective binding to Mcl-1 | Chronic Lymphocytic Leukemia, Hematologic Cancers | Cell Death (30-45% at 100-300 nM) | [9][10] |
Signaling Pathways and Experimental Workflows
The mechanism of YM155-induced Mcl-1 downregulation is multifaceted and can involve several signaling pathways. One proposed pathway involves the activation of p38 MAPK, which can influence the stability and activity of transcription factors like Sp1 that regulate Mcl-1 expression. Furthermore, YM155 has been shown to promote the degradation of Mcl-1 protein through both the proteasome and lysosome pathways.
The following diagram illustrates a typical experimental workflow for assessing the impact of a compound like YM155 on Mcl-1 expression levels.
Experimental Protocols
Western Blotting for Mcl-1 and Survivin Protein Levels
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells to 70-80% confluency and treat with YM155 at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 (e.g., rabbit polyclonal) and Survivin (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 and Survivin mRNA Levels
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from YM155-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for Mcl-1 and Survivin, and a SYBR Green master mix.
-
Example Human Mcl-1 Primer Sequences: Forward: 5'-TGCTTCGGAAACTGGACATCA-3', Reverse: 5'-TAGCCACAAAGGCACCAAAAG-3'.
-
Example Human Survivin (BIRC5) Primer Sequences: Forward: 5'-AGAACTGGCCCTTCTTGGAG-3', Reverse: 5'-CTTTGCTAGGGAGAGCCAGC-3'.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.
3. Thermal Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
This guide provides a foundational understanding of YM155's effect on Mcl-1 expression. Further research is warranted to directly compare its efficacy against the newer generation of Mcl-1 inhibitors to better define its therapeutic potential in various cancer contexts.
References
- 1. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM155 induces apoptosis through proteasome-dependent degradation of MCL-1 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YM155 enhances ABT-737-mediated apoptosis through Mcl-1 downregulation in Mcl-1-overexpressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AZD5991 [openinnovation.astrazeneca.com]
- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sepantronium Bromide (YM155): A Guide for Laboratory Professionals
Sepantronium Bromide, also known as YM155, is a potent survivin suppressant used in cancer research.[1] As a cytotoxic compound, it requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile and the necessary personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
Hazard and Personal Protective Equipment Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4)[2] | Hand Protection: Cytotoxic-resistant nitrile gloves.[3][4] |
| Skin corrosion/irritation (Category 2)[2] | Body Protection: Impermeable, long-sleeved gown and polythene apron.[3][4][5] |
| Serious eye damage/eye irritation (Category 2A)[2] | Eye Protection: Safety goggles with side-shields or a face shield.[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] | Respiratory Protection: Use in a well-ventilated area.[2] A suitable respirator may be required for handling powders or creating aerosols.[4] |
All handling of this compound, including preparation and dilution, should be performed in a dedicated area, preferably within a biological safety cabinet or a fume hood to minimize exposure risk.[6]
Step-by-Step Disposal Protocol for this compound Waste
Disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[2][7] It is categorized as cytotoxic waste and requires segregation from regular laboratory trash.
Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step. All items that have come into contact with this compound are considered cytotoxic waste.
-
Sharps Waste: Needles, syringes, scalpel blades, and contaminated glass (e.g., broken vials, Pasteur pipettes) must be immediately placed into a designated, puncture-resistant, rigid sharps container with a purple lid.[8]
-
Non-Sharp Solid Waste: This category includes gloves, gowns, bench paper, empty vials, plastic tubes, and any other contaminated labware. This waste should be disposed of in designated yellow and purple-colored cytotoxic waste bags.[3][8] To prevent leaks, double bagging may be advisable.[3]
-
Liquid Waste: Unused or waste solutions of this compound should not be disposed of down the drain.[4] They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Absorb small liquid spills with a suitable material (e.g., diatomite), and dispose of the absorbent as cytotoxic solid waste.[2]
Labeling and Storage of Cytotoxic Waste
All waste containers must be clearly labeled with the universal cytotoxic waste symbol.
-
Content Identification: The label should clearly state "Cytotoxic Waste" and identify the primary contents.
-
Secure Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup. This storage area should be clearly marked with hazard symbols.
Final Disposal Procedure
Cytotoxic waste must be disposed of through a certified hazardous waste transporter and a permitted treatment facility.[8]
-
High-Temperature Incineration: The standard and required method for disposing of cytotoxic waste is high-temperature incineration.[8] This process destroys the active chemical compounds, rendering them harmless.
-
Documentation: A hazardous waste consignment note must accompany the waste from the point of generation to its final disposal location.[8] This document tracks the waste and ensures compliance with regulations.
Procedural Protocol: Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Experimental Workflow for Spill Decontamination
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed in the table above (gloves, gown, eye protection, and if necessary, respiratory protection).[2]
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material, such as diatomite or universal binders, working from the outside of the spill inwards.[2]
-
For solid/powder spills: Gently cover the spill with damp absorbent paper to avoid raising dust.
-
-
Decontaminate the Area:
-
Once the spilled material is absorbed, carefully collect all contaminated materials using scoops or forceps and place them into a designated cytotoxic waste bag.
-
Clean the spill surface thoroughly. A validated procedure using a neutral detergent followed by an alcohol scrub is recommended to remove any residue.[2][3]
-
-
Dispose of Contaminated Materials: All cleaning materials, including used absorbent pads and wipes, must be disposed of as cytotoxic waste.[3]
-
Personal Decontamination: Remove contaminated PPE carefully, avoiding contact with the outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[2]
-
Report the Incident: Document and report the spill according to your institution's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Sepantronium Bromide
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sepantronium Bromide (YM155). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
This compound is a potent survivin suppressant.[1][2] While a valuable tool in research, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Therefore, stringent safety protocols are mandatory.
Personal Protective Equipment (PPE) and Hazard Summary
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE and the associated hazards.
| Hazard Classification | Required Personal Protective Equipment |
| Acute Oral Toxicity (Category 4) | Standard laboratory PPE including a fully buttoned lab coat, safety glasses, and gloves should be worn. Do not eat, drink, or smoke in areas where this substance is handled.[3] |
| Skin Corrosion/Irritation (Category 2) | Impervious clothing and protective gloves are required.[3][4] Hands should be washed thoroughly after handling.[3] |
| Serious Eye Damage/Irritation (Category 2A) | Safety goggles with side-shields or a face shield are mandatory to protect against splashes.[3][4] An accessible eye wash station is essential.[3] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) | A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust.[3][4] Work should be conducted in a well-ventilated area or with appropriate exhaust ventilation.[3] |
Standard Operating Procedure for this compound
This section details the step-by-step protocols for the safe handling, storage, and disposal of this compound.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Ensure safety showers and eye wash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE) Donning : Before handling, don the following PPE:
-
Inner and outer pairs of chemotherapy-rated gloves.
-
A disposable, back-closing gown made of a material resistant to hazardous drugs.[5]
-
Safety goggles and a face shield for full facial protection.[6]
-
A NIOSH-certified N95 or higher respirator, especially when handling the solid form to prevent aerosol inhalation.[4][5]
-
-
Weighing and Reconstitution :
-
Handle the solid compound on a disposable mat within a chemical fume hood to contain any spills.
-
When preparing solutions, such as dissolving in DMSO[1], do so within the fume hood. Avoid splashing.
-
Use a closed system transfer device (CSTD) if available to minimize exposure during transfers.
-
Storage
-
Store this compound in a tightly closed container in a well-ventilated, locked area.[3]
-
Follow the manufacturer's specific storage temperature recommendations, typically -20°C for 6 months or -80°C for one year for stock solutions to maintain stability.[2]
Spill Management
-
Evacuation : In the event of a significant spill, evacuate the immediate area to prevent further exposure.[3][7]
-
Containment : For small spills, use an absorbent material like diatomite or universal binders to contain the substance.[3] Prevent the spill from reaching drains or water courses.[3]
-
Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[3]
-
Disposal of Spill Debris : All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.
Disposal Plan
-
Waste Segregation : All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and cleaning materials, are considered contaminated.
-
Containerization : Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal : Dispose of the hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of it in the regular trash or down the drain.
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
Caption: Emergency response workflow for this compound exposure.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lab Safety Manual: Emergency Planning and Procedures | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
